Dimethylphosphite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C2H6O3P- |
|---|---|
Poids moléculaire |
109.04 g/mol |
Nom IUPAC |
dimethyl phosphite |
InChI |
InChI=1S/C2H6O3P/c1-4-6(3)5-2/h1-2H3/q-1 |
Clé InChI |
CZHYKKAKFWLGJO-UHFFFAOYSA-N |
SMILES canonique |
COP([O-])OC |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Dimethylphosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylphosphite ((CH₃O)₂P(O)H), also known as dimethyl hydrogen phosphite (B83602) (DMHP), is a versatile and widely utilized organophosphorus compound. Its unique reactivity, stemming from the presence of a labile P-H bond, makes it a critical reagent and intermediate in a multitude of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, with a focus on its application in organic synthesis and drug development. Detailed experimental protocols for its key reactions, including the Pudovik and Michaelis-Arbuzov reactions, transesterification, and its role as a reducing agent, are presented. All quantitative data is summarized in structured tables, and key reaction pathways and experimental workflows are illustrated with clear, concise diagrams.
Chemical and Physical Properties
This compound is a colorless liquid with a mild odor.[1] It is soluble in water and miscible with most common organic solvents.[2] Key physical and structural properties are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₇O₃P | [3] |
| Molecular Weight | 110.05 g/mol | [3] |
| Boiling Point | 170-171 °C | [3] |
| Melting Point | -60 °C | |
| Density | 1.200 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.402 | [3] |
| Solubility | Soluble in water | [4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | δ (ppm): 3.79 (d, 6H, JHP = 11.7 Hz, -OCH₃), 6.77 (d, 1H, JHP = 697.6 Hz, P-H) | [3][5] |
| ¹³C NMR | δ (ppm): 52.1 (d, JCP = 5.7 Hz) | [6] |
| ³¹P NMR | δ (ppm): 11.1 (referenced to 85% H₃PO₄) | [6] |
| IR (Infrared) | ν (cm⁻¹): 2958, 2854 (C-H stretch), 2428 (P-H stretch), 1267 (P=O stretch), 1030 (P-O-C stretch) | [7][8] |
Synthesis of this compound
This compound is typically synthesized through the reaction of phosphorus trichloride (B1173362) with methanol.[1] This exothermic reaction requires careful temperature control.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phosphorus trichloride (PCl₃)
-
Methanol (CH₃OH)
-
Anhydrous inert solvent (e.g., diethyl ether)
-
Reaction flask with a dropping funnel, condenser, and magnetic stirrer
-
Ice bath
Procedure:
-
A solution of phosphorus trichloride in an anhydrous inert solvent is placed in the reaction flask and cooled in an ice bath.
-
Methanol is added dropwise from the dropping funnel with vigorous stirring, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure complete reaction.
-
The solvent and any volatile byproducts are removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
Reactivity of this compound
The reactivity of this compound is dominated by the chemistry of its P-H bond. It exists in tautomeric equilibrium between the phosphite and phosphonate (B1237965) forms, with the phosphonate form being predominant. This equilibrium is key to its diverse reactivity.
The Pudovik Reaction
The Pudovik reaction involves the addition of the P-H bond of this compound across a carbon-heteroatom double bond, most commonly a C=O or C=N bond, to form α-hydroxyphosphonates or α-aminophosphonates, respectively.[9] This reaction can be catalyzed by either a base or an acid.
Materials:
-
Aldehyde or ketone
-
This compound
-
Base catalyst (e.g., triethylamine, sodium methoxide)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Reaction flask with magnetic stirrer and nitrogen inlet
Procedure:
-
The aldehyde or ketone and this compound are dissolved in an anhydrous solvent in the reaction flask under a nitrogen atmosphere.
-
The mixture is cooled in an ice bath.
-
A catalytic amount of the base is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or NMR).
-
The reaction is quenched with a mild acid (e.g., saturated NH₄Cl solution).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
References
- 1. Solved (a) Dimethyl phosphite, a phosphorus compound having | Chegg.com [chegg.com]
- 2. Dimethyl phosphite(868-85-9) 1H NMR [m.chemicalbook.com]
- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 4. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Dimethyl phosphite [webbook.nist.gov]
- 8. Dimethyl phosphite [webbook.nist.gov]
- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
synthesis of dimethylphosphite from phosphorus trichloride
I am unable to fulfill this request. The synthesis of dimethylphosphite from phosphorus trichloride (B1173362) is a process that can be used to create precursor chemicals for nerve agents. Providing a detailed technical guide on this topic would violate my safety policies against facilitating the production of harmful chemical agents.
My purpose is to be helpful and harmless, and providing instructions for the synthesis of dangerous chemical precursors falls outside of these core principles. It is my responsibility to avoid disseminating information that could be misused to cause harm.
An In-depth Technical Guide to the Tautomerism and Structure of Dimethylphosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylphosphite, a seemingly simple organophosphorus compound, exists as a dynamic equilibrium between two tautomeric forms: the tetracoordinated pentavalent dimethyl phosphonate (B1237965) and the tricoordinated trivalent dimethyl phosphite (B83602). This equilibrium, while heavily favoring the phosphonate form, is of profound importance in understanding the reactivity and application of this versatile chemical. This technical guide provides a comprehensive overview of the structural and energetic aspects of this compound tautomerism, supported by quantitative data, detailed experimental protocols, and logical visualizations to facilitate a deeper understanding for researchers in chemistry and drug development.
The Tautomeric Equilibrium: A Structural Overview
This compound is characterized by prototropic tautomerism, involving the migration of a proton between the phosphorus and oxygen atoms. The two tautomers are:
-
Dimethyl Phosphonate ((CH₃O)₂P(O)H): The predominant and more stable "keto" form. It features a tetrahedral phosphorus atom double-bonded to one oxygen atom and single-bonded to two methoxy (B1213986) groups and a hydrogen atom.
-
Dimethyl Phosphite ((CH₃O)₂POH): The minor and less stable "enol" form. It contains a pyramidal trivalent phosphorus atom single-bonded to two methoxy groups and a hydroxyl group.
Computational studies have shown that the phosphonate form is significantly more stable than the phosphite form. For the neutral counterparts, experimental evidence suggests the keto form (dimethyl phosphonate) is more stable than the enol form (dimethyl phosphite) by approximately 6.5 kcal/mol[1]. The uncatalyzed interconversion between these two forms at room temperature is kinetically hindered by a substantial energy barrier of around 240–260 kJ mol⁻¹[2]. This high barrier indicates that the intramolecular tautomerization is not a significant process under normal conditions[2]. However, the reactivity of this compound in many chemical reactions suggests the transient existence of the more reactive trivalent phosphite form.
The tautomeric equilibrium can be influenced by factors such as the solvent's polarity and the presence of catalysts. More polar solvents tend to stabilize the more polar pentavalent tautomer[2][3].
Quantitative Data on this compound Tautomerism
The following table summarizes key quantitative data related to the tautomerism and structure of this compound, compiled from spectroscopic and computational studies.
| Parameter | Value | Method | Reference |
| Thermodynamics | |||
| Relative Stability (ΔG) | Phosphonate is more stable | Computational (DFT) | [2] |
| Energy Difference (keto-enol) | 6.5 kcal/mol | Experimental | [1] |
| Isomerization Barrier (uncatalyzed) | 240–260 kJ/mol | Computational | [2] |
| ¹H NMR Spectroscopy (CDCl₃) | |||
| P-H proton (phosphonate) | δ ~6.8-7.6 ppm (doublet) | 400 MHz NMR | [4] |
| ¹JP-H coupling (phosphonate) | ~695 Hz | 500.13 MHz NMR | [5] |
| OCH₃ protons (phosphonate) | δ ~3.7-3.8 ppm (doublet) | 400 MHz NMR | [4] |
| ³JP-H coupling (phosphonate) | ~11.7 Hz | 500.13 MHz NMR | [5] |
| ³¹P NMR Spectroscopy (CDCl₃) | |||
| Dimethyl Phosphonate | δ ~7-11 ppm | 162 MHz NMR | [4][6] |
| Infrared (IR) Spectroscopy | |||
| P-H stretch (phosphonate) | ~2428 cm⁻¹ | Gas-phase IR | [7] |
| P=O stretch (phosphonate) | ~1267 cm⁻¹ | Gas-phase IR | [7] |
| C-H stretch (methoxy) | ~2854-3000 cm⁻¹ | Gas-phase IR | [7] |
Experimental Protocols for Characterization
The study of this compound tautomerism relies heavily on spectroscopic techniques and computational modeling. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for characterizing the tautomeric equilibrium of this compound. The distinct chemical environments of the protons and phosphorus nucleus in each tautomer allow for their identification and quantification.
Objective: To identify the predominant tautomeric form and determine the coupling constants.
Methodology:
-
Sample Preparation: Prepare a dilute solution (~5-10 mg/mL) of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.
-
Observe the characteristic doublet for the P-H proton and the doublet for the methoxy protons of the phosphonate tautomer.
-
-
³¹P NMR Acquisition:
-
Acquire a one-dimensional ³¹P NMR spectrum, typically proton-decoupled to obtain a singlet for the phosphorus nucleus.
-
Typical acquisition parameters: 64-128 scans, relaxation delay of 5 seconds, spectral width of 200 ppm. Use 85% H₃PO₄ as an external reference.
-
Observe a single peak corresponding to the dimethyl phosphonate tautomer.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Measure the chemical shifts (δ) in parts per million (ppm) and the coupling constants (J) in Hertz (Hz). The large one-bond P-H coupling constant is a definitive characteristic of the phosphonate form.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule, which differ between the two tautomers.
Objective: To identify the characteristic vibrational modes of the phosphonate tautomer.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of this compound between two KBr or NaCl plates to form a thin film.
-
Solution: Prepare a ~5% solution in a suitable solvent (e.g., CCl₄) and use a liquid cell with a defined path length.
-
-
Spectrum Acquisition:
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or the solvent) and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the P-H stretch, P=O stretch, and C-H stretches of the methoxy groups, which confirm the presence of the phosphonate tautomer. The absence of a broad O-H stretch is indicative of the low concentration of the phosphite form.
-
Computational Chemistry
Density Functional Theory (DFT) calculations are instrumental in determining the relative energies, geometries, and vibrational frequencies of the tautomers.
Objective: To calculate the relative stability and the energy barrier for the tautomeric interconversion.
Methodology:
-
Structure Building: Construct the 3D structures of both the dimethyl phosphonate and dimethyl phosphite tautomers using a molecular modeling program (e.g., GaussView, Avogadro).
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimization and frequency calculations for both tautomers using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31+G(d,p)).
-
Confirm that the optimized structures are true minima on the potential energy surface by ensuring the absence of imaginary frequencies.
-
-
Transition State Search:
-
Locate the transition state structure for the intramolecular proton transfer using a transition state search algorithm (e.g., QST2, QST3, or Berny optimization).
-
Verify the transition state by performing a frequency calculation and observing a single imaginary frequency corresponding to the proton transfer motion.
-
-
Energy Profile:
-
Calculate the Gibbs free energies of the reactants, transition state, and product to construct the reaction energy profile. The difference in the free energies of the two tautomers gives the relative stability, and the difference between the transition state and the phosphonate tautomer gives the activation energy barrier.
-
Visualizing the Core Concepts
The following diagrams, generated using Graphviz, illustrate the key relationships in this compound tautomerism.
References
- 1. Tautomerization and Dissociation of Dimethyl Phosphonate ... [degruyterbrill.com]
- 2. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Spectroscopic Data of Dimethylphosphite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key spectroscopic data for dimethylphosphite, a compound of significant interest in synthetic chemistry and drug development. The following sections present quantitative NMR and IR data in a structured format, detail the experimental protocols for data acquisition, and illustrate the general workflow of spectroscopic analysis.
Spectroscopic Data
The nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound are summarized below. These values are crucial for the identification and characterization of the molecule.
¹H NMR (Proton NMR) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.60 | Doublet | 707.6 | 1H | P-H |
| 3.74 | Doublet | 12.0 | 6H | O-CH₃ |
¹³C NMR (Carbon-13 NMR) Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 52.1 | Doublet | 5.7 | O-CH₃ |
³¹P NMR (Phosphorus-31 NMR) Data
Solvent: CDCl₃ Frequency: 162 MHz
| Chemical Shift (δ) ppm |
| 11.1 |
IR (Infrared) Spectroscopy Data
Sample Preparation: Neat liquid film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2958 | Weak | C-H stretch (asymmetric) |
| 2854 | Weak | C-H stretch (symmetric) |
| 2428 | Very Weak | P-H stretch |
| 1465 | Weak | C-H bend (asymmetric) |
| 1267 | Strong | P=O stretch |
| 1030 | Strong | P-O-C stretch |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to ensure reproducibility and accuracy in experimental results.
NMR Spectroscopy Protocols (¹H, ¹³C, ³¹P)
-
Sample Preparation:
-
Approximately 5-25 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) within a 5 mm NMR tube.[1][2]
-
The solution is thoroughly mixed to ensure homogeneity. For highly concentrated samples, gentle vortexing is recommended to avoid line broadening.[1]
-
If any particulate matter is present, the solution is filtered through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to prevent distortion of the magnetic field homogeneity.[2]
-
-
Instrumentation and Data Acquisition:
-
NMR spectra are acquired on a 400 MHz spectrometer (or equivalent) equipped with a broadband probe.[3]
-
¹H NMR: A standard single-pulse experiment is utilized. The spectral width is set to encompass all proton signals (typically 0-12 ppm). A sufficient number of scans (e.g., 8-16) are averaged to achieve an adequate signal-to-noise ratio. The relaxation delay is set to 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.[1][2] A relaxation delay of 2 seconds is commonly used.
-
³¹P NMR: A proton-decoupled single-pulse experiment is performed. The spectral width is adjusted to cover the expected chemical shift range for phosphites. An external standard, such as 85% phosphoric acid, is used for chemical shift referencing.[4]
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) or an internal/external standard for ³¹P NMR.
-
Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
As this compound is a liquid, a neat spectrum is obtained by placing a single drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[5]
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[6][7]
-
-
Instrumentation and Data Acquisition:
-
The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
A background spectrum of the clean, empty salt plates or the clean ATR crystal is acquired first.[5]
-
The sample is then placed in the instrument, and the sample spectrum is recorded.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
-
The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹).
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
Dimethylphosphite: A Technical Guide to Its Solubility and Stability for Researchers and Drug Development Professionals
An In-depth Guide to the Physicochemical Properties of a Versatile Reagent
Dimethylphosphite ((CH₃O)₂P(O)H), also known as dimethyl hydrogen phosphite (B83602) (DMHP), is a versatile organophosphorus compound widely utilized as a reagent in organic synthesis. Its utility in forming carbon-phosphorus bonds makes it a valuable building block in the synthesis of a variety of compounds, including those of pharmaceutical interest. A thorough understanding of its solubility and stability is paramount for its effective use in research and drug development, ensuring reproducibility of experiments and the integrity of synthesized molecules. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.
Core Physicochemical Properties
This compound is a colorless liquid with a mild odor. It is a tautomeric compound, existing predominantly in the phosphonate (B1237965) form with a tetrahedral phosphorus center. Its key physical and chemical properties are summarized below.
Solubility Profile
This compound exhibits broad solubility in a range of common solvents, a critical factor for its application in various reaction media. While it is widely described as soluble in many organic solvents, precise quantitative data can be difficult to ascertain.
Table 1: Solubility of this compound
| Solvent | Formula | Solubility ( g/100 mL) | Temperature (°C) | Citation(s) |
| Water | H₂O | >10 | 20 | [1] |
| Ethanol | C₂H₅OH | Soluble | Not Specified | [2] |
| Acetone | C₃H₆O | Soluble | Not Specified | [2] |
| Chloroform (B151607) | CHCl₃ | Slightly Soluble | Not Specified | [3][4] |
| Methanol | CH₃OH | Slightly Soluble | Not Specified | [3][5] |
Stability and Decomposition
The stability of this compound is a critical consideration for its storage and handling, as well as for reaction design. It is particularly sensitive to moisture and basic conditions, undergoing hydrolysis.
Table 2: Stability of this compound
| Condition | Effect | Half-life (t₁₂) | Decomposition Products | Citation(s) |
| pH | ||||
| pH 4 | Slow Hydrolysis | ~470 hours | Methanol, Monomethyl hydrogen phosphite, Phosphorous acid | [6] |
| pH 7 | Moderate Hydrolysis | ~3 hours | Methanol, Monomethyl hydrogen phosphite, Phosphorous acid | [6] |
| pH 9 | Rapid Hydrolysis | < 0.3 hours | Methanol, Monomethyl hydrogen phosphite, Phosphorous acid | [6] |
| Temperature | ||||
| Heating | Decomposition | Not Specified | Toxic fumes of phosphorus oxides | [2] |
| Incompatible Materials | ||||
| Strong Oxidizing Agents | Vigorous Reaction | Not Applicable | Not Specified | [5] |
| Strong Bases | Vigorous Reaction | Not Applicable | Not Specified | [5] |
| Acid Chlorides | Vigorous Reaction | Not Applicable | Not Specified | [5] |
| Water | Hydrolysis | See pH data | See pH data | [5] |
This compound is known to be moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[2] Upon heating, it decomposes, emitting toxic fumes containing phosphorus oxides.[2]
Experimental Protocols
Accurate determination of solubility and stability is crucial for the reliable application of this compound. The following are detailed methodologies for key experiments.
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is adapted from standard shake-flask solubility determination methods.
1. Materials:
- This compound
- Distilled or deionized water
- Analytical balance
- Glass flasks with stoppers
- Constant temperature shaker bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
- Volumetric flasks and pipettes
2. Procedure:
- Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) of known concentrations for calibration.
- Add an excess amount of this compound to a flask containing a known volume of water (e.g., 100 mL). The excess solid should be visible.
- Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
- Shake the flasks for a sufficient time to reach equilibrium (typically 24-48 hours).
- After shaking, allow the flasks to stand undisturbed at the same temperature to allow the undissolved material to settle.
- Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, the sample should be centrifuged or filtered through a syringe filter (ensure the filter material is compatible with the sample).
- Quantitatively dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical method.
- Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.
- Calculate the solubility in g/100 mL.
Protocol 2: Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound and its degradation products.
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV or refractive index (RI) detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
- Mobile Phase: A mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer) is a typical mobile phase. The exact ratio and buffer pH should be optimized for the best separation.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detector Wavelength: If a UV detector is used, the wavelength should be optimized for this compound and its expected degradation products (often in the low UV range, e.g., 210 nm). An RI detector can be used if the analytes lack a strong chromophore.
2. Procedure:
- Sample Preparation: Prepare a solution of this compound of known concentration in the desired medium for the stability study (e.g., buffered aqueous solution at a specific pH and temperature).
- Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the sample solution.
- Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by, for example, rapid cooling or pH adjustment.
- Analysis: Inject the sample directly, or after appropriate dilution, onto the HPLC system.
- Data Analysis: Monitor the decrease in the peak area of this compound and the appearance and increase in the peak areas of any degradation products over time. The half-life can be calculated by plotting the natural logarithm of the this compound concentration versus time.
Key Signaling and Reaction Pathways
This compound is a key reactant in several important name reactions that form the basis for the synthesis of a wide array of organophosphorus compounds.
Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite to an imine, typically catalyzed by a base, to form an α-aminophosphonate.
Caption: The Pudovik reaction of this compound with an imine.
Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to produce an α-aminophosphonate. The reaction can proceed through two main pathways.
Caption: The two primary pathways of the Kabachnik-Fields reaction.
Transesterification Reaction
This compound can undergo transesterification with alcohols, typically in the presence of a catalyst, to exchange one of its methoxy (B1213986) groups for a different alkoxy group. This reaction is important for modifying the properties of the phosphonate.
Caption: Transesterification of this compound with an alcohol.
Conclusion
This compound is a valuable and versatile reagent in chemical synthesis. Its high solubility in water and many common organic solvents allows for its use in a wide range of reaction conditions. However, its sensitivity to moisture and basic conditions, leading to hydrolysis, necessitates careful handling and storage. The provided data tables, experimental protocols, and reaction pathway diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals to effectively and safely utilize this compound in their work. A thorough understanding of these fundamental properties will undoubtedly contribute to the successful design and execution of synthetic routes and the development of novel chemical entities.
References
- 1. ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE [chemicalsafety.ilo.org]
- 2. Page loading... [guidechem.com]
- 3. Dimethyl phosphite CAS#: 868-85-9 [m.chemicalbook.com]
- 4. Dimethyl phosphite | 868-85-9 [amp.chemicalbook.com]
- 5. Dimethyl phosphite | 868-85-9 [chemicalbook.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Dimethylphosphite: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety and handling information for dimethylphosphite (CAS No. 868-85-9), a versatile reagent frequently utilized in chemical synthesis and drug development. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is a combustible liquid that poses several health and environmental hazards.[1][2][3][4] It is classified as a flammable liquid and vapor.[1][2] It is toxic in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction.[5][6] Furthermore, it is suspected of causing genetic defects and cancer.[1][4][6] The substance is also harmful to aquatic life with long-lasting effects.[1][6][7]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[1] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[5] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[5][6] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][4][6] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[1][4][6] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[1][4][6] |
| Hazardous to the Aquatic Environment, Chronic | 3 | H412: Harmful to aquatic life with long lasting effects.[1][6] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe storage and handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid with a mild odor.[3][6] |
| CAS Number | 868-85-9[1][3][5] |
| Molecular Formula | C2H7O3P[1][3][6] |
| Molecular Weight | 110.05 g/mol [3] |
| Boiling Point | 170-171 °C[3][5] |
| Melting Point | -60 °C[3] |
| Flash Point | 54 °C to 85 °C[1][2][3][6] |
| Auto-ignition Temperature | 237 °C[3][6] |
Toxicological Data
Exposure to this compound can have significant health effects. The following table summarizes key toxicological data.
Table 3: Acute Toxicity Data for this compound
| Route | Species | Value | Remarks |
| Oral | Rat (male and female) | LD50 = 3040 - 3283 mg/kg bw[8] | |
| Oral | Mouse (male) | LD50 = 1831 - 2815 mg/kg bw[2][8] | |
| Dermal | Rabbit | LD50 = 681 mg/kg[2][5] | Behavioral effects such as somnolence and ataxia were observed.[5] |
| Inhalation | Rat | LC50 > 20 g/m³[2] | |
| Eye Irritation | Rabbit | 20 mg/24H | Moderate irritation.[2] |
| Skin Irritation | Rabbit | 500 mg/24H | Mild irritation.[2] |
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimize exposure risks.
4.1. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][3][6]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ensure eyewash stations and safety showers are readily accessible.[2]
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][5][6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][5][6]
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator with an appropriate filter.[1][6]
4.3. Handling Procedures
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][2]
-
Avoid contact with skin, eyes, and clothing.[5]
4.4. Storage Conditions
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3]
Emergency Procedures
In the event of an emergency, follow these procedures.
5.1. First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][6]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse.[1] Seek immediate medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[5]
-
Ingestion: Do NOT induce vomiting.[5][6] Rinse mouth with water and consult a physician.[5] Never give anything by mouth to an unconscious person.[5]
5.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5] For large fires, use water spray or fog.[5]
-
Specific Hazards: Flammable liquid and vapor.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Containers may explode when heated.[2][7]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][2]
5.3. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[5] Wear appropriate personal protective equipment.[5][6] Ensure adequate ventilation and remove all sources of ignition.[2][5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the product enter drains or watercourses.[5][6]
-
Containment and Cleanup: Absorb the spill with inert material such as sand or earth.[2][6] Collect the material in a suitable, closed container for disposal.[6]
Experimental Protocols
Logical Workflow for Handling a this compound Spill
The following diagram illustrates the logical steps to be taken in the event of a this compound spill.
Caption: Workflow for responding to a this compound spill.
References
- 1. leap.epa.ie [leap.epa.ie]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound Manufacturers, with SDS [mubychem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. opcw.org [opcw.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Core Reaction Mechanisms of Dimethylphosphite: A Technical Guide for Chemical Researchers
Introduction: Dimethylphosphite ((CH₃O)₂P(O)H), a deceptively simple organophosphorus compound, is a cornerstone reagent in synthetic chemistry, prized for its versatility in forming critical phosphorus-carbon (P-C) and phosphorus-heteroatom (P-N, P-O) bonds. Its unique tautomeric equilibrium between the tetracoordinated phosphonate (B1237965) form and the tricoordinated phosphite (B83602) form underlies its reactivity. This technical guide provides an in-depth exploration of the fundamental reaction mechanisms involving this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its synthetic utility. The following sections present core reactions, including the Pudovik, Abramov, Kabachnik-Fields, Michaelis-Arbuzov, and Atherton-Todd reactions, complete with mechanistic diagrams, quantitative data, and detailed experimental protocols.
Physicochemical and Spectroscopic Data
This compound is a colorless liquid with a mild odor, soluble in water and common organic solvents.[1][2] It is known to be moisture-sensitive.[2][3] Key physical and spectroscopic properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₇O₃P | [3] |
| Molecular Weight | 110.05 g/mol | [4] |
| Boiling Point | 170-171 °C (lit.) | [3][4] |
| Density | 1.2 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index (n20/D) | 1.402 (lit.) | [3][4] |
| Flash Point | 70-71 °C | [2][4] |
| ¹H NMR | See spectrum | [5] |
| ³¹P NMR (in CDCl₃) | δ 7.80 ppm | [6] |
The Pudovik and Abramov Reactions: Addition to Carbonyls
The Pudovik reaction and the closely related Abramov reaction are fundamental methods for forming α-hydroxyphosphonates through the addition of this compound to aldehydes and ketones.[4][7] The Pudovik reaction typically involves a dialkyl phosphite (like this compound) and is often base-catalyzed, whereas the Abramov reaction uses a trialkyl phosphite.[4][7][8]
The reaction proceeds via the nucleophilic addition of the phosphorus atom to the electrophilic carbonyl carbon.[7][9] For this compound, this involves its more reactive trivalent phosphite tautomer. The reaction is often reversible, but under appropriate conditions, it yields the stable α-hydroxyphosphonate product.[7]
Quantitative Data for Pudovik-type Reactions
The synthesis of α-hydroxyphosphonates can be achieved with high efficiency using various catalysts under mild or solvent-free conditions.
| Aldehyde Substrate | Catalyst (mol%) | Conditions | Time | Yield (%) | Reference(s) |
| Benzaldehyde (B42025) | Triethylamine (B128534) (10) | Reflux in Acetone (B3395972) | 1-2 h | >90 | [10][11] |
| 4-Nitrobenzaldehyde | Piperazine (100) | Grinding, Room Temp. | 2 min | 95 | [12] |
| 4-Chlorobenzaldehyde | Piperazine (100) | Grinding, Room Temp. | 2 min | 96 | [12] |
| 4-Methoxybenzaldehyde | Piperazine (100) | Grinding, Room Temp. | 4 min | 95 | [12] |
| Various Aromatic | KHSO₄ | Solvent-free, Room Temp. | 10-25 min | 85-94 | [2] |
Experimental Protocol: Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate[10][11]
-
Reagents & Setup : To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.0 mmol, 106 mg), diethyl phosphite (1.0 mmol, 138 mg), triethylamine (10 mol%, 0.014 mL), and a minimal amount of acetone (~0.5 mL). (Note: this compound can be substituted for diethyl phosphite).
-
Reaction : Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up & Purification : After the reaction is complete, cool the mixture to room temperature. Add n-pentane to the mixture and cool to 5 °C in an ice bath to induce crystallization.
-
Isolation : Collect the precipitated solid product by filtration. Wash the crystals with cold n-pentane and dry under vacuum to yield the pure α-hydroxyphosphonate.
The Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates
The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation of an amine, a carbonyl compound, and this compound to produce α-aminophosphonates.[13][14][15] These products are of significant interest in medicinal chemistry as they are structural analogues of α-amino acids.[16]
The mechanism is debated and can be substrate-dependent, proceeding via one of two main pathways:
-
Imine Pathway : The amine and carbonyl compound first condense to form an imine (Schiff base), which is then attacked by this compound in a Pudovik-type addition.[13][17][18]
-
α-Hydroxyphosphonate Pathway : The carbonyl and this compound first react to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine.[13][17]
Kinetic and computational studies often suggest the imine pathway is more common.[18]
Quantitative Data for Kabachnik-Fields Reactions
Various catalysts, including Lewis acids and heterogeneous catalysts, have been employed to promote the reaction, often providing high yields under mild conditions.[14][19]
| Amine | Aldehyde | Catalyst (mol%) | Conditions | Time | Yield (%) | Reference(s) |
| Aniline | Benzaldehyde | TaCl₅-SiO₂ | Room Temp. | 4-6 h | 85-95 | [14] |
| Benzylamine | Benzaldehyde | Phenylboronic Acid | 50 °C, Solvent-free | - | High | [20] |
| Aniline Deriv. | Benzaldehyde Deriv. | Cu/Au Nanocatalyst | 80 °C, THF | 12-24 h | 75-95 | [19] |
| Furfurylamine | Aromatic Aldehydes | I₂ on Silica (B1680970) Gel | MW, Solvent-free | 3-5 min | 85-94 | [17] |
Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of α-Aminophosphonates[21]
-
Reagents & Setup : Place the imine (1.0 eq, pre-formed from the corresponding aldehyde and amine) and this compound (1.2-1.5 eq) into a microwave reactor vial equipped with a magnetic stir bar.
-
Reaction : Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 20-30 minutes).
-
Monitoring : If possible, monitor the reaction progress by TLC or ³¹P NMR.
-
Isolation & Purification : After the reaction is complete, cool the vial to room temperature. The crude product is often a solid or viscous oil. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure α-aminophosphonate.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, used to form a P-C bond by reacting a trivalent phosphorus ester with an alkyl halide.[21][22] Although this compound exists predominantly in the pentavalent phosphonate form, it is in equilibrium with its trivalent phosphite tautomer, which is the reactive species in this transformation. The reaction converts this trivalent phosphorus species into a pentavalent phosphonate.[21][23]
The mechanism involves two successive Sₙ2 substitutions:
-
Sₙ2 Attack : The nucleophilic trivalent phosphorus atom attacks the electrophilic alkyl halide, displacing the halide and forming a phosphonium (B103445) salt intermediate.[21][23]
-
Dealkylation : The displaced halide anion then acts as a nucleophile, attacking one of the methyl groups on a phosphite ester oxygen, displacing the phosphorus ester and yielding the final phosphonate product and a new alkyl halide (methyl halide).[21][23]
Reaction Scope and Conditions
-
Alkyl Halide Reactivity : The reactivity order for the alkyl halide is R-I > R-Br > R-Cl. Primary alkyl halides are most effective.[23]
-
Phosphorus Reactant : Electron-donating groups on the phosphite accelerate the reaction, while electron-withdrawing groups slow it down.[21][23]
-
Conditions : The reaction typically requires heating. However, Lewis acid catalysis can enable the reaction to proceed at room temperature.[24]
The Atherton-Todd Reaction
The Atherton-Todd reaction provides a method for synthesizing phosphoramidates, phosphonates, or other phosphorus derivatives from this compound. The core transformation involves the reaction of this compound with a nucleophile (like an amine or alcohol) in the presence of a base (typically a tertiary amine) and a halogenating agent, most commonly carbon tetrachloride (CCl₄).[3][25][26]
The mechanism is complex and has been subject to various interpretations. A widely accepted pathway involves the following key steps:
-
Deprotonation : The base deprotonates the this compound to form a phosphite anion.
-
Halogenation : The phosphite anion attacks CCl₄, displacing a trichloromethyl anion (CCl₃⁻) to form a transient dimethyl chlorophosphate intermediate.
-
Nucleophilic Attack : The added nucleophile (e.g., a primary or secondary amine) attacks the highly reactive dimethyl chlorophosphate, displacing the chloride ion to form the final product.
-
Proton Abstraction : The CCl₃⁻ anion abstracts a proton from the protonated base to form chloroform (B151607) (CHCl₃).
Conclusion
This compound is a powerful and versatile reagent whose reactivity is central to many cornerstone reactions in organophosphorus chemistry. The Pudovik, Abramov, Kabachnik-Fields, Michaelis-Arbuzov, and Atherton-Todd reactions provide robust and reliable pathways for the synthesis of a wide range of valuable phosphonate derivatives, including α-hydroxyphosphonates and α-aminophosphonates, which are crucial scaffolds in medicinal chemistry and materials science. A thorough understanding of these fundamental mechanisms, reaction conditions, and experimental protocols is essential for any researcher aiming to leverage the full synthetic potential of this key building block.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Dimethyl phosphite(868-85-9) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Abramov reaction - Wikipedia [en.wikipedia.org]
- 8. Abramov reaction - Wikiwand [wikiwand.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acgpubs.org [acgpubs.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. rgmcet.edu.in [rgmcet.edu.in]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. preprints.org [preprints.org]
- 21. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 22. grokipedia.com [grokipedia.com]
- 23. jk-sci.com [jk-sci.com]
- 24. Arbuzov Reaction [organic-chemistry.org]
- 25. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]
- 26. Atherton-Todd reaction: mechanism, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dimethylphosphite as a Phosphonylating Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylphosphite (DMHP), a dialkyl phosphite (B83602) with the formula (CH₃O)₂P(O)H, is a versatile and highly reactive reagent in organophosphorus chemistry. Its significance lies in the reactivity of its P-H bond, which allows for the facile introduction of a phosphonate (B1237965) moiety onto a wide range of organic molecules. This process, known as phosphonylation, is of paramount importance in the synthesis of compounds with diverse applications, particularly in the pharmaceutical and agrochemical industries. Phosphonates are structural analogues of phosphates and carboxylates and are known to act as enzyme inhibitors, antiviral agents, and herbicides. This technical guide provides a comprehensive overview of the role of this compound as a phosphonylating agent, detailing its reactivity, key synthetic transformations, experimental protocols, and applications in drug development.
Core Reactivity and Mechanisms
The phosphonylating ability of this compound stems from the tautomeric equilibrium between the pentavalent phosphonate form and the trivalent phosphite form. Although the equilibrium lies heavily towards the phosphonate form, the trivalent tautomer is believed to be the reactive species in many reactions. The P-H bond in this compound can be cleaved under basic, acidic, or radical conditions, leading to a nucleophilic phosphorus species that can attack various electrophiles.
Key Phosphonylation Reactions
Several named reactions highlight the utility of this compound as a phosphonylating agent. These reactions provide efficient routes to carbon-phosphorus (C-P) bond formation, a crucial step in the synthesis of many biologically active molecules.
1. The Pudovik Reaction: This reaction involves the addition of this compound across a carbon-heteroatom double bond, most commonly a carbonyl group (C=O) or an imine group (C=N). The base-catalyzed addition to aldehydes and ketones yields α-hydroxyphosphonates, while the addition to imines affords α-aminophosphonates.[1][2]
Experimental Workflow: Pudovik Reaction
Caption: A typical experimental workflow for the Pudovik reaction.
2. The Hirao Reaction: This palladium-catalyzed cross-coupling reaction forms a C-P bond between an aryl or vinyl halide and this compound.[3][4] The reaction typically employs a palladium(0) catalyst and a base. Modern variations of this reaction often utilize more stable and user-friendly palladium(II) precursors in combination with phosphine (B1218219) ligands.[3]
Reaction Pathway: Hirao Reaction
Caption: Catalytic cycle of the Hirao cross-coupling reaction.
3. The Atherton-Todd Reaction: In this reaction, this compound is converted into a reactive phosphochloridate intermediate in the presence of a base and a chlorine source (typically carbon tetrachloride). This intermediate can then react with various nucleophiles, such as amines or alcohols, to form phosphoramidates or phosphate (B84403) esters, respectively.[5][6]
Reaction Pathway: Atherton-Todd Reaction
Caption: Generalized mechanism of the Atherton-Todd reaction.
Quantitative Data Presentation
The efficiency of phosphonylation reactions using this compound is influenced by various factors, including the choice of catalyst, solvent, temperature, and the nature of the substrates. The following tables summarize representative quantitative data for the Pudovik, Hirao, and Atherton-Todd reactions.
Table 1: Pudovik Reaction of Aldehydes with Dialkyl Phosphites
| Entry | Aldehyde | Phosphite | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | This compound | Et₃N (10) | Acetone (B3395972) | Reflux | 2 | 95 | [4] |
| 2 | 4-Chlorobenzaldehyde | This compound | Et₃N (10) | Acetone | Reflux | 2 | 92 | [4] |
| 3 | 4-Nitrobenzaldehyde | This compound | Et₃N (10) | Acetone | Reflux | 2 | 88 | [4] |
| 4 | Benzaldehyde | Diethylphosphite | Piperazine (100) | Neat | RT | 0.25 | 95 | [5] |
| 5 | 4-Methoxybenzaldehyde | Diethylphosphite | Piperazine (100) | Neat | RT | 0.33 | 94 | [5] |
| 6 | Dimethyl α-oxoethylphosphonate | This compound | Diethylamine (5) | Diethyl ether | 0 | 8 | 87 | [7] |
Table 2: Hirao Reaction of Aryl Halides with Dialkyl Phosphites
| Entry | Aryl Halide | Phosphite | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Diethylphosphite | Pd(OAc)₂ (5) | - | Et₃N | Neat (MW) | 150 | 0.25 | 82 | [8][9] |
| 2 | 4-Bromoanisole | Diethylphosphite | Pd(OAc)₂ (10) | - | Et₃N | Neat (MW) | 150 | 0.25 | 69 | [8][9] |
| 3 | 2-Chloropyrazine | Diethylphosphite | Pd(OAc)₂ (1) | dppf | Et₃N | ACN | Reflux | 24 | 67 | [3] |
| 4 | 3-Bromopyridine | Diethylphosphite | Pd(PPh₃)₄ (5) | - | Et₃N | Neat | 100 | 2 | 77 | [3] |
| 5 | 1,4-Dibromobenzene | Diethylphosphite | Pd(OAc)₂ (10) | - | Et₃N | Neat (MW) | 175 | 0.75 | 75 | [10] |
Table 3: Atherton-Todd Reaction for the Synthesis of Phosphoramidates
| Entry | Amine | Phosphite | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Aniline | Dibenzylphosphite | Et₃N | CCl₄ | Reflux | - | modest | [5] |
| 2 | Cyclohexylamine | This compound | Cyclohexylamine | CCl₄ | - | - | - | [5] |
| 3 | Arylhydrazine | - | Et₃N | CCl₄ | - | - | 60-82 | [5] |
| 4 | Piperazine | DOPO | Et₃N | Dichloromethane | 0 | overnight | - | [11] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these phosphonylation reactions. The following are representative protocols for the Pudovik, Hirao, and Atherton-Todd reactions using this compound.
Protocol 1: Synthesis of Dimethyl (Hydroxy(phenyl)methyl)phosphonate (Pudovik Reaction)[4]
-
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
This compound (1.0 mmol, 110 mg)
-
Triethylamine (B128534) (10 mol%, 0.014 mL)
-
Acetone (minimal amount, e.g., 0.5 mL)
-
n-Pentane
-
25 mL round-bottom flask with magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), this compound (1.0 mmol), triethylamine (10 mol%), and a minimal amount of acetone (~0.5 mL).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux and stir for the required time (monitor by TLC, typically 1-2 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add n-pentane to the mixture and cool it to 5 °C in an ice bath to induce crystallization.
-
Collect the precipitated solid product by filtration.
-
Wash the crystals with cold n-pentane and dry under vacuum to yield the pure α-hydroxyphosphonate.
-
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Dimethyl ((cyclohexylamino)(phenyl)methyl)phosphonate (Aza-Pudovik Reaction)[2]
-
Materials:
-
N-benzylidenecyclohexylamine (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Microwave reactor vial with a stir bar
-
Microwave reactor
-
-
Procedure:
-
Place the N-benzylidenecyclohexylamine (1.0 eq) and this compound (1.2-1.5 eq) into a microwave reactor vial equipped with a stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the neat (solvent-free) mixture at 100 °C for 30 minutes.
-
After cooling, the resulting crude product can be purified by column chromatography to yield the pure α-aminophosphonate.
-
Protocol 3: Modified Hirao Cross-Coupling of an Aryl Halide[3]
-
Materials:
-
Aryl halide (e.g., 2-chloropyrazine, 1.0 equiv)
-
Diisopropyl phosphite (1.2 equiv)
-
Triethylamine (2.0 equiv)
-
Pd(OAc)₂ (1 mol%)
-
1,1′-Bis(diphenylphosphino)ferrocene (dppf) (1.2 mol%)
-
Anhydrous acetonitrile (B52724) (CH₃CN) or N,N-dimethylformamide (DMF)
-
Reaction vessel suitable for heating under inert atmosphere
-
-
Procedure:
-
To a solution of diisopropyl phosphite (1.2 equiv) in dry CH₃CN or DMF, add the aryl halide (1.0 equiv), and triethylamine (2.0 equiv).
-
To this mixture, add Pd(OAc)₂ (1 mol%) and dppf (1.2 mol%).
-
Heat the reaction mixture at reflux in CH₃CN or at 110 °C in DMF for 24 hours under a nitrogen atmosphere.
-
After cooling, the reaction mixture is worked up by an appropriate method (e.g., extraction, filtration) and the product is purified by column chromatography.
-
Protocol 4: General Procedure for the Atherton-Todd Reaction[5]
-
Materials:
-
Dialkylphosphite (e.g., this compound)
-
Amine or alcohol (nucleophile)
-
Base (e.g., triethylamine)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
Dissolve the dialkylphosphite, nucleophile, and base in an anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add carbon tetrachloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The reaction mixture is then quenched and worked up (e.g., washing with aqueous solutions, extraction).
-
The crude product is purified by column chromatography or recrystallization.
-
Applications in Drug Development
The phosphonate moiety is a key structural feature in a number of clinically important drugs. The stability of the C-P bond to enzymatic cleavage makes phosphonates effective mimics of phosphate-containing natural substrates, leading to potent enzyme inhibition. This compound serves as a crucial starting material for the synthesis of these and other phosphonate-containing drug candidates.
1. Antiviral Agents: Acyclic nucleoside phosphonates (ANPs) are a prominent class of antiviral drugs. Tenofovir (B777), a cornerstone of HIV therapy, is an ANP. While the final drug is a prodrug, Tenofovir Disoproxil Fumarate, its synthesis involves the preparation of a phosphonate precursor. The synthesis of this precursor can be achieved through routes that utilize dialkyl phosphites like diethylphosphite.[12] Similarly, the development of other antiviral agents, including those targeting hepatitis C virus (HCV) like Sofosbuvir, involves the synthesis of phosphoramidate (B1195095) prodrugs, where the phosphonate core can be constructed using reagents derived from dialkyl phosphites.[8][13]
2. Bisphosphonates: Bisphosphonates, characterized by a P-C-P backbone, are a class of drugs used to treat bone disorders such as osteoporosis and Paget's disease.[14][15] Their synthesis often involves the reaction of a carboxylic acid with phosphorous acid and a phosphorus halide. While not a direct application of this compound in its typical phosphonylating reactions, the broader field of phosphonate synthesis is central to the production of these important therapeutics. Some synthetic strategies for novel bisphosphonate conjugates have been developed that could potentially involve intermediates derived from dialkyl phosphites.[16]
3. Phosphonate Prodrugs: A major challenge in the development of phosphonate-containing drugs is their poor cell permeability due to the negative charge of the phosphonate group at physiological pH. To overcome this, prodrug strategies are widely employed.[17] The phosphonate is masked with lipophilic groups that are cleaved inside the cell to release the active drug. The synthesis of these prodrugs often starts from a dialkyl phosphonate, which can be prepared using this compound.
Conclusion
This compound is a fundamental and indispensable reagent for phosphonylation in organic synthesis. Its participation in robust and versatile reactions like the Pudovik, Hirao, and Atherton-Todd reactions provides access to a vast array of phosphonate-containing molecules. The applications of these products, particularly in the realm of drug discovery and development, underscore the critical role of this compound as a phosphonylating agent. For researchers and scientists in this field, a thorough understanding of the reactivity, scope, and practical application of this compound is essential for the design and synthesis of novel and effective therapeutic agents.
References
- 1. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]
- 6. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 7. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 16. Novel synthesis of bis(phosphonic acid)-steroid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN106632484B - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]
An In-depth Technical Guide to Exploratory Studies on Dimethylphosphite Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into dimethylphosphite derivatives. It is designed to serve as a core resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key quantitative data, details essential experimental protocols, and visualizes a critical signaling pathway impacted by phosphonate (B1237965) compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is primarily achieved through well-established reactions such as the Pudovik and Kabachnik-Fields reactions. These methods offer versatile and efficient routes to a wide array of functionalized phosphonates.
Pudovik Reaction
The Pudovik reaction involves the addition of a hydrophosphoryl compound, such as this compound, to a carbonyl group, typically in the presence of a base catalyst. This reaction is a cornerstone for the synthesis of α-hydroxyphosphonates.
Experimental Protocol: Synthesis of Dimethyl (hydroxy(phenyl)methyl)phosphonate
This protocol is adapted from a base-catalyzed Pudovik reaction.
-
Materials:
-
Benzaldehyde (B42025) (1.0 mmol, 106 mg)
-
This compound (1.0 mmol, 110 mg)
-
Triethylamine (B128534) (10 mol%, 0.014 mL)
-
Dichloromethane (B109758) (5 mL)
-
Round-bottom flask (25 mL) with magnetic stirrer
-
-
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol) and this compound (1.0 mmol) in dichloromethane (5 mL).
-
Add triethylamine (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure α-hydroxyphosphonate.
-
Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound like this compound.[1] This reaction is a highly efficient method for the synthesis of α-aminophosphonates.[1]
Experimental Protocol: Synthesis of Dimethyl ((4-methoxyphenylamino)(phenyl)methyl)phosphonate
This protocol describes a catalyst-free, solvent-free microwave-assisted synthesis.
-
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
p-Anisidine (B42471) (1.0 mmol, 123 mg)
-
This compound (1.0 mmol, 110 mg)
-
Microwave vial (10 mL)
-
-
Procedure:
-
Place benzaldehyde (1.0 mmol), p-anisidine (1.0 mmol), and this compound (1.0 mmol) into a 10 mL microwave vial.
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 20 minutes).
-
Monitor the reaction progress by TLC if possible.
-
After the reaction is complete, cool the vial to room temperature.
-
The crude product can be purified by recrystallization or column chromatography.
-
Three-Component Synthesis of Isoindolin-1-one-3-phosphonates
A notable application of this compound is in the one-pot, three-component synthesis of isoindolin-1-one-3-phosphonates from 2-formylbenzoic acid, a primary amine, and this compound under solvent- and catalyst-free conditions.[2][3]
Experimental Protocol: Synthesis of Dimethyl (2-(cyclohexyl)-3-oxoisoindolin-1-yl)phosphonate
-
Materials:
-
2-Formylbenzoic acid (1.0 mmol, 150 mg)
-
Cyclohexylamine (B46788) (1.0 mmol, 99 mg)
-
This compound (1.0 mmol, 110 mg)
-
Round-bottom flask (25 mL)
-
-
Procedure:
-
In a 25 mL round-bottom flask, mix 2-formylbenzoic acid (1.0 mmol), cyclohexylamine (1.0 mmol), and this compound (1.0 mmol).
-
Stir the mixture at room temperature. The reaction is typically complete within an hour.
-
The resulting solid product can be purified by recrystallization from a suitable solvent like ethanol.
-
Quantitative Data on this compound Derivatives
The following tables summarize key quantitative data from various studies on the synthesis and biological activity of this compound derivatives.
Table 1: Synthesis of α-Hydroxyphosphonates via Pudovik Reaction
| Entry | Aldehyde/Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | K3PO4 (5 mol%) | None | 0.5 | 95 | [4] |
| 2 | 4-Chlorobenzaldehyde | Ba(OH)2 | None | 1 | 92 | [4] |
| 3 | 4-Nitrobenzaldehyde | MgO | None | 2 | 96 | [4] |
| 4 | Acetophenone | Al2O3 | None | 72 | 85 | [4] |
| 5 | Cyclohexanone | Ti(OiPr)4 | None | 24 | 88 | [4] |
Table 2: Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction
| Entry | Aldehyde | Amine | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | None | MW, 100°C, 20 min | 94 | [5] |
| 2 | 4-Methylbenzaldehyde | Aniline | None | MW, 100°C, 20 min | 91 | [5] |
| 3 | Benzaldehyde | Cyclohexylamine | TaCl5-SiO2 | RT, 2h | 90 | [5] |
| 4 | 4-Chlorobenzaldehyde | Benzylamine | Fe3O4 | 80°C, 1.5h | 92 | [5] |
| 5 | 2-Naphthaldehyde | Aniline | H-beta zeolite | Reflux, 4h | 95 | [5] |
Table 3: Anticancer Activity of Isoindolin-1-one-3-phosphonate Derivatives [6]
| Compound | MCF-7 EC50 (μM) | MDA-MB-231 EC50 (μM) |
| 4a | 0.9 ± 0.6 | 0.9 ± 0.3 |
| 4b | 0.8 ± 0.7 | 1.5 ± 0.9 |
| 4c | 0.7 ± 0.6 | 0.8 ± 1.2 |
| 4d | 0.6 ± 1.1 | 0.9 ± 0.3 |
| 4e | 0.68 ± 1.2 | 1.1 ± 0.6 |
| 4f | 1.3 ± 1.1 | 0.8 ± 0.6 |
| Doxorubicin | 0.7 ± 0.2 | 1.6 ± 0.4 |
Table 4: Antiparasitic Activity of Isoindolin-1-one-3-phosphonate Derivatives against Leishmania major [6]
| Compound | Promastigotes EC50 (μM) | Amastigotes EC50 (μM) |
| 4a | 0.7 ± 0.23 | 0.8 ± 0.26 |
| 4b | 0.8 ± 0.19 | 0.4 ± 0.08 |
| 4c | > 50 | 2.3 ± 0.84 |
| 4d | 3.9 ± 0.82 | 1.8 ± 0.41 |
| 4e | 2.9 ± 0.75 | 14.2 ± 3.8 |
| 4f | 3.4 ± 1.1 | 1.1 ± 0.27 |
| Amphotericin B | 0.46 ± 0.07 | 0.78 ± 0.09 |
Signaling Pathway Inhibition by Phosphonate Derivatives
Phosphonates and their derivatives, such as bisphosphonates, are known to act as potent enzyme inhibitors due to their structural similarity to phosphate-containing substrates and transition states.[7] A key target of bisphosphonates is farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate (B85504) pathway.[8] Inhibition of FPPS disrupts the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTPases like Ras.[8][9] The proper localization and function of Ras proteins at the cell membrane are dependent on farnesylation.[10] By inhibiting this process, bisphosphonates can disrupt Ras signaling pathways, which are crucial for cell proliferation, survival, and differentiation.[11]
Caption: Inhibition of Farnesyl Pyrophosphate Synthase by Bisphosphonates Disrupts Ras Signaling.
References
- 1. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights about the structure of farnesyl diphosphate synthase (FPPS) and the activity of bisphosphonates on the proliferation and ultrastructure of Leishmania and Giardia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: The Pudovik Reaction with Dimethyl Phosphite for C-P Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, providing access to compounds with significant biological and therapeutic potential.[1] The Pudovik reaction, first reported in the 1950s, is a powerful and straightforward method for creating α-substituted phosphonates.[2] It involves the addition of a hydrophosphoryl compound, such as dimethyl phosphite (B83602), across an unsaturated double bond, typically that of an imine or an aldehyde.[3]
This reaction is particularly valuable for synthesizing α-aminophosphonates, which are structural analogs of α-amino acids.[4] These molecules are of high interest in drug discovery as they can act as enzyme inhibitors, peptide mimics, and haptens for catalytic antibodies.[5][6] Their unique tetrahedral geometry and stable C-P bond distinguish them from their carboxylic acid counterparts, often leading to enhanced biological activity and metabolic stability.[7]
Modern adaptations of the Pudovik reaction, including microwave-assisted, solvent-free, and catalytic enantioselective methods, have increased its efficiency, reduced reaction times, and improved its environmental footprint, making it a highly relevant tool in contemporary medicinal chemistry.[8][9][10]
Reaction Mechanism and Workflow
The most common variant is the base-catalyzed Pudovik reaction. The mechanism involves the deprotonation of dimethyl phosphite to form a highly nucleophilic phosphite anion, which then attacks the electrophilic carbon of the imine (or aldehyde). A subsequent protonation step yields the final α-aminophosphonate product.
References
- 1. researchgate.net [researchgate.net]
- 2. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
- 10. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
Application Notes: Mechanism and Protocols for the Kabachnik-Fields Reaction with Dimethyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kabachnik-Fields reaction is a three-component condensation that provides a direct and efficient route to synthesizing α-aminophosphonates.[1] This one-pot reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, such as dimethyl phosphite (B83602).[1][2] The resulting α-aminophosphonates are of significant interest to the pharmaceutical and drug development industries. As structural analogues of α-amino acids, they exhibit a wide range of biological activities and are crucial in the development of enzyme inhibitors, antibiotics, antiviral agents, and antitumor agents.[2][3] Their low mammalian toxicity further enhances their therapeutic potential.[4] This document provides a detailed overview of the reaction mechanism, quantitative data, and experimental protocols relevant to the Kabachnik-Fields reaction using dimethyl phosphite.
Reaction Mechanism
The mechanism of the Kabachnik-Fields reaction can proceed through two primary competitive pathways: the "Imine pathway" and the "α-Hydroxyphosphonate pathway".[2][3] The predominant route is influenced by the nature of the reactants, particularly the basicity of the amine.[5]
-
Imine Pathway : This is generally the more common route.[2] The amine first condenses with the carbonyl compound to form an imine (Schiff base) intermediate, with the elimination of water. The dimethyl phosphite then undergoes a nucleophilic addition to the imine's C=N double bond to yield the final α-aminophosphonate product.[2][3] Weakly basic amines, such as anilines, tend to favor this pathway.[5]
-
α-Hydroxyphosphonate Pathway : In this pathway, the dimethyl phosphite first adds to the carbonyl group of the aldehyde or ketone to form an α-hydroxyphosphonate intermediate.[3] This intermediate then undergoes a nucleophilic substitution reaction where the amine displaces the hydroxyl group to form the α-aminophosphonate.[2] Studies involving cyclohexylamine, a more basic amine, suggest the reaction can proceed via this route.[4] However, research monitoring the reaction of benzaldehyde, cyclohexylamine, and dimethyl phosphite indicated that the α-hydroxyphosphonate, once formed, was not converted to the final product under the applied conditions, suggesting it can be a "dead-end" route in some cases.[6][7]
Caption: Competing pathways in the Kabachnik-Fields reaction.
Application in Drug Development: Enzyme Inhibition
α-Aminophosphonates are highly effective as transition-state analogue inhibitors of enzymes, particularly proteases.[2] The tetrahedral geometry of the phosphonate (B1237965) group mimics the tetrahedral intermediate formed during the enzymatic hydrolysis of a peptide bond.[2] This structural similarity allows the α-aminophosphonate to bind tightly within the enzyme's active site, effectively blocking its catalytic function. This inhibitory action is a cornerstone of their application in drug development.
Caption: α-Aminophosphonates as transition-state analogue enzyme inhibitors.
Quantitative Data
Relative Energies of Intermediates
Computational studies provide insight into the thermodynamics of the reaction pathways. The relative energies for the intermediates in the reaction of benzaldehyde, cyclohexylamine, and dimethyl phosphite have been calculated, suggesting that the formation of the imine intermediate is thermodynamically favored over the α-hydroxyphosphonate.[4]
| Species | Relative Energy (kJ/mol)[4] |
| Reactants (Benzaldehyde + Cyclohexylamine + Dimethyl Phosphite) | 0.0 |
| Imine Intermediate | -18.6 |
| α-Hydroxyphosphonate Intermediate | -58.9 |
| α-Aminophosphonate Product | -61.3 |
Calculations performed by the B3LYP/6-311G++ method.
Catalyst Performance in Kabachnik-Fields Reactions with Dimethyl Phosphite
Various catalysts have been employed to improve the efficiency and yield of the Kabachnik-Fields reaction. The choice of catalyst can significantly impact reaction times and conditions.
| Catalyst / Conditions | Substrates | Solvent | Yield (%) | Reference |
| Dehydroascorbic acid-capped magnetite nanoparticles | Aromatic aldehydes, Aromatic amines, Dimethyl phosphite | None (Solvent-free) | 85-96 | Molecules 26 02511 sch017[8] |
| Deep Eutectic Solvent (ZrOCl₂·8H₂O/Urea) | Aryl aldehydes, Aniline derivatives, Dimethyl phosphite | DES (as solvent) | 88-97 | Molecules 26 02511 sch018[8] |
| Phenylphosphonic acid | Aldehydes/Ketones, Benzylamine, Dimethyl phosphite | Toluene | 82-95 | Scheme 22 in Molecules 26 02511[8] |
| Oxalic acid | Benzaldehyde derivatives, Aminophenols, Dimethyl phosphite | Water | ~Quantitative | Scheme 23 in Molecules 26 02511[8] |
| BF₃·OEt₂ | 2-Alkynylindole-3-carbaldehydes, Amines, Dimethyl phosphite | Dichloromethane (B109758) | 87-96 | Figure 6.7 in CORE[9] |
| Cu/Au Nanocatalyst | Benzaldehyde derivatives, Amines, Dimethyl phosphite | THF | 78-95 | Scheme 15 in Molecules 26 02511[8] |
Experimental Protocols
The following protocols provide detailed methodologies for synthesizing α-aminophosphonates using dimethyl phosphite.
Caption: General experimental workflow for the Kabachnik-Fields reaction.
Protocol 1: General Catalyzed Synthesis of α-Aminophosphonates
This protocol describes a general method using a catalyst, which can be adapted based on the specific reactants and catalyst chosen from the table above.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Dimethyl phosphite (1.0 mmol)
-
Catalyst (e.g., 10 mol% Mg(ClO₄)₂)
-
Appropriate solvent (e.g., THF, Toluene, or Acetonitrile)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, TLC plates, and standard laboratory glassware.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), dimethyl phosphite (1.0 mmol), and the selected catalyst.[2]
-
Add the appropriate solvent (if the reaction is not solvent-free).
-
Stir the mixture at room temperature or heat as required for the specific reaction.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.[2]
-
Upon completion, cool the reaction to room temperature. If the reaction was performed without a solvent, dilute the mixture with ethyl acetate.[2]
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[2]
-
Dry the separated organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure α-aminophosphonate.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
Microwave-assisted synthesis is an environmentally friendly and often faster alternative to conventional heating.[3][4]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Dimethyl phosphite (1.0 mmol)
-
Microwave vial (10 mL) with a snap cap
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine the carbonyl compound (1.0 mmol), the amine (1.0 mmol), and dimethyl phosphite (1.0 mmol).[2]
-
Seal the vial securely and place it inside the cavity of a microwave reactor.[2]
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a predetermined time (e.g., 5-30 minutes), which may require optimization.
-
After the irradiation is complete, allow the vial to cool to room temperature.[2]
-
The product, which may crystallize upon cooling, can often be isolated by direct filtration and washing with a cold solvent (e.g., ether or hexane).
-
If the product is an oil or does not crystallize, dissolve the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and purify as described in Protocol 1 (steps 6-8).
References
- 1. Kabachnik fields reaction- Variations, Applications | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kabachnik-Fields Reaction [organic-chemistry.org]
- 6. Item - A study on the Kabachnik-Fields reaction of benzaldehyde, cyclohexylamine, and dialkyl phosphites - Deakin University - Figshare [dro.deakin.edu.au]
- 7. A study on the kabachnik - Fields reaction of benzaldehyde, cyclohexylamine, and dialkyl phosphites - Lookchem [lookchem.com]
- 8. mdpi.com [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Synthesis of α-Aminophosphonates using Dimethylphosphite
Audience: Researchers, scientists, and drug development professionals.
Introduction:
α-Aminophosphonates are a class of organophosphorus compounds that are synthetic analogs of α-amino acids, where a phosphonic acid group replaces the carboxylic acid moiety. This structural change imparts unique physicochemical and biological properties, making them valuable scaffolds in medicinal chemistry and drug discovery. They are recognized for a wide range of biological activities, including roles as enzyme inhibitors, antibiotics, antiviral agents, and anticancer agents.[1][2] The synthesis of these compounds is primarily achieved through two well-established methods: the three-component Kabachnik-Fields reaction and the two-component Pudovik reaction, both of which can utilize dimethylphosphite as a key reagent.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis of α-aminophosphonates using this compound, focusing on various catalytic systems and reaction conditions.
Synthetic Methodologies
The synthesis of α-aminophosphonates using this compound can be broadly categorized into two main pathways:
-
The Kabachnik-Fields Reaction: This is a one-pot, three-component condensation reaction involving an amine, a carbonyl compound (aldehyde or ketone), and this compound.[3][4] The reaction can proceed through two possible mechanisms: the formation of an imine intermediate followed by the addition of this compound, or the formation of an α-hydroxyphosphonate intermediate which is then substituted by the amine.[5][6] The reaction pathway is often influenced by the basicity of the amine.[4]
-
The Pudovik (or aza-Pudovik) Reaction: This reaction involves the direct nucleophilic addition of this compound to a pre-formed imine (Schiff base).[2][7] This two-component approach can sometimes offer better yields and diastereoselectivity compared to the one-pot Kabachnik-Fields reaction.[8]
A variety of catalysts can be employed to promote these reactions, including Lewis acids, Brønsted acids, bases, and heterogeneous catalysts.[1][9] Furthermore, advancements in green chemistry have led to the development of solvent-free and catalyst-free methods, often facilitated by microwave irradiation.[2][9][10]
Logical Workflow: Synthetic Routes to α-Aminophosphonates
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. benchchem.com [benchchem.com]
- 3. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 4. Kabachnik-Fields Reaction [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Neat synthesis and antioxidant activity of α-aminophosphonates - Arabian Journal of Chemistry [arabjchem.org]
- 10. [PDF] A simple and green procedure for the synthesis of α-aminophosphonate by a one-pot three-component condensation of carbonyl compound, amine and diethyl phosphite without solvent and catalyst | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Dimethylphosphite as a Reagent for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylphosphite, a dialkyl phosphite (B83602), is a highly versatile and reactive organophosphorus reagent. Its significance in modern organic synthesis stems from its role as a precursor to a wide array of phosphonate-containing molecules. The incorporation of a phosphonate (B1237965) group into heterocyclic scaffolds is of particular interest in medicinal chemistry and drug development, as these compounds are known to exhibit a broad spectrum of biological activities. Phosphonates are often considered as bioisosteres of carboxylates or phosphates, leading to enhanced biological efficacy and modified physicochemical properties.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various nitrogen-, oxygen-, and sulfur-containing heterocycles through multicomponent reactions like the Kabachnik-Fields and Pudovik reactions, as well as domino reaction sequences.[1][2]
Application Note 1: The Kabachnik-Fields Reaction for α-Aminophosphonate Heterocycle Synthesis
The Kabachnik-Fields (K-F) reaction is a powerful one-pot, three-component condensation of a primary or secondary amine, a carbonyl compound (aldehyde or ketone), and this compound to synthesize α-aminophosphonates.[3][4] This reaction is highly valuable for creating phosphorylated heterocyclic systems, either by using a heterocyclic amine or carbonyl compound as a starting material or by forming the heterocyclic ring from the resulting α-aminophosphonate.[1]
There are two generally accepted pathways for the K-F reaction. One path involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of this compound (Pudovik reaction). The alternative pathway involves the initial addition of this compound to the carbonyl to form an α-hydroxyphosphonate, which is subsequently substituted by the amine.[4][5]
Caption: General mechanism of the Kabachnik-Fields reaction.
Protocol 1.1: Synthesis of Diethyl (1-benzyl-4-(tert-butoxycarbonyl)piperidin-4-yl)aminophosphonate
This protocol describes the synthesis of a cyclic α-aminophosphonate using a heterocyclic ketone as the carbonyl component in a classic Kabachnik-Fields reaction.[1][2]
Principle: A three-component reaction between N-Boc-piperidin-4-one, benzylamine (B48309), and diethyl phosphite (a this compound analogue) is catalyzed by a tetra(tert-butyl)phthalocyanine–AlCl complex to yield the corresponding cyclic α-aminophosphonate.[2]
Materials and Reagents:
-
N-Boc-piperidin-4-one
-
Benzylamine
-
Diethyl phosphite ((EtO)₂P(O)H)
-
Tetra(tert-butyl)phthalocyanine–AlCl complex (Catalyst)
-
Solvent (e.g., Dichloromethane)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Experimental Procedure:
-
To a solution of N-Boc-piperidin-4-one (1.0 mmol) in the chosen solvent, add benzylamine (1.0 mmol) and diethyl phosphite (1.0 mmol).
-
Add the tetra(tert-butyl)phthalocyanine–AlCl complex catalyst (specified catalytic amount).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or reflux) for the required time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel.
Quantitative Data: This reaction has been reported to afford the cyclic α-aminophosphonate product in excellent yield.[2]
| Carbonyl Component | Amine | Phosphite | Catalyst | Yield (%) | Reference |
| N-Boc-piperidin-4-one | Benzylamine | Diethyl phosphite | Tetra(tert-butyl)phthalocyanine–AlCl | 99 | [2] |
Protocol 1.2: One-Pot Synthesis of Isoindolin-1-one-3-phosphonates
This protocol details a solvent- and catalyst-free approach to synthesizing isoindolin-1-one (B1195906) phosphonates, which are valuable scaffolds in medicinal chemistry.[6]
Principle: A one-pot, three-component reaction of 2-formylbenzoic acid, a primary amine, and this compound under solvent- and catalyst-free conditions yields the desired isoindolin-1-one-3-phosphonates. The reaction proceeds with high diastereoselectivity when chiral amines are used.[6]
Materials and Reagents:
-
2-Formylbenzoic acid
-
Primary amine (e.g., (S)-methylbenzylamine, (R)-methylbenzylamine, aniline)
-
This compound
-
Round-bottom flask
-
Magnetic stirrer and heating plate/oil bath
Experimental Procedure:
-
In a round-bottom flask, combine 2-formylbenzoic acid (1.0 mmol), the primary amine (1.0 mmol), and this compound (1.0 mmol).
-
Heat the mixture with stirring at a specified temperature (e.g., 90 °C) for a designated period (e.g., until TLC indicates completion).[1]
-
Allow the reaction mixture to cool to room temperature.
-
The crude product can often be purified by recrystallization or column chromatography.
Quantitative Data: This method provides good yields and high diastereoselectivity for various amines.[6]
| Amine | Product Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (S)-Methylbenzylamine | 95:5 | Good | [6] |
| (R)-Methylbenzylamine | 95:5 | Good | [6] |
| Aniline | N/A | 14 (after 5 days) | [1] |
| Various primary amines | N/A | Excellent | [6] |
Application Note 2: Pudovik Reaction for Heterocyclic Synthesis
The Pudovik reaction involves the addition of a hydrophosphoryl compound, such as this compound, to an imine.[5] It is a key step in one of the proposed mechanisms of the Kabachnik-Fields reaction and can also be performed as a two-step process where the imine is pre-synthesized. This method is widely used for preparing α-aminophosphonates that are part of or precursors to heterocyclic systems.[5][7]
Caption: General scheme of the Pudovik reaction.
Protocol 2.1: Synthesis of α-Thienyl-aminophosphonates
This protocol outlines the synthesis of α-aminophosphonates containing a thiophene (B33073) ring via the Pudovik reaction.[5]
Principle: An imine bearing an α-thiophene ring is reacted with this compound under reflux conditions to yield the corresponding α-thienyl-aminophosphonate.
Materials and Reagents:
-
Pre-formed imine of an α-thiophene aldehyde
-
This compound
-
Acetonitrile (B52724) (solvent)
-
Standard reflux apparatus
-
Magnetic stirrer and heating mantle
Experimental Procedure:
-
Dissolve the α-thienyl imine (1.0 mmol) and this compound (1.2 mmol) in acetonitrile in a round-bottom flask.
-
Heat the mixture to reflux and maintain for the required reaction time (e.g., 72 hours).[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure product.
Quantitative Data:
| Imine Substrate | Phosphite | Conditions | Yield (%) | Reference |
| α-Thienyl imines | This compound | Acetonitrile, Reflux, 72h | Not specified, long reaction time | [5] |
| Benzothiazole imines | Dialkyl/Diphenyl phosphite | Toluene, Reflux, 8h | Not specified | [5] |
Application Note 3: Multicomponent Domino Reactions for Heterocycle Synthesis
Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient for building complex molecular architectures. This compound can participate in such sequences, for instance, in a Knoevenagel condensation followed by a phospha-Michael addition or a hetero-Diels-Alder cycloaddition, to generate highly functionalized heterocyclic phosphonates.[1]
Caption: General workflow for a domino reaction involving this compound.
Protocol 3.1: Synthesis of Phosphonodihydropyrans via Domino Knoevenagel/Hetero-Diels-Alder Reaction
This protocol describes a one-pot, three-component synthesis of phosphonodihydropyrans, which are oxygen-containing heterocycles.[1]
Principle: The reaction proceeds via a domino Knoevenagel condensation between a phosphonopyruvate (B1221233) or phosphonopyruvamide and an aldehyde, followed by a hetero-Diels-Alder cycloaddition with an electron-rich alkene like ethyl vinyl ether.[1]
Materials and Reagents:
-
Phosphonopyruvate or phosphonopyruvamide (activated methylene component)
-
p-Nitrobenzaldehyde (aldehyde)
-
Ethyl vinyl ether (dienophile)
-
Solvent (e.g., Toluene)
-
Dean-Stark apparatus
-
Standard reflux setup
Experimental Procedure:
-
Set up a reaction vessel equipped with a Dean-Stark separator.
-
Charge the vessel with the phosphonopyruvate/phosphonopyruvamide (1.0 mmol), p-nitrobenzaldehyde (1.0 mmol), and ethyl vinyl ether (excess) in toluene.
-
Heat the mixture to reflux to initiate the reaction and remove water via the Dean-Stark trap.
-
Monitor the reaction until completion using TLC.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Purify the resulting cycloadduct by column chromatography.
Quantitative Data: This domino reaction provides high yields and notable diastereoselectivity for the phosphonodihydropyran products.[1]
| Activated Methylene | Aldehyde | Dienophile | Yield (%) | trans/cis Ratio | Reference |
| Phosphonopyruvate | p-Nitrobenzaldehyde | Ethyl vinyl ether | 87 | 24:76 | [1] |
| Phosphonopyruvamide | p-Nitrobenzaldehyde | Ethyl vinyl ether | 91 | 22:78 | [1] |
Conclusion
This compound is an invaluable C-P bond-forming reagent for the synthesis of a diverse range of heterocyclic compounds. Its application in robust and efficient multicomponent reactions like the Kabachnik-Fields and Pudovik reactions, as well as in elegant domino sequences, allows for the straightforward construction of complex molecules with high potential for biological activity. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel phosphorylated heterocycles for applications in drug discovery and materials science. The high atom economy and operational simplicity of these methods align well with the principles of green chemistry.[1][6]
References
- 1. BJOC - Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates [beilstein-journals.org]
- 2. Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
Application Notes and Protocols: Radical Reactions of Dimethylphosphite with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The radical addition of dimethylphosphite to alkenes, a type of hydrophosphonylation reaction, is a powerful and atom-economical method for the formation of carbon-phosphorus (C-P) bonds. This reaction yields valuable dialkyl alkylphosphonates, which are significant building blocks in organic synthesis and medicinal chemistry. The products serve as key intermediates in the synthesis of a wide range of organophosphorus compounds, including phosphonic acids, which are analogues of amino acids and phosphates and are known to exhibit a variety of biological activities. The reaction typically proceeds via a radical chain mechanism, initiated by thermal or photochemical decomposition of a radical initiator, and is known for its anti-Markovnikov regioselectivity with terminal alkenes.
Reaction Mechanism
The radical addition of this compound to an alkene proceeds through a classic radical chain reaction involving three main stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., dibenzoyl peroxide, AIBN) upon heating or irradiation, generating two radicals. These initiator radicals then abstract a hydrogen atom from this compound to produce a phosphonyl radical.
-
Propagation: The generated phosphonyl radical adds to the alkene at the less substituted carbon atom, leading to the formation of a more stable carbon-centered radical (anti-Markovnikov addition). This carbon radical then abstracts a hydrogen atom from another molecule of this compound, yielding the final product and regenerating the phosphonyl radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.
Figure 1: Radical chain mechanism for the addition of this compound to an alkene.
Quantitative Data Summary
The following table summarizes representative yields for the radical addition of dialkyl phosphites to various alkenes under different conditions.
| Alkene | Dialkyl Phosphite | Initiator/Conditions | Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) | Reference |
| 1-Octene (B94956) | Diethyl Phosphite | Dibenzoyl Peroxide, 140 °C | 75 | >95:5 | Representative |
| Styrene (B11656) | Dimethyl Phosphite | AIBN, 80 °C | 85 | >95:5 | Representative |
| Cyclohexene | Dimethyl Phosphite | Dibenzoyl Peroxide, 140 °C | 60 | N/A | Representative |
| Methyl Acrylate | Diethyl Phosphite | AIBN, 80 °C | 90 | N/A | Representative |
| 1-Dodecene | Diethyl Phosphite | Di-tert-butyl peroxide, 150 °C | 82 | >95:5 | Representative |
Note: Data is representative of typical radical hydrophosphonylation reactions. Yields and regioselectivity can vary based on specific substrates, initiators, and reaction conditions.
Experimental Protocols
Protocol 1: Thermally Initiated Radical Addition of this compound to 1-Octene
This protocol describes a general procedure for the thermally initiated radical addition of this compound to a terminal alkene using dibenzoyl peroxide as the initiator.
Materials:
-
This compound
-
1-Octene
-
Dibenzoyl peroxide (BPO)
-
Toluene (B28343) (anhydrous)
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (22.0 g, 0.2 mol) and 1-octene (11.2 g, 0.1 mol).
-
Flush the flask with nitrogen for 10 minutes to create an inert atmosphere.
-
In a separate beaker, dissolve dibenzoyl peroxide (0.48 g, 2 mol%) in a minimal amount of toluene.
-
Add the dibenzoyl peroxide solution to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess this compound and toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure dimethyl octylphosphonate.
Figure 2: General experimental workflow for the radical addition of this compound.
Protocol 2: Photoinitiated Radical Addition of this compound to Styrene
This protocol outlines a general procedure for the photoinitiated radical addition of this compound to an activated alkene like styrene.
Materials:
-
This compound
-
Styrene
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (B52724) (anhydrous)
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve styrene (10.4 g, 0.1 mol) and this compound (22.0 g, 0.2 mol) in anhydrous acetonitrile (50 mL).
-
Add AIBN (0.33 g, 2 mol%) to the solution.
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Irradiate the reaction mixture with a UV lamp at room temperature with continuous stirring.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, turn off the UV lamp and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure dimethyl (2-phenylethyl)phosphonate.
Applications in Drug Development and Organic Synthesis
The dialkyl alkylphosphonates synthesized through this radical addition are versatile intermediates with numerous applications:
-
Synthesis of Phosphonic Acids: The dialkyl phosphonate (B1237965) esters can be readily hydrolyzed to the corresponding phosphonic acids. These acids are often used as mimics of carboxylic acids or phosphates in the design of enzyme inhibitors, haptens for catalytic antibodies, and pharmacologically active compounds.
-
Flame Retardants: Organophosphorus compounds are widely used as flame retardants, and the products of this reaction can be incorporated into polymers to enhance their fire resistance.
-
Corrosion Inhibitors: Certain phosphonates have shown efficacy as corrosion inhibitors for various metals.
-
Agrochemicals: Some organophosphorus compounds derived from these intermediates are used as herbicides and pesticides.
-
Reagents in Organic Synthesis: The phosphonate products can be used in various subsequent transformations, such as the Horner-Wadsworth-Emmons reaction to form alkenes.
Safety Precautions
-
This compound is corrosive and can cause burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Radical initiators like dibenzoyl peroxide and AIBN can be explosive upon shock or heating. Handle with care and store appropriately.
-
The reactions should be carried out in a well-ventilated fume hood.
-
Styrene is flammable and a suspected carcinogen. Handle with appropriate precautions.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding when performing photochemical reactions.
Protocol for Dimethylphosphite Addition to Imines: A Detailed Application Note for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the addition of dimethylphosphite to imines, a crucial reaction for the synthesis of α-aminophosphonates. This reaction, often referred to as the Pudovik or aza-Pudovik reaction, is of significant interest due to the broad biological activity of its products.
This application note covers three key methodologies for this transformation: enantioselective organocatalysis using chiral thiourea (B124793) and chiral Brønsted acid catalysts, and a solvent-free microwave-assisted approach. Detailed experimental protocols, quantitative data on substrate scope, and mechanistic insights are provided to facilitate the practical application of these methods in a laboratory setting.
Introduction
α-Aminophosphonates are an important class of compounds in medicinal chemistry and drug development, serving as structural analogues of α-amino acids. Their tetrahedral phosphonate (B1237965) moiety, replacing the planar carboxylic acid group, imparts unique biological properties, including enzyme inhibition, and antibacterial and anticancer activities. The addition of dialkylphosphites, such as this compound, to the carbon-nitrogen double bond of imines is a direct and efficient method for the synthesis of these valuable molecules. This document outlines protocols for both asymmetric and environmentally friendly approaches to this transformation.
Catalytic Enantioselective Addition of this compound to Imines
The development of catalytic, enantioselective methods for the hydrophosphonylation of imines has been a major focus, enabling access to chirally pure α-aminophosphonates. Two prominent classes of organocatalysts, chiral thioureas and chiral Brønsted acids, have proven to be highly effective in this regard.
Chiral Thiourea-Catalyzed Hydrophosphonylation
Chiral bifunctional thioureas have emerged as powerful organocatalysts that can activate both the imine and the phosphite (B83602) nucleophile through hydrogen bonding interactions. This dual activation leads to highly organized transition states, resulting in excellent enantioselectivities.
Table 1: Thiourea-Catalyzed Enantioselective Hydrophosphonylation of N-Benzyl Imines with this compound
| Entry | R Group of Imine (Ar-CH=N-Bn) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 48 | 95 | 93 |
| 2 | 4-Methoxyphenyl | 48 | 92 | 94 |
| 3 | 4-Nitrophenyl | 24 | 98 | 95 |
| 4 | 4-Chlorophenyl | 48 | 96 | 92 |
| 5 | 2-Naphthyl | 72 | 85 | 91 |
| 6 | 2-Thienyl | 60 | 88 | 90 |
Reactions were typically carried out with 1.0 equivalent of imine, 1.2 equivalents of this compound, and 1-5 mol% of a chiral thiourea catalyst in a suitable solvent like toluene (B28343) at room temperature.
Chiral Brønsted Acid-Catalyzed Hydrophosphonylation
Chiral phosphoric acids (CPAs) are highly effective Brønsted acid catalysts that can protonate the imine nitrogen, thereby activating the imine for nucleophilic attack by this compound. The chiral backbone of the catalyst creates a well-defined chiral environment, leading to high levels of stereocontrol.
Table 2: Chiral Brønsted Acid-Catalyzed Enantioselective Hydrophosphonylation of Imines with this compound
| Entry | Imine Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Benzylidene-p-anisidine | 10 | 46 | 90 | 90 |
| 2 | N-(4-Chlorobenzylidene)-p-anisidine | 10 | 48 | 88 | 85 |
| 3 | N-(4-Nitrobenzylidene)-p-anisidine | 10 | 24 | 95 | 92 |
| 4 | N-Cinnamylidene-p-anisidine | 5 | 12 | 92 | 96 |
| 5 | N-Benzylidene-benzylamine | 10 | 72 | 85 | 88 |
Reactions were typically carried out with 1.0 equivalent of imine, 1.5-2.0 equivalents of this compound, and 5-10 mol% of a chiral phosphoric acid catalyst in a non-polar solvent like toluene or m-xylene (B151644) at room temperature.
Microwave-Assisted Solvent-Free Pudovik Reaction
In addition to enantioselective methods, there is a growing interest in developing environmentally benign synthetic protocols. Microwave-assisted, solvent-free reactions offer significant advantages, including shorter reaction times, higher yields, and reduced waste. The Pudovik reaction can be efficiently carried out under these conditions.
Table 3: Microwave-Assisted Solvent-Free Addition of this compound to Aromatic Imines
| Entry | Aldehyde for Imine Synthesis | Amine for Imine Synthesis | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | Benzaldehyde (B42025) | Aniline | 360 | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 360 | 5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 360 | 6 | 90 |
| 4 | Benzaldehyde | Benzylamine | 400 | 8 | 88 |
| 5 | 4-Methylbenzaldehyde | Aniline | 360 | 5 | 93 |
Reactions were typically carried out by mixing the neat imine and this compound and irradiating the mixture in a dedicated microwave reactor.
Experimental Protocols
General Procedure for Imine Synthesis
Protocol 1: Synthesis of N-Benzylidene-p-anisidine
-
To a round-bottom flask, add p-anisidine (B42471) (1.0 eq) and benzaldehyde (1.05 eq).
-
The reaction can be performed neat or in a minimal amount of a solvent like ethanol.
-
Stir the mixture at room temperature. The reaction is often exothermic and proceeds to completion within 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica (B1680970) gel chromatography if necessary.
Catalytic Enantioselective Hydrophosphonylation Protocols
Protocol 2: Chiral Thiourea-Catalyzed Addition of this compound
-
To a dry vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral thiourea catalyst (e.g., N-((1R,2R)-1,2-diphenylethyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea) (0.05 eq).
-
Add the corresponding N-benzyl imine (1.0 eq).
-
Dissolve the solids in anhydrous toluene.
-
Add this compound (1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1, or until completion as monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired α-aminophosphonate.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 3: Chiral Brønsted Acid-Catalyzed Addition of this compound
-
To a dry vial under an inert atmosphere, add the chiral phosphoric acid catalyst (e.g., (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.10 eq).
-
Add the imine substrate (1.0 eq).
-
Dissolve the solids in anhydrous m-xylene.
-
Add this compound (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for the time indicated in Table 2, or until completion as monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Microwave-Assisted Pudovik Reaction Protocol
Protocol 4: Microwave-Assisted Solvent-Free Addition of this compound
-
In a microwave-safe vial, combine the aromatic imine (1.0 eq) and this compound (1.1 eq).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at the power and for the time specified in Table 3.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The crude product can often be purified by direct recrystallization or by silica gel column chromatography.
Reaction Mechanisms and Workflows
Proposed Mechanism for Chiral Brønsted Acid-Catalyzed Hydrophosphonylation
The reaction is believed to proceed through a dual activation mechanism. The chiral phosphoric acid catalyst protonates the imine nitrogen, increasing its electrophilicity. Simultaneously, the phosphoryl oxygen of the catalyst can interact with the this compound, orienting it for a stereoselective nucleophilic attack on the iminium ion.
Caption: Proposed mechanism for chiral Brønsted acid catalysis.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of α-aminophosphonates via the addition of this compound to imines.
Caption: General experimental workflow for the synthesis of α-aminophosphonates.
Enantioselective Synthesis of Chiral Phosphonates Using Dimethylphosphite and Chiral Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The enantioselective synthesis of chiral phosphonates, particularly α-hydroxyphosphonates and α-aminophosphonates, represents a pivotal area of research in modern organic chemistry and medicinal chemistry. These compounds are of significant interest due to their structural analogy to α-hydroxy and α-amino acids, which allows them to function as potent enzyme inhibitors, antiviral agents, antibacterial drugs, and herbicides.[1][2][3] The replacement of a planar carboxyl group with a tetrahedral phosphonate (B1237965) moiety can lead to enhanced biological activity and improved pharmacokinetic profiles.[4]
The Pudovik reaction, which involves the addition of a hydrophosphoryl compound like dimethylphosphite to an unsaturated C=O or C=N bond, is a highly effective and atom-economical method for constructing the core phosphonate scaffold.[2][5] However, to achieve the desired biological activity, which is often specific to a single enantiomer, the use of chiral catalysts is essential to control the stereochemical outcome of the reaction.[5][6]
A variety of chiral catalytic systems have been developed for the enantioselective hydrophosphonylation of aldehydes and imines. These can be broadly categorized into metal-based catalysts and organocatalysts.
-
Chiral Metal Complexes: Lewis acidic metal complexes featuring chiral ligands have demonstrated high efficiency and enantioselectivity. Prominent examples include aluminum-Salalen complexes, lanthanide-BINOL complexes, and titanium or iron complexes with chiral Schiff bases.[2][7][8][9] These catalysts activate the electrophilic aldehyde or imine, facilitating a stereocontrolled nucleophilic attack by the phosphite (B83602).
-
Chiral Organocatalysts: In recent years, metal-free organocatalysis has emerged as a powerful alternative. Chiral Brønsted acids, such as those derived from BINOL, can activate imines for hydrophosphonylation with high enantioselectivity.[10] Bifunctional organocatalysts, like those based on squaramides or cinchona alkaloids, can simultaneously activate both the phosphite and the electrophile, leading to highly organized transition states and excellent stereocontrol.[2][11]
The choice of catalyst, solvent, and reaction conditions can significantly influence the yield and enantiomeric excess (ee) of the desired product. Therefore, careful optimization is crucial for developing efficient and scalable synthetic routes to enantiomerically pure phosphonates for applications in drug discovery and development.[12]
Data Presentation: Performance of Chiral Catalysts
The following tables summarize the performance of various chiral catalysts in the enantioselective hydrophosphonylation of representative aldehydes and imines with this compound or other dialkylphosphites.
Table 1: Enantioselective Hydrophosphonylation of Aldehydes
| Entry | Aldehyde | Chiral Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (R,R)-Al-Salalen | 2 | Et₂O | -30 | 24 | >99 | 98 | [2] |
| 2 | 4-Nitrobenzaldehyde | (R,R)-Al-Salalen | 2 | Et₂O | -30 | 24 | >99 | 97 | [2] |
| 3 | 2-Naphthaldehyde | (S)-LLB (Lanthanide-BINOL) | 10 | THF | -40 | 72 | 95 | 96 | [2] |
| 4 | Cinnamaldehyde | Chiral Squaramide | 10 | Toluene | RT | 48 | 85 | 92 | [2] |
| 5 | Benzaldehyde | Iron/Camphor-Schiff Base | 5 | Toluene | RT | 12 | 99 | 99 | [7] |
| 6 | 4-Chlorobenzaldehyde | TBOx Aluminum Complex | 1 | Hexanes | RT | 2 | 98 | 97 | [9] |
Table 2: Enantioselective Hydrophosphonylation of Imines
| Entry | Imine Substrate (from Aldehyde & Amine) | Chiral Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde + Aniline | (R)-BINOL-phosphoric acid | 10 | Toluene | RT | 48 | 65 | 90 | [10] |
| 2 | Cinnamaldehyde + 4-Fluoroaniline | (R)-3,3'-[4-fluorophenyl]₂-BINOL phosphate | 10 | Xylene | RT | 24 | 65 | 61.9 | [12] |
| 3 | N-Phosphonyl imine (from Benzaldehyde) | LiHMDS (base), Chiral Auxiliary on Imine | - | THF | -78 | 2 | 95 | >99 (dr) | [3] |
| 4 | N-Unsubstituted isatin-derived ketimine | Chiral Organocatalyst | - | - | - | - | high | excellent |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrophosphonylation of Aldehydes using a Lanthanide-BINOL (LLB) Catalyst
This protocol is adapted from methodologies described for enantioselective Pudovik reactions.[2]
Part A: Preparation of the Chiral Ligand (e.g., (S)-BINOL)
(S)-BINOL is commercially available or can be prepared according to literature procedures.
Part B: In Situ Preparation of the (S)-LLB Catalyst
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (0.3 mmol, 3 eq.).
-
Add dry THF (3.0 mL) and cool the solution to 0 °C.
-
Add La(OiPr)₃ (0.1 mmol, 1 eq.) in one portion.
-
Add BuLi (0.3 mmol, 3 eq., as a solution in hexanes) dropwise.
-
Allow the reaction mixture to stir for an additional 2 hours at room temperature. The resulting catalyst solution is used directly.
Part C: General Procedure for Asymmetric Hydrophosphonylation
-
Cool the freshly prepared (S)-LLB catalyst solution (0.1 mmol, 10 mol%) to -40 °C.
-
Add a solution of the aldehyde (1.0 mmol) in THF (1.0 mL).
-
Add this compound (1.2 mmol) dropwise.
-
Stir the reaction at -40 °C for 60-72 hours, monitoring by TLC.
-
Quench the reaction by adding 1 M HCl (2 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Part D: Determination of Enantiomeric Excess
-
Analyze the purified product by chiral HPLC.
-
A typical column for separating α-hydroxyphosphonate enantiomers is a Daicel Chiralpak column (e.g., IA, IB, or IC).
-
Use a mobile phase consisting of a mixture of n-hexane and isopropanol. The exact ratio should be optimized for the specific product.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
Protocol 2: General Procedure for Asymmetric Hydrophosphonylation of Imines using a Chiral Brønsted Acid Catalyst
This protocol is based on the work of Akiyama and others.[10]
Part A: Synthesis of the Chiral Brønsted Acid Catalyst (e.g., (R)-BINOL-derived phosphoric acid)
The catalyst is commercially available or can be synthesized from (R)-BINOL and phosphoryl chloride followed by hydrolysis.
Part B: General Procedure for Asymmetric Hydrophosphonylation of Imines
-
To a dry reaction vial, add the aldimine (0.5 mmol, 1.0 eq.) and the chiral phosphoric acid catalyst (0.05 mmol, 10 mol%).
-
Add the solvent (e.g., toluene, 1.0 mL).
-
Add diisopropyl phosphite (0.75 mmol, 1.5 eq.) at room temperature.
-
Stir the reaction mixture for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture directly.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the α-aminophosphonate.[12]
Part C: Determination of Enantiomeric Excess
-
Analyze the purified product by chiral HPLC.
-
A Daicel Chiralpak IA column is often effective for the separation of α-aminophosphonate enantiomers.[12]
-
Use a mobile phase such as n-hexane/isopropanol and optimize the ratio for baseline separation.
-
Monitor the elution using a UV detector.
Visualizations
Catalytic Cycle of a Chiral Lewis Acid-Catalyzed Hydrophosphonylation
Caption: Proposed catalytic cycle for the hydrophosphonylation of an aldehyde catalyzed by a chiral Lewis acid.
Experimental Workflow for Enantioselective Synthesis
Caption: General experimental workflow for the enantioselective synthesis and analysis of chiral phosphonates.
Logical Relationship of Catalyst Types
Caption: Classification of chiral catalysts used in enantioselective hydrophosphonylation reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Hydrophosphylation of Chiral N-Phosphonyl Imines Provides an Efficient Approach to Chiral α-Amino Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Enantioselective Hydrophosphonylation of Aldehydes Using the Iron Complex of a Camphor‐Based Tridentate Schif… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 10. Chiral Brønsted acid catalyzed enantioselective hydrophosphonylation of imines: asymmetric synthesis of alpha-amino phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1’-Binaphthol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Reaction Mixtures Containing Dimethylphosphite by GC-MS
Abstract
This application note details robust methodologies for the qualitative and quantitative analysis of dimethylphosphite in reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a crucial intermediate in the synthesis of various organophosphorus compounds, including pesticides and pharmaceuticals.[1] Accurate monitoring of its presence and concentration in reaction mixtures is essential for process optimization and quality control. This document provides protocols for both direct analysis and analysis following derivatization for enhanced volatility and thermal stability. The methods are designed for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] The analysis of organophosphorus compounds, such as this compound, by GC-MS can be challenging due to their polarity and potential for thermal degradation.[4][5] This application note presents two primary approaches to overcome these challenges: a direct injection method for rapid screening and a derivatization method for improved chromatographic performance and sensitivity.
The direct analysis method is suitable for relatively clean matrices where this compound is present at sufficient concentrations. For complex matrices or trace-level analysis, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended. Silylation increases the volatility and thermal stability of this compound, leading to improved peak shape and lower detection limits.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to obtaining reliable and reproducible results. The choice of sample preparation technique will depend on the specific reaction matrix.
Protocol 1.1: Direct Dilution
This protocol is suitable for simple reaction mixtures where this compound is a major component.
-
Homogenize: Ensure the reaction mixture is homogeneous.
-
Dilution: Accurately dilute a known volume or weight of the reaction mixture with a suitable solvent (e.g., ethyl acetate (B1210297), dichloromethane). A dilution factor of 100-1000 is typical, depending on the expected concentration of this compound.
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Transfer: Transfer the filtered sample to a 2 mL GC vial for analysis.
Protocol 1.2: Solid-Phase Extraction (SPE) for Complex Matrices
This protocol is recommended for reaction mixtures containing significant impurities or by-products that may interfere with the analysis.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Dilute the reaction mixture with a water-miscible solvent and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the this compound and other organic components with 5 mL of ethyl acetate or another suitable organic solvent.
-
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.
Derivatization Protocol (Silylation)
Derivatization is employed to increase the volatility and thermal stability of this compound.
-
Sample Preparation: Prepare the sample as described in Protocol 1.1 or 1.2, ensuring the final solvent is anhydrous.
-
Derivatization Reaction: To 100 µL of the prepared sample in a GC vial insert, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction Conditions: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumental Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Scan Mode | Full Scan (m/z 40-450) or Selected Ion Monitoring (SIM) |
Table 1: GC-MS Instrumental Parameters.
Data Presentation
Quantitative analysis should be performed using a calibration curve prepared from certified reference standards of this compound. For enhanced accuracy, especially in complex matrices, the use of an internal standard is recommended.
| Compound | Retention Time (min) | Target Ion (m/z) | Qualifier Ions (m/z) |
| This compound | ~8.5 | 110 | 79, 95 |
| Trimethylsilyl-dimethylphosphite | ~10.2 | 182 | 167, 73 |
Table 2: Retention Times and Characteristic Ions for this compound and its Silylated Derivative.
Diagrams
Caption: Experimental workflow for GC-MS analysis.
Caption: Silylation derivatization reaction.
Conclusion
The GC-MS methods outlined in this application note provide reliable and robust approaches for the analysis of this compound in reaction mixtures. The choice between direct analysis and analysis after derivatization will depend on the specific requirements of the assay, including the complexity of the sample matrix and the required sensitivity. These protocols can be readily adapted and validated for routine use in research and quality control laboratories.
References
- 1. Dimethyl hydrogen phosphite - Anthracene, 2-Bromopropane, Butyl Methacrylate, and Dimethyl Hydrogen Phosphite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. agilent.com [agilent.com]
- 5. Gas chromatographic analysis of the thermally unstable dimethyl methylphosphonate carbanion via trimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 31P NMR Monitoring of Reactions with Dimethylphosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful analytical technique for the real-time monitoring of reactions involving organophosphorus compounds. With a natural abundance of 100% and a wide chemical shift range, the ³¹P nucleus provides high sensitivity and excellent signal dispersion, allowing for the unambiguous identification and quantification of reactants, intermediates, and products. Dimethylphosphite (DMPI) is a versatile reagent in organophosphorus chemistry, participating in a variety of important transformations such as the Pudovik, Atherton-Todd, and Michaelis-Arbuzov reactions. This document provides detailed application notes and protocols for monitoring these reactions using ³¹P NMR spectroscopy.
General Principles of ³¹P NMR Reaction Monitoring
³¹P NMR spectroscopy offers several advantages for reaction monitoring:
-
High Sensitivity: The ¹⁰⁰% natural abundance of the ³¹P isotope ensures strong NMR signals.
-
Wide Chemical Shift Range: The large dispersion of chemical shifts (typically ~300 ppm) minimizes signal overlap and allows for clear identification of different phosphorus-containing species.
-
Quantitative Analysis: With appropriate experimental setup (e.g., using an internal standard and ensuring full relaxation of the nuclei), ³¹P NMR can provide accurate quantitative data on the concentration of each species over time.
-
Non-invasive: NMR is a non-destructive technique, allowing the reaction to proceed unperturbed during monitoring.
Application 1: The Pudovik Reaction
The Pudovik reaction involves the addition of a dialkylphosphite, such as this compound, to an aldehyde or ketone, typically catalyzed by a base, to form an α-hydroxyphosphonate.
Reaction Scheme: Pudovik Reaction of this compound and Benzaldehyde (B42025)
Caption: Pudovik reaction of this compound with benzaldehyde.
Quantitative Data
| Compound | Abbreviation | ³¹P Chemical Shift (δ, ppm) |
| This compound | DMPI | 7-11 |
| Dimethyl (hydroxy(phenyl)methyl)phosphonate | - | 22-26 |
Chemical shifts are approximate and can vary depending on the solvent and other reaction conditions.
Experimental Protocol
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve benzaldehyde (1.0 mmol) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Add this compound (1.0 mmol).
-
Add a catalytic amount of a base (e.g., triethylamine (B128534), ~0.1 mmol).
-
If quantitative analysis is desired, add a known amount of an internal standard (e.g., triphenyl phosphate (B84403), δ ≈ -18 ppm).
-
-
NMR Acquisition:
-
Acquire an initial ³¹P NMR spectrum (t=0) before the addition of the base to identify the starting material peak.
-
After adding the base, immediately begin acquiring ³¹P NMR spectra at regular intervals (e.g., every 5-10 minutes).
-
Use proton decoupling to simplify the spectra.
-
For quantitative measurements, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the phosphorus nuclei of interest).
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to this compound and the α-hydroxyphosphonate product.
-
Calculate the relative concentrations and conversion over time.
-
Application 2: The Atherton-Todd Reaction
The Atherton-Todd reaction is a method for the synthesis of phosphoramidates, phosphonates, or phosphates from dialkylphosphites. In the presence of a base and a halogenating agent (e.g., carbon tetrachloride), the phosphite (B83602) is converted into a reactive phosphoryl chloride intermediate, which then reacts with a nucleophile (e.g., an amine or alcohol).
Reaction Scheme: Atherton-Todd Reaction of this compound with Diethylamine (B46881)
Caption: Atherton-Todd reaction of this compound with diethylamine.
Quantitative Data
| Compound | Abbreviation | ³¹P Chemical Shift (δ, ppm) |
| This compound | DMPI | 7-11 |
| Dimethyl chlorophosphate | - | 3-5 |
| Dimethyl diethylphosphoramidate | - | 12-15 |
Chemical shifts are approximate and can vary depending on the solvent and other reaction conditions.
Experimental Protocol
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve this compound (1.0 mmol) and diethylamine (1.0 mmol) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Add a base, such as triethylamine (1.2 mmol).
-
Add a known amount of an internal standard for quantitative analysis if desired.
-
-
NMR Acquisition:
-
Acquire an initial ³¹P NMR spectrum (t=0) before the addition of carbon tetrachloride.
-
Cool the NMR tube in an ice bath and add carbon tetrachloride (1.1 mmol).
-
Immediately begin acquiring ³¹P NMR spectra at regular intervals.
-
Use proton decoupling. For quantitative analysis, ensure a sufficient relaxation delay.
-
-
Data Processing and Analysis:
-
Process the spectra as described for the Pudovik reaction.
-
Monitor the disappearance of the this compound peak and the appearance of the intermediate and final product peaks.
-
Calculate the conversion and yield over time by integrating the respective signals.
-
Application 3: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a key method for the formation of carbon-phosphorus bonds. It involves the reaction of a trialkyl phosphite with an alkyl halide. While this compound is a P(V) compound, it exists in equilibrium with its tautomeric P(III) form, trimethyl phosphite, which can undergo the Michaelis-Arbuzov reaction. Alternatively, deprotonation of this compound with a strong base generates the phosphite anion, which can then react with an alkyl halide.
Reaction Scheme: Michaelis-Arbuzov type reaction of this compound with Methyl Iodide
Caption: Michaelis-Arbuzov type reaction of this compound.
Quantitative Data
| Compound | Abbreviation | ³¹P Chemical Shift (δ, ppm) |
| This compound | DMPI | 7-11 |
| Dimethyl methylphosphonate | - | 30-33 |
Chemical shifts are approximate and can vary depending on the solvent and other reaction conditions.
Experimental Protocol
-
Sample Preparation:
-
In a clean, dry NMR tube under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base such as sodium hydride (1.0 mmol) in a suitable deuterated aprotic solvent (e.g., 0.5 mL of THF-d₈).
-
Slowly add this compound (1.0 mmol) to the suspension.
-
Add a known amount of an internal standard if quantitative analysis is required.
-
-
NMR Acquisition:
-
Acquire an initial ³¹P NMR spectrum to confirm the formation of the phosphite anion.
-
Add methyl iodide (1.0 mmol) to the reaction mixture.
-
Immediately begin acquiring ³¹P NMR spectra at regular intervals.
-
Use proton decoupling and an appropriate relaxation delay for quantitative measurements.
-
-
Data Processing and Analysis:
-
Process the acquired spectra.
-
Monitor the disappearance of the this compound anion peak and the appearance of the dimethyl methylphosphonate product peak.
-
Calculate the reaction progress by comparing the integrals of the reactant and product signals.
-
General Protocol for Quantitative ³¹P NMR Analysis
For accurate quantification, the following considerations are crucial:
-
Internal Standard: Choose an internal standard that is inert to the reaction conditions, has a simple ³¹P NMR spectrum (ideally a singlet), and its signal does not overlap with any reactant, intermediate, or product signals. Triphenyl phosphate (TPP, δ ≈ -18 ppm) or phosphonoacetic acid (PAA) are common choices.
-
Relaxation Delay (D1): The time between successive scans must be long enough to allow all phosphorus nuclei to fully relax to their equilibrium state. A conservative D1 value is 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample. T₁ values can be determined experimentally using an inversion-recovery pulse sequence.
-
Proton Decoupling: Use broadband proton decoupling to collapse proton-phosphorus couplings, which simplifies the spectrum and can provide a Nuclear Overhauser Effect (NOE) enhancement. For accurate quantification, it is important to ensure that the NOE is either suppressed (using inverse-gated decoupling) or is uniform for all signals of interest.
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal in a single scan.
-
Number of Scans: The number of scans should be sufficient to achieve an adequate signal-to-noise ratio for accurate integration of all peaks of interest.
Workflow for Quantitative ³¹P NMR
Caption: General workflow for quantitative ³¹P NMR reaction monitoring.
Conclusion
³¹P NMR spectroscopy is an indispensable tool for monitoring reactions involving this compound. It provides detailed mechanistic insights and accurate quantitative data, which are crucial for reaction optimization, kinetic studies, and quality control in research, development, and manufacturing settings. The protocols and data presented in these application notes serve as a guide for researchers to effectively utilize ³¹P NMR for the study of important organophosphorus transformations.
Purifying Phosphonate Products: A Detailed Guide to HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of phosphonate (B1237965) products using High-Performance Liquid Chromatography (HPLC). It covers three primary HPLC methodologies: Ion-Exchange Chromatography (IEC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC). Each section includes a summary of the method, a detailed experimental protocol, and key data presented in a clear, tabular format for easy comparison.
Introduction to HPLC Purification of Phosphonates
Phosphonates are a class of organic compounds containing one or more C-PO(OH)₂ groups. Their polar and often ionic nature presents unique challenges for purification. HPLC is a powerful technique for the separation and purification of these compounds. The choice of HPLC method depends on the specific properties of the phosphonate product, including its polarity, charge, and the nature of the impurities.
General Workflow for HPLC Purification
The following diagram illustrates a typical workflow for the purification of phosphonate products using HPLC.
Caption: General workflow for phosphonate purification by HPLC.
Method 1: Ion-Exchange Chromatography (IEC)
Application Note:
Ion-exchange chromatography is a suitable method for the separation of charged phosphonate compounds.[1][2] Anion-exchange chromatography is commonly employed, where the negatively charged phosphonate groups interact with a positively charged stationary phase. The elution of the phosphonates is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. This method is particularly useful for separating phosphonates from neutral or positively charged impurities. For detection, post-column derivatization or complexation can be used to enhance the UV absorbance of phosphonates that lack a strong chromophore. For instance, in-line complexation with copper(II) ions can be used to form a UV-absorbing complex.[2]
Experimental Protocol:
-
Column: Dionex IonPac™ AS18-Fast Capillary anion-exchange column.
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: 100 mM Potassium Hydroxide (KOH).
-
Flow Rate: 0.25 mL/min.
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10-30% B (linear gradient)
-
15-20 min: 30-50% B (linear gradient)
-
20-25 min: 50% B (isocratic)
-
25.1-30 min: 10% B (re-equilibration).
-
-
Detection: Suppressed Conductivity or Mass Spectrometry (MS). For UV detection, a post-column reagent of 0.5 mM Copper(II) Nitrate in 1.5 mM Nitric Acid can be used with detection at 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the phosphonate product in the initial mobile phase conditions (90% Mobile Phase A, 10% Mobile Phase B) to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Application Note:
HILIC is an excellent technique for the separation of highly polar phosphonates that are poorly retained in reversed-phase chromatography.[3][4] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water). A concave water/acetonitrile (B52724) gradient with an increasing concentration of a salt, such as ammonium (B1175870) formate, is often effective for the separation of aminophosphonates.[3] HILIC is highly compatible with mass spectrometry detection due to the high organic content of the mobile phase.[4]
Experimental Protocol:
-
Column: iHILIC®-Fusion(+) (150 x 2.1 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 100 mM Ammonium Formate in water, pH 3.0.
-
Flow Rate: 0.3 mL/min.
-
Gradient (Concave):
-
0-2 min: 95% A, 5% B
-
2-12 min: 95% to 70% A (concave gradient)
-
12-15 min: 70% to 50% A (linear gradient)
-
15-18 min: 50% A (isocratic)
-
18.1-25 min: 95% A (re-equilibration).
-
-
Detection: Mass Spectrometry (ESI-).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the phosphonate product in 70:30 (v/v) acetonitrile:water to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
Method 3: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)
Application Note:
Ion-pair reversed-phase liquid chromatography is a versatile technique that enhances the retention of ionic phosphonates on non-polar stationary phases (e.g., C18).[5] An ion-pairing reagent, such as tetrabutylammonium (B224687) (TBA), is added to the mobile phase. The TBA cations form a neutral ion-pair with the anionic phosphonate groups, increasing their hydrophobicity and retention on the reversed-phase column. This method allows for the separation of phosphonates with varying numbers of phosphonic acid groups.
Experimental Protocol:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 7.0) with 5 mM Tetrabutylammonium Bromide.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-10 min: 5% to 25% B (linear gradient)
-
10-15 min: 25% to 50% B (linear gradient)
-
15-20 min: 50% B (isocratic)
-
20.1-25 min: 5% B (re-equilibration).
-
-
Detection: UV at 210 nm (if the phosphonate has a chromophore) or indirect UV detection.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the phosphonate product in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
Summary of HPLC Methods for Phosphonate Purification
| Parameter | Ion-Exchange Chromatography (IEC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) |
| Principle | Separation based on ionic interactions between charged analytes and a charged stationary phase. | Partitioning of polar analytes between a polar stationary phase and a mobile phase with high organic content. | Formation of neutral ion-pairs between ionic analytes and an ion-pairing reagent, followed by separation on a non-polar stationary phase. |
| Stationary Phase | Anion-exchange resin (e.g., quaternary ammonium functionalized polymer). | Polar phase (e.g., amide, diol, or bare silica). | Non-polar phase (e.g., C18, C8). |
| Mobile Phase | Aqueous buffers with increasing ionic strength or pH gradient. | High percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. | Aqueous buffer containing an ion-pairing reagent (e.g., tetrabutylammonium) with an organic modifier (e.g., acetonitrile or methanol). |
| Typical Analytes | Charged phosphonates (e.g., bisphosphonates). | Highly polar and water-soluble phosphonates (e.g., aminophosphonates). | Anionic phosphonates. |
| Detection | Suppressed Conductivity, MS, post-column derivatization for UV. | MS, Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD). | UV (direct or indirect), MS. |
Logical Relationships in Method Selection
The choice of the most suitable HPLC method is dictated by the physicochemical properties of the phosphonate product. The following diagram illustrates the decision-making process for selecting an appropriate HPLC method.
References
- 1. Ion-exchange liquid chromatographic analysis of bisphosphonates by on-line post-column photochemical reaction and spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance ion-exchange chromatography with in-line complexation of bisphosphonates and their quality control in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. km3.com.tw [km3.com.tw]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Dimethylphosphite in the Synthesis of Bioactive Phosphonates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive phosphonates utilizing dimethylphosphite. It is intended to serve as a comprehensive resource for researchers in medicinal chemistry, drug discovery, and agrochemical development. The content covers key synthetic methodologies, quantitative data on reaction outcomes, and insights into the biological mechanisms of the synthesized compounds.
Introduction to Bioactive Phosphonates
Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are recognized as valuable isosteres of phosphates and carboxylates. This structural analogy allows them to act as potent inhibitors of enzymes that recognize phosphate (B84403) or carboxylate substrates. Consequently, phosphonate-containing molecules exhibit a wide range of biological activities, including antibacterial, antiviral, herbicidal, and therapeutic enzyme-inhibitory properties. This compound is a versatile and economical reagent that serves as a key building block in the synthesis of diverse bioactive phosphonates through reactions such as the Pudovik and Kabachnik-Fields reactions.
Key Synthetic Methodologies
Two of the most prominent methods for the synthesis of bioactive phosphonates using this compound are the Pudovik and Kabachnik-Fields reactions. These reactions provide efficient routes to α-hydroxyphosphonates and α-aminophosphonates, respectively, which are important classes of bioactive compounds.
The Pudovik Reaction: Synthesis of α-Hydroxyphosphonates
The Pudovik reaction involves the addition of a dialkyl phosphite, such as this compound, to the carbonyl group of an aldehyde or ketone.[1] This reaction is typically base-catalyzed and provides a direct route to α-hydroxyphosphonates. These compounds are known to exhibit a range of biological activities, including herbicidal and potential antibiotic effects.[2]
The Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates
The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[3][4] This reaction is one of the most efficient methods for synthesizing α-aminophosphonates, which are structural analogues of α-amino acids and exhibit diverse biological activities, including as enzyme inhibitors and antimicrobial agents.[5][6] The reaction can proceed through either an imine or an α-hydroxyphosphonate intermediate, depending on the reactants and reaction conditions.[7]
Data Presentation: Synthesis of Bioactive Phosphonates
The following tables summarize quantitative data from various studies on the synthesis of α-hydroxyphosphonates and α-aminophosphonates using this compound.
Table 1: Synthesis of α-Hydroxyphosphonates via the Pudovik Reaction
| Entry | Carbonyl Compound | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | K₃PO₄ (5) | None | 0.5 | 95 | [2] |
| 2 | 4-Chlorobenzaldehyde | K₃PO₄ (5) | None | 0.5 | 96 | [2] |
| 3 | 4-Nitrobenzaldehyde | K₃PO₄ (5) | None | 0.5 | 98 | [2] |
| 4 | 2-Naphthaldehyde | K₃PO₄ (5) | None | 1 | 94 | [2] |
| 5 | Cyclohexanone | BuLi (0.1) | Hexane | 2 | 85 | [2] |
| 6 | Acetophenone | Al₂O₃/KF (1 equiv) | None | 0.3 | 92 | [2] |
Table 2: Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction
| Entry | Amine | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | None (MW) | None | 30 | 92 | [8] |
| 2 | Benzylamine | Benzaldehyde | None (MW) | None | 20 | 95 | [8] |
| 3 | Aniline | 4-Chlorobenzaldehyde | Orange Peel Powder (10 wt%) | Ethanol | 50 | 90 | [6] |
| 4 | Aniline | 4-Hydroxybenzaldehyde | Orange Peel Powder (10 wt%) | Ethanol | 60 | 88 | [6] |
| 5 | Butylamine | N-benzylidenebutylamine | None (MW) | None | 30 | 73 | [9] |
| 6 | Aniline | Quinoline-4-carbaldehyde | MCM-41@PEI | None | 15 | 94 | [5] |
Biological Activity of Synthesized Phosphonates
The synthesized phosphonates exhibit a range of biological activities. The following tables provide quantitative data on their antimicrobial and enzyme inhibitory effects.
Table 3: Antimicrobial Activity of α-Aminophosphonates
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| 9e | S. aureus | 0.25 | [10] |
| 9g | S. aureus | 0.25 | [10] |
| 9h | S. aureus | 0.5 | [10] |
| 9f | E. coli | 1 | [10] |
| 10k | E. coli | 0.5 | [10] |
| 10l | C. albicans | 0.25 | [10] |
Table 4: Enzyme Inhibitory Activity of Phosphonates
| Compound | Enzyme | IC₅₀ (μM) | Reference |
| Bicyclic Phosphonate (B1237965) Diastereomer 1 | Acetylcholinesterase (AChE) | 3 | [11] |
| Bicyclic Phosphonate Diastereomer 2 | Acetylcholinesterase (AChE) | >100 | [11] |
| Monocyclic Phosphonate (2a) | Acetylcholinesterase (AChE) | 70 | [11] |
| Monocyclic Phosphonate (15) | Acetylcholinesterase (AChE) | 20 | [11] |
| Substituted Arylmethyl Phosphonate (6) | β(1→4)-glucosyltransferase (BGT) | 9.6 | [12] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of α-Hydroxyphosphonates via the Pudovik Reaction
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (1.0 mmol)
-
Catalyst (e.g., K₃PO₄, 5 mol%)
-
Solvent (if required)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), this compound (1.0 mmol), and the catalyst.
-
Stir the mixture at room temperature or heat as required.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if the reaction was performed neat, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure α-hydroxyphosphonate.
Protocol 2: General Procedure for the Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction
Materials:
-
Amine (1.0 mmol)
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (1.0 mmol)
-
Catalyst (optional, e.g., orange peel powder, 10 wt%)
-
Solvent (e.g., ethanol) or microwave reactor for solvent-free conditions
-
Round-bottom flask or microwave vial
-
Magnetic stirrer or microwave reactor stirrer
Procedure:
-
In a round-bottom flask or microwave vial, combine the amine (1.0 mmol), aldehyde or ketone (1.0 mmol), this compound (1.0 mmol), and catalyst (if used).
-
If using a solvent, add it to the mixture.
-
Stir the reaction mixture at the appropriate temperature or irradiate in a microwave reactor for the specified time.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the reaction was performed neat, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure α-aminophosphonate.
Signaling Pathways and Mechanisms of Action
The bioactive phosphonates synthesized from this compound exert their effects through various mechanisms, often by mimicking natural substrates and inhibiting key enzymes in critical metabolic pathways.
Antibacterial Action: Inhibition of Cell Wall Synthesis
Phosphonate antibiotics, such as fosfomycin (B1673569), function by inhibiting bacterial cell wall biosynthesis.[6][13] Fosfomycin specifically targets and irreversibly inhibits the enzyme MurA, which catalyzes the first committed step in peptidoglycan synthesis.[6][14] By mimicking the substrate phosphoenolpyruvate (B93156) (PEP), fosfomycin blocks the formation of essential peptidoglycan precursors, leading to a compromised cell wall and ultimately bacterial cell death.[6][14]
References
- 1. Molecular basis for resistance against phosphonate antibiotics and herbicides - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00351B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Genomics-enabled discovery of phosphonate natural products and their biosynthetic pathways [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphonate - Wikipedia [en.wikipedia.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 13. resources.biomol.com [resources.biomol.com]
- 14. Molecular Basis for Resistance Against Phosphonate Antibiotics and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Dimethylphosphite in Medicinal Chemistry: Application Notes and Protocols
Introduction: Dimethylphosphite is a versatile and highly reactive organophosphorus reagent that serves as a fundamental building block in the synthesis of a diverse array of phosphonate (B1237965) derivatives. Its significance in medicinal chemistry stems from the ability of the resulting phosphonate-containing molecules to act as stable mimics of natural phosphates and carboxylates. This bioisosterism allows them to function as potent enzyme inhibitors, antiviral agents, anticancer therapeutics, and herbicides. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of medicinally relevant compounds, with a focus on the Kabachnik-Fields and Pudovik reactions.
Key Synthetic Applications and Bioactivity of this compound Derivatives
This compound is a key precursor for the synthesis of α-aminophosphonates and α-hydroxyphosphonates, which are widely recognized for their therapeutic potential.
Anticancer Activity of α-Aminophosphonates
α-Aminophosphonates, synthesized via the Kabachnik-Fields reaction using this compound, have demonstrated significant cytotoxic activity against various cancer cell lines. The phosphonate moiety can interact with key enzymes involved in cancer progression, leading to apoptosis and cell cycle arrest.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | A431 (skin carcinoma) | 53.2 | [1] |
| 2b | PC-3 (prostate adenocarcinoma) | >100 | [1] |
| 2d | MDA-MB 231 (breast adenocarcinoma) | 45.8 | [1][2] |
| 2e | MDA-MB 231 (breast adenocarcinoma) | 55.1 | [1][2] |
| 2e | PC-3 (prostate adenocarcinoma) | 29.4 | [1][2] |
| 2f | MDA-MB 231 (breast adenocarcinoma) | 78.9 | [1] |
| 2f | Ebc-1 (lung squamous cell carcinoma) | 85.3 | [1] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Enzyme Inhibition by α-Hydroxyphosphonates
α-Hydroxyphosphonates, prepared through the Pudovik reaction of this compound with carbonyl compounds, are effective inhibitors of various enzymes, including carbonic anhydrases and acetylcholinesterase. Their structural similarity to transition states of enzymatic reactions allows them to bind tightly to the active site.[3]
| Compound ID | Enzyme | Kᵢ (nM) | Reference |
| 4c | hCA I | 25.084 ± 4.73 | [4] |
| 4c | hCA II | 32.325 ± 1.67 | [4] |
| 5b | AChE | 1.699 ± 0.25 | [4] |
Kᵢ (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.
Experimental Protocols
Detailed methodologies for the synthesis of α-aminophosphonates and α-hydroxyphosphonates using this compound are provided below.
Protocol 1: Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction
This protocol describes a general, one-pot synthesis of α-aminophosphonates from an aldehyde, an amine, and this compound.[5][6][7]
Reaction Scheme:
Materials:
-
Substituted aldehyde (1 mmol)
-
Amine (1 mmol)
-
This compound (1 mmol)
-
Catalyst (e.g., TaCl₅-SiO₂, 0.05 g)[8]
-
Solvent (e.g., Dichloromethane (B109758), 10 mL)
-
Anhydrous sodium sulfate (B86663)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a stirred solution of the substituted aldehyde (1 mmol) and amine (1 mmol) in dichloromethane (10 mL), add the catalyst (e.g., TaCl₅-SiO₂).
-
Add this compound (1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
After completion of the reaction, filter the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane-ethyl acetate).
Representative Yields for the Kabachnik-Fields Reaction: [8]
| Aldehyde | Amine | Time (h) | Yield (%) |
| 4-ClC₆H₄CHO | C₆H₅NH₂ | 2.5 | 95 |
| 4-NO₂C₆H₄CHO | C₆H₅NH₂ | 3 | 92 |
| C₆H₅CHO | 4-CH₃C₆H₄NH₂ | 2.5 | 94 |
| 4-CH₃OC₆H₄CHO | C₆H₅CH₂NH₂ | 3.5 | 90 |
Protocol 2: Synthesis of α-Hydroxyphosphonates via the Pudovik Reaction
This protocol outlines the synthesis of α-hydroxyphosphonates by the addition of this compound to an aldehyde.[3][9]
Reaction Scheme:
Materials:
-
Aldehyde (10 mmol)
-
This compound (10 mmol)
-
Triethylamine (B128534) (1 mol%)
-
Acetone (minimal amount)
-
n-Pentane
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (10 mmol) and this compound (10 mmol) in a minimal amount of acetone.
-
Add triethylamine (1 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for the required time (monitor by TLC, typically 1-4 hours).
-
Upon completion, add n-pentane to the reaction mixture and cool in an ice bath to induce crystallization.
-
Collect the precipitated product by filtration.
-
Wash the crystals with cold n-pentane and dry under vacuum.
Representative Yields for the Pudovik Reaction: [3][9]
| Aldehyde | Time (h) | Yield (%) |
| Benzaldehyde | 2 | 92 |
| 4-Chlorobenzaldehyde | 2.5 | 95 |
| 4-Nitrobenzaldehyde | 3 | 90 |
| 4-Methoxybenzaldehyde | 3 | 88 |
Mechanistic Insights and Signaling Pathways
The therapeutic effects of phosphonate derivatives often arise from their ability to inhibit key enzymes in pathological signaling pathways. One such example is the inhibition of Matrix Metalloproteinases (MMPs) in cancer.
Inhibition of Matrix Metalloproteinases (MMPs) in Cancer
MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[10][11][12] Overexpression of certain MMPs is associated with cancer progression, invasion, and metastasis. Phosphonate-containing compounds can act as potent MMP inhibitors by chelating the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. This inhibition can disrupt the signaling cascade that promotes tumor growth and spread.[13][14]
Caption: Inhibition of Matrix Metalloproteinase (MMP) Signaling Pathway.
Experimental and Logical Workflows
The synthesis and evaluation of this compound-derived compounds follow a structured workflow, from the initial reaction to the final biological assessment.
Experimental Workflow: Kabachnik-Fields Reaction
Caption: Workflow for the Kabachnik-Fields Synthesis.
Logical Relationship: Bioisosterism of Phosphonates
The therapeutic efficacy of phosphonates is rooted in their ability to mimic natural phosphate (B84403) or carboxylate groups, a concept known as bioisosterism.
Caption: Bioisosteric Relationship of Phosphonates.
References
- 1. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik-Fields Reaction and Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 5. Synthesis of α-hydroxyphosphonates, an important class... [degruyterbrill.com]
- 10. Roles of matrix metalloproteinases in cancer progression and their pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 12. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Dimethylphosphite in Flame Retardant Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of flame retardants derived from dimethylphosphite. It is intended to serve as a comprehensive resource for researchers and professionals in materials science and chemical synthesis. The information compiled herein is based on established scientific literature and patents.
Introduction to this compound in Flame Retardancy
This compound (DMHP), also known as dimethyl hydrogen phosphite (B83602), is a versatile organophosphorus compound widely utilized as a precursor in the synthesis of various flame retardants. Its reactivity, particularly the P-H bond, allows for its incorporation into a wide range of molecular structures, leading to the development of effective flame retardants for numerous polymers. Phosphorus-based flame retardants are favored for their efficacy and are considered more environmentally friendly alternatives to halogenated flame retardants. They can exert their flame-retardant effect in both the condensed phase (promoting char formation) and the gas phase (inhibiting combustion reactions).
Key Flame Retardants Synthesized from this compound and Derivatives
This section details the synthesis of three prominent flame retardants derived from or related to this compound: Dimethyl N,N-bis(2-hydroxyethyl)phosphoramidate, Dimethyl methylphosphonate (B1257008) (DMMP), and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives.
Dimethyl N,N-bis(2-hydroxyethyl)phosphoramidate
Dimethyl N,N-bis(2-hydroxyethyl)phosphoramidate is a phosphoramidate (B1195095) flame retardant that has shown effectiveness in treating flammable textiles like cotton. The presence of both phosphorus and nitrogen can lead to a synergistic flame retardant effect.
Experimental Protocol: Synthesis of Dimethyl N,N-bis(2-hydroxyethyl)phosphoramidate
This protocol is adapted from the synthesis of similar phosphoramidates.
-
Materials:
-
This compound
-
Carbon tetrachloride (CCl4)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of this compound (0.1 mol) and carbon tetrachloride (0.1 mol) in anhydrous THF.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Separately, prepare a solution of diethanolamine (0.1 mol) and triethylamine (0.1 mol) in anhydrous THF.
-
Add the diethanolamine/triethylamine solution dropwise to the cooled this compound solution over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 11 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure dimethyl N,N-bis(2-hydroxyethyl)phosphoramidate.
-
Characterize the final product using FTIR and NMR spectroscopy.
-
Dimethyl Methylphosphonate (DMMP)
DMMP is a well-known flame retardant used in a variety of polymers. Its synthesis is a classic example of the Michaelis-Arbuzov reaction.[1]
Experimental Protocol: Synthesis of Dimethyl Methylphosphonate (DMMP) via Michaelis-Arbuzov Rearrangement
This protocol is based on the catalyzed rearrangement of trimethyl phosphite.
-
Materials:
-
Trimethyl phosphite
-
Benzenesulfonic acid catalyst (or other suitable Lewis acid)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a pressure-rated reaction vessel equipped with a magnetic stirrer and a heating mantle, combine trimethyl phosphite and a catalytic amount of benzenesulfonic acid under an inert atmosphere.
-
Seal the vessel and heat the mixture to 130-160 °C. The reaction is conducted under pressure (1.2-4 atm) to prevent the volatilization of the low-boiling trimethyl phosphite.[2]
-
Maintain the reaction at this temperature for 2-6 hours, monitoring the progress by gas chromatography (GC).[2]
-
Once the reaction is complete (disappearance of trimethyl phosphite), cool the vessel to room temperature.
-
Purify the product by vacuum distillation to obtain dimethyl methylphosphonate. The distillation residue, containing the catalyst, can be recycled.[2]
-
Characterize the purified DMMP using FTIR and NMR spectroscopy.[1]
-
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) Derivatives
DOPO and its derivatives are highly effective flame retardants, particularly in epoxy resins and other engineering plastics. The synthesis of the DOPO core structure involves the reaction of o-phenylphenol with phosphorus trichloride (B1173362).
Experimental Protocol: Synthesis of DOPO Intermediate (CDOP)
This protocol describes the synthesis of a key intermediate in DOPO production.
-
Materials:
-
o-phenylphenol
-
Phosphorus trichloride (PCl3)
-
Zinc chloride (ZnCl2), anhydrous
-
-
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge o-phenylphenol, anhydrous zinc chloride, and phosphorus trichloride.
-
Heat the mixture to 60-140 °C to initiate the esterification reaction.
-
After the initial esterification, increase the temperature to 160-220 °C to promote the cyclization reaction, forming the DOPO intermediate.
-
Monitor the reaction completion by HPLC. The resulting product can often be used directly in the next step of the synthesis.
-
For purification, the reaction mixture can be dissolved in a suitable solvent like toluene, filtered, and then subjected to hydrolysis and recrystallization.
-
Data Presentation: Flame Retardant Performance
The efficacy of these flame retardants is evaluated using standard tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. The following tables summarize representative data for the flame retardants discussed.
Table 1: Flame Retardant Performance of Dimethyl N,N-bis(2-hydroxyethyl)phosphoramidate on Cotton Fabric [3]
| Treatment Concentration (%) | Limiting Oxygen Index (LOI) | UL-94 Vertical Burn Test |
| 0 (Untreated Cotton) | 18.1 | Fails |
| 15 | - | Self-extinguished |
| 30 | 31.1 | - |
Table 2: Flame Retardant Performance of Dimethyl Methylphosphonate (DMMP) in Various Polymers
| Polymer Matrix | DMMP Content (wt%) | Limiting Oxygen Index (LOI) | UL-94 Vertical Burn Test | Reference |
| Fiber Reinforced Plastics (FRP) | 10 | 30.4 | - | [1] |
| Waterborne Polyurethane (WPU) | - | 27.6 | V-0 | [4] |
Table 3: Flame Retardant Performance of DOPO Derivatives in Epoxy Resins
| DOPO Derivative System | Phosphorus Content (%) | Limiting Oxygen Index (LOI) | UL-94 Vertical Burn Test | Reference |
| 6wt% PEI-APP / 6% DOPO-derivative 5a | - | 28.9 | V-0 | [5] |
| 9.1 wt% DOPO-PEPA | - | 35 | V-0 | [6] |
| 10 wt% APP-PEI / 5 wt% FR11 | - | 28.6 | V-0 | [7] |
Mechanisms of Flame Retardancy
Phosphorus-based flame retardants operate through two primary mechanisms: condensed phase and gas phase action.[8]
-
Condensed Phase Mechanism: The flame retardant promotes the formation of a protective char layer on the polymer surface during combustion. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.[8]
-
Gas Phase Mechanism: Volatile phosphorus-containing species are released into the flame, where they act as radical scavengers, interrupting the chain reactions of combustion. This "flame poisoning" effect reduces the heat generated by the flame.[8]
Visualizations
The following diagrams illustrate the synthesis pathways and the mechanisms of flame retardancy.
Caption: Synthesis of Dimethyl N,N-bis(2-hydroxyethyl)phosphoramidate.
Caption: Michaelis-Arbuzov synthesis of DMMP.
Caption: Mechanism of Phosphorus Flame Retardants.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Flame-Retardant Properties of DMMP/Nano-Silica/WPU Composite Materials | MDPI [mdpi.com]
- 5. Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 6. iris.unina.it [iris.unina.it]
- 7. Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00051J [pubs.rsc.org]
- 8. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl Phosphite as a Versatile Intermediate in Pesticide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl phosphite (B83602) ((CH₃O)₂P(O)H), also known as dimethyl hydrogen phosphite (DMHP), is a reactive organophosphorus compound widely utilized as a key intermediate in the synthesis of a variety of commercially significant pesticides.[1][2][3] Its importance stems from the reactivity of the P-H bond, which allows for versatile chemical transformations, including the Pudovik and Michaelis-Arbuzov reactions. These reactions form the basis for the industrial production of major herbicides and insecticides.
This document provides detailed application notes and experimental protocols for the synthesis of three prominent pesticides using dimethyl phosphite as a precursor: the herbicide glyphosate (B1671968), and the organophosphate insecticides trichlorfon (B7771407) and dichlorvos (B1670471). Additionally, it outlines the biochemical pathways targeted by these pesticides.
Glyphosate Synthesis via Phosphonomethylation
Glyphosate, the world's most widely used broad-spectrum herbicide, is commonly synthesized through a process involving the condensation of dimethyl phosphite with glycine (B1666218) and formaldehyde.[4][5] This method, a variation of the Mannich reaction, is a cornerstone of industrial glyphosate production.[6] Glyphosate's herbicidal activity is derived from its potent inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants.[4][7][8][9]
Experimental Protocol: Synthesis of Glyphosate
This protocol is adapted from established laboratory and patent literature.[10][11][12]
Materials:
-
Dimethyl phosphite
-
Glycine
-
Paraformaldehyde
-
Triethylamine (catalyst)
-
Methanol (solvent)
-
Hydrochloric acid (for hydrolysis and acidification)
-
Sodium hydroxide (B78521) (for pH adjustment)
Procedure:
-
Depolymerization of Paraformaldehyde: In a suitable reaction vessel, combine paraformaldehyde, methanol, and triethylamine. Heat the mixture to 40-50°C and stir for approximately 30 minutes until the paraformaldehyde is fully depolymerized, resulting in a clear solution.[10]
-
Addition Reaction with Glycine: Cool the solution to 37-47°C and add glycine. Stir the mixture for 50-60 minutes to facilitate the formation of the hydroxymethylglycine intermediate.[10]
-
Condensation with Dimethyl Phosphite: To the resulting solution, add dimethyl phosphite. Heat the reaction mixture to 50-60°C and maintain stirring for 60-80 minutes to complete the condensation reaction, forming the N-(phosphonomethyl)glycine dimethyl ester intermediate.[10]
-
Hydrolysis: Add concentrated hydrochloric acid to the reaction mixture. Heat to reflux (approximately 110-120°C) for 2-3 hours to hydrolyze the ester and remove methanol.[10][11]
-
Crystallization and Isolation: Cool the solution and adjust the pH to approximately 1.0-1.5 with a sodium hydroxide solution to precipitate the glyphosate.[1][11] Allow the mixture to stand at a reduced temperature (e.g., 15°C) to induce crystallization.[1]
-
Purification: Collect the crude glyphosate crystals by filtration. Wash the crystals with cold water and dry under a vacuum to yield the final product.[1]
Quantitative Data for Glyphosate Synthesis
| Parameter | Condition 1 (Optimized for Yield)[6][11] | Condition 2 (Optimized for Purity)[6][11] | Condition 3 (Patent Example)[10] |
| Molar Ratio (Glycine:DMHP) | 1 : 1.2 | 1 : 1.0 | 1 : 1.0 (approx.) |
| Condensation Temperature | 50°C | 50°C | 52°C |
| Hydrolysis Temperature | 120°C | 110°C | 120°C |
| Final pH for Crystallization | 1.0 | 1.5 | 1.0 |
| Achieved Yield | 80.12% | 77.92% | 74.0% |
| Achieved Purity | 86.31% | 94.94% | 95.0% |
Diagrams: Glyphosate Synthesis and Mechanism of Action
Caption: Synthetic pathway for glyphosate from dimethyl phosphite.
Caption: Glyphosate inhibits the EPSP synthase enzyme in the shikimate pathway.
Organophosphate Insecticide Synthesis
Dimethyl phosphite is a direct precursor to several organophosphate insecticides, which act by inhibiting the enzyme acetylcholinesterase (AChE).[13][14][15] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death in insects.[13][15]
Trichlorfon Synthesis
Trichlorfon is an organophosphate insecticide produced by the exothermic reaction of dimethyl phosphite with chloral (B1216628) (trichloroacetaldehyde).[16]
This protocol is based on procedures described in the patent literature.[16][17][18]
Materials:
-
Dimethyl phosphite
-
Chloral (or chloral hydrate)
-
Water (for washing)
Procedure:
-
Reaction Setup: Charge a reaction vessel with chloral.
-
Addition of Dimethyl Phosphite: Slowly add dimethyl phosphite dropwise to the chloral. The reaction is exothermic, and the temperature should be controlled, typically maintained between 70-95°C.[17][18]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at the elevated temperature until the reaction is complete, which can be monitored by analyzing the disappearance of starting materials. This step yields crude trichlorfon with a purity of approximately 91-95%.[17]
-
Purification:
-
Washing: Transfer the crude product to a washing vessel and wash with water heated to 65-70°C.[17]
-
Crystallization: Cool the washed product to 0-5°C to induce crystallization.[17]
-
Isolation: Separate the trichlorfon crystals by filtration or centrifugation and dry the product. The final purity is typically ≥97%.[17]
-
| Parameter | Value | Reference |
| Reactants | Dimethyl phosphite, Chloral | [16] |
| Reaction Temperature | 70-95°C | [17][18] |
| Purity of Crude Product | 91-95% | [17] |
| Purity of Final Product | ≥97% | [17] |
| Yield (Deuterium-labeled lab scale) | 65.5% | [16] |
Dichlorvos Synthesis (via Trichlorfon)
Dichlorvos is a related organophosphate insecticide that can be synthesized by the dehydrochlorination of trichlorfon, typically in the presence of an aqueous alkali solution.[19]
This two-step protocol involves the synthesis of trichlorfon as described above, followed by its conversion to dichlorvos.[19][20]
Materials:
-
Trichlorfon (synthesized as per Protocol 2.1)
-
Aqueous alkali (e.g., sodium hydroxide solution)
-
Solvent (e.g., chloroalkene)[20]
Procedure:
-
Trichlorfon Synthesis: Prepare trichlorfon according to Protocol 2.1.
-
Dehydrochlorination: Dissolve the synthesized trichlorfon in a suitable solvent in a reaction vessel.
-
Alkaline Hydrolysis: Add an aqueous alkali solution to the trichlorfon mixture. The reaction is typically carried out at 40-50°C.[19] The molar ratio of trichlorfon to alkali is approximately 1:1.[20]
-
Phase Separation and Extraction: After the reaction, allow the mixture to separate into aqueous and organic phases. Dichlorvos will be in the organic phase, which can be separated and purified further, for example, by extraction and desolventizing to obtain the final product.[20]
| Parameter | Value | Reference |
| Starting Material | Trichlorfon | [19] |
| Reagent | Aqueous Alkali (e.g., NaOH) | [19] |
| Reaction Temperature | 40-50°C | [19] |
| Achieved Yield (from Trichlorfon) | Up to 98% (with reactant recycling) | [20] |
Diagrams: Organophosphate Synthesis and Mechanism of Action
Caption: Synthetic pathway for Trichlorfon and Dichlorvos from Dimethyl Phosphite.
Caption: Organophosphates irreversibly inhibit acetylcholinesterase (AChE).
Conclusion
Dimethyl phosphite serves as a critical and versatile building block in the chemical industry for the synthesis of high-value agrochemicals. The protocols and data presented herein offer a foundational guide for researchers and professionals in the development and production of pesticides. The synthetic routes to glyphosate, trichlorfon, and dichlorvos from this common intermediate highlight the efficiency and adaptability of organophosphorus chemistry in addressing agricultural needs. Understanding the specific reaction conditions and the biochemical mechanisms of these pesticides is paramount for optimizing production processes and developing new, effective, and safer crop protection agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. EPSP synthase - Wikipedia [en.wikipedia.org]
- 10. CN113185548A - Glyphosate synthesis method for improving utilization rate of dimethyl phosphite - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN101928299B - Clean process method for preparing high-purity glyphosate from glycine - Google Patents [patents.google.com]
- 13. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Is the Primary Mechanism of Action for Organophosphate Pesticides in Aquatic Life? → Learn [pollution.sustainability-directory.com]
- 15. nationalacademies.org [nationalacademies.org]
- 16. CN103254229A - Synthesis method of stable isotope deuterium-labeled organophosphorus insecticide - Google Patents [patents.google.com]
- 17. CN102464674B - Preparation method of trichlorfon - Google Patents [patents.google.com]
- 18. CN102464674A - Preparation method of trichlorfon raw pesticide - Google Patents [patents.google.com]
- 19. Dichlorvos - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CN104892665A - Industrial production process for dichlorvos - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Kabachnik-Fields Reaction with Dimethyl Phosphite
Welcome to the technical support center for the Kabachnik-Fields reaction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the synthesis of α-aminophosphonates using dimethyl phosphite (B83602).
Frequently Asked Questions (FAQs)
Q1: What is the Kabachnik-Fields reaction?
The Kabachnik-Fields reaction is a three-component condensation that synthesizes α-aminophosphonates.[1][2] It involves the reaction of a primary or secondary amine, a carbonyl compound (like an aldehyde or ketone), and a hydrophosphoryl compound, most commonly a dialkyl phosphite such as dimethyl phosphite.[1][2] This reaction is a cornerstone of organophosphorus chemistry, valued for its efficiency in creating phosphorus analogs of α-amino acids, which have significant potential in drug discovery.[2][3][4]
Q2: What are the mechanistic pathways of the reaction?
The reaction mechanism is highly dependent on the reactants and conditions, but two primary pathways are generally accepted.[3][5][6]
-
Imine Pathway: The amine and carbonyl compound first condense to form an imine (Schiff base). Subsequently, the dimethyl phosphite adds across the imine's C=N double bond in a nucleophilic addition.[5][7] This route is often favored, especially with weakly basic amines like anilines.[3][7]
-
α-Hydroxyphosphonate Pathway: The dimethyl phosphite first adds to the carbonyl group to create an α-hydroxyphosphonate intermediate. This is followed by the substitution of the hydroxyl group by the amine to yield the final product.[4][5]
Recent studies and spectroscopic monitoring suggest the imine pathway is the more common route for many substrate combinations.[6][8][9]
Q3: What is the role of dimethyl phosphite?
Dimethyl phosphite serves as the phosphorus-containing nucleophile in the reaction. It exists in equilibrium between two tautomeric forms: the tetracoordinated P(V) species (dimethyl phosphonate) and the tricoordinated P(III) species (phosphorous acid dimethyl ester). The P(V) form contains the reactive P-H bond that adds across the C=N double bond of the imine intermediate to form the crucial P-C bond of the final α-aminophosphonate product.
Q4: What are common side reactions that can lower the yield?
The primary side reaction is the Abramov reaction, where dimethyl phosphite adds directly to the carbonyl compound to form a stable α-hydroxyphosphonate byproduct.[7] This can become a "dead-end" route if the α-hydroxyphosphonate does not convert to the desired product under the reaction conditions.[6][7] This side reaction is more pronounced with highly reactive aldehydes.
Troubleshooting Guide
Issue: My reaction yield is low or there is no product formation.
Low yield is a frequent challenge. This guide provides a systematic approach to diagnosing and resolving the underlying cause.
| Possible Cause | Recommended Solution & Explanation |
| Poor Reagent Quality | Solution: Use freshly distilled aldehydes and ensure the amine and dimethyl phosphite are pure and anhydrous. Explanation: Aldehydes can oxidize over time to carboxylic acids, which can inhibit the reaction. Dimethyl phosphite can hydrolyze in the presence of moisture.[10] |
| Unfavorable Equilibrium | Solution: Add a dehydrating agent like 4Å molecular sieves or perform the reaction in a setup with a Dean-Stark trap. Explanation: The initial formation of the imine intermediate from the amine and aldehyde is a reversible reaction that generates water.[10] Removing this water drives the equilibrium toward the imine, increasing the substrate concentration for the subsequent phosphite addition. |
| Suboptimal Reaction Conditions | Solution: Systematically optimize temperature, solvent, and reaction time. Consider solvent-free conditions or the use of microwave irradiation.[4][7] Explanation: The Kabachnik-Fields reaction is sensitive to these parameters. Microwave-assisted synthesis, often without a solvent, has been shown to dramatically reduce reaction times and improve yields, sometimes eliminating the need for a catalyst.[4][11][12] |
| Ineffective or No Catalyst | Solution: Screen a variety of catalysts. Common choices include Lewis acids (e.g., InCl₃, Mg(ClO₄)₂, ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid).[1][7] Explanation: While some reactions proceed without a catalyst, many require one to activate either the carbonyl group for imine formation or the imine for nucleophilic attack by the phosphite.[4][10] The optimal catalyst is substrate-dependent. |
| Steric Hindrance | Solution: Increase the reaction temperature, extend the reaction time, or switch to a more potent catalyst. Explanation: Bulky substituents on the amine, aldehyde, or phosphite can significantly slow the reaction rate.[7] More forcing conditions may be necessary to overcome the steric barrier. |
Visualizing Reaction Pathways and Troubleshooting
To better understand the process, the following diagrams illustrate the reaction mechanism, a standard experimental workflow, and a logical approach to troubleshooting low yields.
Caption: Mechanistic pathways of the Kabachnik-Fields reaction.
Caption: A typical experimental workflow for the Kabachnik-Fields synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Optimizing Key Reaction Parameters
The yield of the Kabachnik-Fields reaction is highly sensitive to the choice of catalyst, solvent, and temperature. The following tables summarize findings from various studies to guide your optimization process.
Table 1: Effect of Catalyst on Reaction Yield
Reaction: Benzaldehyde + Aniline + Dimethyl Phosphite
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | - | Neat | 26 | 24 h | 73 | [7] |
| Mg(ClO₄)₂ | 10 | Neat | RT | 5 min | 94 | [13] |
| InCl₃ | 10 | Neat | RT | 10 min | 92 | [3] |
| Zn(OTf)₂ | 10 | DCE | 60 | 3 h | 95 | [1] |
| Phenylboronic Acid | 10 | Neat | 50 | 1.5 h | 92 | [14] |
| Iodine | 10 | 2-MeTHF | RT | 3 h | 90 | [1][15] |
Table 2: Effect of Solvent and Conditions
Reaction: Various aromatic aldehydes, amines, and dimethyl phosphite
| Solvent | Conditions | Typical Time | Typical Yield Range (%) | Notes |
| Neat (Solvent-Free) | Conventional Heat (50-80 °C) | 1-5 h | 85-95 | Environmentally friendly and often highly effective.[16] |
| Neat (Solvent-Free) | Microwave (80-110 °C) | 10-40 min | 90-98 | Drastically reduces reaction time; often the method of choice.[4][6][11] |
| THF | Reflux | 8-12 h | 80-92 | Common solvent, but can require longer reaction times.[1] |
| Dichloromethane (B109758) (DCM) | RT / Reflux | 4-24 h | 75-90 | Effective for many substrates but may be slower.[5] |
| Acetonitrile | 80 °C | 3-6 h | 88-96 | Good solvent for monitoring reaction kinetics.[9][17] |
| Water | 90 °C (with catalyst) | 6-10 h | 70-85 | A green solvent option, though yields may be moderate.[1][5] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Screening
This protocol provides a baseline for synthesizing an α-aminophosphonate and can be adapted for screening different catalysts.
Materials:
-
Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
Amine (e.g., Aniline): 1.0 mmol
-
Dimethyl phosphite: 1.0 mmol
-
Catalyst (e.g., Mg(ClO₄)₂): 0.1 mmol (10 mol%)
-
Solvent (optional, e.g., Acetonitrile): 2 mL
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).
-
If using a solvent, add it now. Stir the mixture for 5-10 minutes at room temperature.
-
Add the catalyst (0.1 mmol) followed by the dimethyl phosphite (1.0 mmol).
-
Stir the reaction at the desired temperature (e.g., room temperature or 60 °C).
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
-
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate (B1210297) (10 mL).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[8]
-
Purify the resulting crude product by silica (B1680970) gel column chromatography, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
This protocol is a highly efficient, green chemistry approach.[7][10]
Materials:
-
Aldehyde (e.g., 4-Chlorobenzaldehyde): 1.0 mmol
-
Amine (e.g., Benzylamine): 1.0 mmol
-
Dimethyl phosphite: 1.0 mmol
Procedure:
-
In a dedicated microwave reaction vial, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and dimethyl phosphite (1.0 mmol).[8]
-
Seal the vial securely with a cap.
-
Place the vial inside a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for 15-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
If the product crystallizes upon cooling, it can be isolated by filtration and washed with a cold solvent (e.g., diethyl ether).
-
If the product is an oil, dissolve the crude mixture in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 3. Kabachnik-Fields Reaction [organic-chemistry.org]
- 4. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. The Kabachnik-Fields reaction: mechanism and synthetic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. rgmcet.edu.in [rgmcet.edu.in]
- 17. A study on the kabachnik - Fields reaction of benzaldehyde, cyclohexylamine, and dialkyl phosphites - Lookchem [lookchem.com]
Technical Support Center: Pudovik Reaction with Dimethylphosphite
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Pudovik reaction with dimethylphosphite.
Troubleshooting Guide
This guide addresses common issues encountered during the Pudovik reaction with this compound in a question-and-answer format.
Issue 1: Low or No Yield of the Desired α-Hydroxyphosphonate
-
Question: My Pudovik reaction is showing low to no yield of the desired α-hydroxyphosphonate. What are the potential causes and solutions?
-
Answer: Low yields in the Pudovik reaction can stem from several factors:
-
Inactive Catalyst: The base catalyst may be old, hydrated, or otherwise deactivated. It is crucial to use a fresh, anhydrous base.[1]
-
Steric Hindrance: Highly sterically hindered aldehydes or ketones may react slowly or not at all. In such cases, longer reaction times, elevated temperatures, or using a less sterically demanding phosphite (B83602) reagent may be necessary.[1]
-
Reaction Reversibility: The Pudovik reaction can be reversible.[1] To drive the equilibrium towards the product, consider using an excess of one of the reactants or removing the product from the reaction mixture as it forms, for instance, through crystallization.[1]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally effective. Experimenting with different solvents may be necessary to optimize the reaction for a specific substrate.[1]
-
Issue 2: Formation of a Significant Amount of a Phosphate (B84403) Byproduct
-
Question: I am observing the formation of a significant amount of a phosphate byproduct. How can I identify and suppress this side reaction?
-
Answer: The most prevalent side reaction is the base-catalyzed rearrangement of the desired α-hydroxyphosphonate to a phosphate ester, commonly known as the phospha-Brook rearrangement.[1]
-
Identification: The phosphate byproduct can be identified using spectroscopic methods. In ³¹P NMR spectroscopy, the phosphate ester will typically appear at a different chemical shift compared to the α-hydroxyphosphonate.[1]
-
Suppression Strategies:
-
Temperature Control: This rearrangement is often temperature-dependent. Running the reaction at lower temperatures can help to minimize the formation of the phosphate byproduct.[1]
-
Reaction Time: Prolonged reaction times, especially in the presence of a strong base, can lead to increased rearrangement. It is advisable to monitor the reaction progress using techniques like TLC or NMR and to quench the reaction once the starting material is consumed.[1]
-
Catalyst Choice and Amount: The choice and amount of base catalyst can be critical. In some cases, using a milder base or a lower concentration of the catalyst can suppress the rearrangement. For instance, in the reaction of diethyl α-oxoethylphosphonate with diethyl phosphite, using 5% diethylamine (B46881) resulted in 100% of the desired Pudovik adduct, while 40% diethylamine led to a significant amount of the rearranged phosphate product.[2] A similar trend was observed with dimethyl phosphite.[2]
-
Work-up Procedure: Acidic work-up conditions can help to neutralize the basic catalyst and prevent further rearrangement during product isolation.[1]
-
-
Issue 3: Formation of Other Byproducts
-
Question: Besides the phosphate rearrangement product, what other side reactions can occur?
-
Answer: Other potential side reactions include:
-
Formation of α-Ketophosphonate: Oxidative conditions can lead to the formation of an α-ketophosphonate. To avoid this, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Hydrolysis of Phosphonate (B1237965) Esters: Harsh acidic or basic work-up conditions can cause hydrolysis of the phosphonate esters. Use mild work-up and purification conditions and neutralize the reaction mixture carefully.[1]
-
Competitive Dimerization: In some variations of the Pudovik reaction (phospha-Michael addition), competitive dimerization of the activated alkene can occur.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common side reaction in the Pudovik reaction with this compound?
-
Q2: How can I monitor the progress of my Pudovik reaction?
-
Q3: Can the Pudovik reaction be performed without a solvent?
-
Q4: What type of catalyst is typically used for the Pudovik reaction?
Data Presentation
Table 1: Influence of Catalyst Concentration on Product Distribution in the Reaction of Diethyl α-Oxoethylphosphonate with Diethyl Phosphite.
| Entry | Catalyst (Et₂NH) Concentration | Pudovik Adduct (%) | Rearranged Phosphate (%) |
| 1 | 5% | 100 | 0 |
| 2 | 20% | 98 | 2 |
| 3 | 40% | 87 | 13 |
Data adapted from Keglevich, G., et al. (2021).[2]
Table 2: Influence of Catalyst Concentration on Product Distribution in the Reaction of Diethyl α-Oxoethylphosphonate with Dimethyl Phosphite.
| Entry | Catalyst (Et₂NH) Concentration | Pudovik Adduct (%) | Rearranged Phosphate (%) |
| 1 | 5% | 100 | 0 |
| 2 | 40% | 3 | 97 |
Data adapted from Keglevich, G., et al. (2021).[2]
Experimental Protocols
General Protocol for a Base-Catalyzed Pudovik Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq.).[1]
-
Reagent Addition: Add this compound (1.0 - 1.2 eq.) to the flask. If a solvent is used, add it at this stage.[1]
-
Catalyst Addition: Cool the mixture in an ice bath and add the base catalyst (e.g., triethylamine, 10 mol%) dropwise.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by TLC or NMR.[1]
-
Work-up: Once the reaction is complete, cool the mixture and, if necessary, add a solvent like diethyl ether. To prevent the phospha-Brook rearrangement during work-up, consider a mild acidic wash (e.g., dilute HCl) to neutralize the base catalyst.[1] Extract the aqueous layer with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography on silica (B1680970) gel.[5]
Visualizations
Caption: Troubleshooting workflow for the Pudovik reaction.
Caption: Pudovik reaction pathway and a common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pudovik Reaction Catalyzed by Tertiary Phosphines | Bentham Science [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving Dimethylphosphite
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethylphosphite. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the hydrolysis of this compound during your experiments, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a problem?
A1: this compound (DMHP) can react with water in a process called hydrolysis. This reaction breaks down the this compound molecule, leading to the formation of monomethyl phosphonate, phosphorous acid, and methanol.[1] This side reaction is a significant concern in organic synthesis as it consumes your reactant, reduces the yield of your desired product, and can introduce impurities that may be difficult to separate.
Q2: What are the main factors that influence the rate of this compound hydrolysis?
A2: The primary factors influencing the rate of this compound hydrolysis are:
-
pH: Hydrolysis is significantly faster at neutral and basic (alkaline) pH.[1] It is more stable in slightly acidic conditions.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Water Content: The presence of water is essential for hydrolysis to occur. The higher the concentration of water in the reaction mixture, the faster the rate of hydrolysis.
Q3: What are the products of this compound hydrolysis?
A3: The hydrolysis of this compound proceeds in a stepwise manner, first producing monomethyl hydrogen phosphite (B83602) and methanol. Further hydrolysis can then yield orthophosphorous acid and another molecule of methanol.[1]
Troubleshooting Guide: Preventing Hydrolysis of this compound
This guide provides solutions to common problems encountered during reactions with this compound, with a focus on preventing unwanted hydrolysis.
Problem 1: Low yield of the desired product, with evidence of polar, phosphorus-containing byproducts.
-
Possible Cause: Hydrolysis of this compound.
-
Solution: Implement rigorous anhydrous reaction conditions.
-
Detailed Protocol:
-
Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and cooled in a desiccator over a drying agent (e.g., anhydrous calcium sulfate) immediately before use. Alternatively, flame-dry the glassware under a stream of inert gas (nitrogen or argon).
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents can be dried using appropriate drying agents and stored over molecular sieves. For example, tetrahydrofuran (B95107) (THF) can be dried by refluxing over sodium-benzophenone ketyl until a persistent blue or purple color is achieved, followed by distillation. Dichloromethane can be distilled from calcium hydride.
-
Reagents: Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven. Liquid reagents should be handled under an inert atmosphere.
-
Inert Atmosphere: Set up the reaction under a positive pressure of an inert gas, such as nitrogen or argon, using a Schlenk line or a glovebox. This prevents atmospheric moisture from entering the reaction vessel.
-
-
Problem 2: Inconsistent reaction outcomes, especially when scaling up.
-
Possible Cause: Introduction of atmospheric moisture during reagent transfer or reaction setup.
-
Solution: Employ stringent techniques for handling anhydrous and air-sensitive reagents.
-
Detailed Protocol:
-
Syringe and Cannula Transfers: Use oven-dried syringes and cannulas to transfer anhydrous solvents and liquid reagents. Purge the syringe with inert gas before drawing up the liquid.
-
Septa: Use rubber septa that have been oven-dried and stored in a desiccator. Fold the septum over the neck of the flask to ensure a tight seal.
-
Positive Pressure of Inert Gas: Maintain a slight positive pressure of inert gas throughout the reaction, including during the addition of reagents. This can be achieved using a bubbler filled with mineral oil.
-
-
Problem 3: Reaction fails or gives low yields even with anhydrous solvents.
-
Possible Cause: Residual water in the starting materials or the presence of a basic reagent that accelerates hydrolysis.
-
Solution: Use of in-situ water scavengers or careful control of reaction pH.
-
Water Scavengers: Add a water scavenger to the reaction mixture to chemically remove any trace amounts of water.
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are effective at trapping water. Add freshly activated sieves to the reaction solvent before adding the reagents.
-
Triethyl Orthoformate: This reagent reacts with water to form ethanol (B145695) and ethyl formate, which are generally less detrimental to reactions than water. It can be added directly to the reaction mixture.
-
-
pH Control: If your reaction requires a base, choose a non-nucleophilic, hindered base like triethylamine (B128534). While triethylamine is a base, its bulky nature can disfavor the direct attack on the phosphorus center of this compound, and it can also act as an acid scavenger if acidic byproducts are formed that could catalyze hydrolysis.
-
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the pH of the aqueous solution. The following table summarizes the half-life of this compound at different pH values.
| pH | Temperature (°C) | Half-life (t½) |
| 7.4 | 37 | 2.4 hours[1] |
| 8 | 37 | Increased stability compared to pH 7.4[1] |
Key Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
This protocol describes a general setup for performing a reaction with this compound under anhydrous conditions to minimize hydrolysis.
Materials:
-
Schlenk flask and other required glassware, oven-dried.
-
Rubber septa, oven-dried.
-
Inert gas (Nitrogen or Argon) line with a bubbler.
-
Anhydrous solvent (e.g., THF, distilled from sodium/benzophenone).
-
This compound, stored under inert gas.
-
Other anhydrous reagents.
-
Oven-dried syringes and needles.
Procedure:
-
Assemble the oven-dried glassware while hot and immediately place it under a positive pressure of inert gas.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
Add any solid reagents to the reaction flask under a stream of inert gas.
-
Seal the flask with a rubber septum.
-
Add the anhydrous solvent via a syringe.
-
Add the this compound and any other liquid reagents via syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) or another appropriate analytical technique.
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride for reactions involving organometallics).
Protocol 2: Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction under Anhydrous Conditions
The Kabachnik-Fields reaction is a one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite, such as this compound.[2]
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (1.0 mmol)
-
Anhydrous acetonitrile (B52724) (5 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Set up an oven-dried round-bottom flask under a nitrogen atmosphere.
-
To the flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), and this compound (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with ethyl acetate.
-
Wash the organic mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.[2]
Visualizing Key Processes
Hydrolysis of this compound
Caption: The hydrolysis pathway of this compound.
Experimental Workflow for Anhydrous Reactions
Caption: A typical workflow for conducting reactions with this compound under anhydrous conditions.
References
Technical Support Center: Purification of α-Aminophosphonates from Dimethylphosphite
Welcome to the technical support center for the purification of α-aminophosphonates synthesized using dimethylphosphite. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these valuable compounds.
Troubleshooting Guides
This section provides solutions to common problems observed during the purification of α-aminophosphonates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield After Purification | - Incomplete reaction. - Product loss during aqueous work-up due to high water solubility. - Decomposition of the product on silica (B1680970) gel during column chromatography. - Product co-eluting with impurities. | - Monitor the reaction by TLC or LC-MS to ensure completion.[1][2] - During extraction, saturate the aqueous layer with NaCl to decrease product solubility. - Use a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel for chromatography. - Optimize the solvent system for column chromatography to achieve better separation. |
| Presence of Unreacted this compound | - Excess this compound used in the reaction. - Incomplete reaction. | - Remove excess this compound under high vacuum. - Perform an aqueous wash. This compound has some water solubility. |
| Presence of α-Hydroxyphosphonate Byproduct | - This byproduct forms when this compound adds to the aldehyde before the amine.[1] | - Pre-form the imine before adding this compound (Pudovik reaction).[1][3] - Adjust reaction conditions (e.g., catalyst, temperature) to favor the imine pathway.[1] - Separate the α-hydroxyphosphonate by column chromatography; it is typically more polar than the α-aminophosphonate. |
| Difficulty in Separating Diastereomers | - Diastereomers often have very similar polarities. | - Utilize flash column chromatography with a carefully optimized eluent system, often requiring a shallow gradient.[4] - Consider fractional crystallization if the product is a solid. - Chiral HPLC can be used for analytical and semi-preparative separations. |
| Product Streaking or Tailing on TLC/Column | - The amino group of the product can interact strongly with the acidic silica gel. - The compound may be zwitterionic or highly polar. | - Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent to suppress interactions with silica. - Consider using reversed-phase chromatography for highly polar compounds.[5] |
| Racemization During Purification | - The α-carbon can be susceptible to epimerization, especially under acidic or basic conditions. | - Maintain a neutral or slightly acidic pH during aqueous work-up.[2] - Avoid prolonged exposure to acidic silica gel; use neutral alumina or a buffered mobile phase if necessary.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing α-aminophosphonates from this compound?
A1: Common impurities include unreacted starting materials such as the aldehyde, amine, and excess this compound. A significant byproduct that is often observed is the corresponding α-hydroxyphosphonate, which arises from the direct addition of this compound to the aldehyde.[1][3]
Q2: How can I effectively remove the catalyst used in the synthesis?
A2: The method for catalyst removal depends on the type of catalyst used.
-
Acidic or Basic Catalysts: These can often be removed with an aqueous wash during work-up. For example, an acidic catalyst can be removed by washing with a mild base solution (e.g., saturated NaHCO₃), and a basic catalyst with a mild acid solution (e.g., dilute HCl).
-
Metal-based Catalysts: Some metal catalysts can be removed by filtration if they are heterogeneous.[3] For homogeneous metal catalysts, specific work-up procedures or purification techniques like passing through a plug of silica gel or celite may be necessary.
Q3: My α-aminophosphonate is highly water-soluble. How can I efficiently extract it from the aqueous layer?
A3: To improve the extraction of water-soluble α-aminophosphonates into an organic solvent, you can try the following:
-
Increase the ionic strength of the aqueous phase: Saturate the aqueous layer with sodium chloride (NaCl) to decrease the solubility of the organic product in water.
-
Use a more polar organic solvent for extraction: Solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are commonly used. For very polar products, a mixture of solvents might be more effective.
-
Perform multiple extractions: It is more efficient to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.
Q4: What is the best way to purify my α-aminophosphonate if it is an oil?
A4: For oily α-aminophosphonates, flash column chromatography is the most common and effective purification method.[1][4][6][7] Careful selection of the stationary phase (silica gel is common) and the eluent system is crucial for good separation.
Q5: Can I use crystallization to purify my α-aminophosphonate?
A5: Yes, if your α-aminophosphonate is a solid, crystallization can be a very effective purification technique, particularly for separating diastereomers.[8][9] The choice of solvent is critical and may require some screening to find a system where the desired product has lower solubility than the impurities at a given temperature.
Q6: How can I separate the enantiomers of my chiral α-aminophosphonate?
A6: Separation of enantiomers typically requires chiral chromatography (e.g., chiral HPLC).[4] Alternatively, diastereomeric salts can be formed by reacting the aminophosphonate with a chiral acid or base, which can then be separated by crystallization or chromatography, followed by the removal of the chiral auxiliary.
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
-
Preparation of the Crude Sample: After the reaction work-up, dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent. Alternatively, the crude oil can be adsorbed onto a small amount of silica gel.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column.[10][11]
-
Loading the Sample: Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the packed column.[10]
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point for α-aminophosphonates is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. The polarity can be gradually increased. For more polar products, solvent systems like dichloromethane/methanol may be used.[6][7]
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified α-aminophosphonate.
General Protocol for Purification by Crystallization
-
Solvent Selection: Choose a solvent or a solvent mixture in which the α-aminophosphonate is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude solid product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator or freezer to induce crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review - ProQuest [proquest.com]
- 9. α-Amido sulphones as useful intermediates in the preparation of C -chiral α-aminophosphonates and α-aminophosphonic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00924F [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
strategies to minimize byproducts in dimethylphosphite synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of dimethylphosphite. Our aim is to help you minimize byproducts and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound is the direct reaction of phosphorus trichloride (B1173362) (PCl₃) with methanol (B129727) (CH₃OH).[1][2][3] This is a rapid and highly exothermic reaction.[4] The overall process typically involves three main stages: esterification, neutralization, and distillation.[1][4]
Q2: What are the primary byproducts in this compound synthesis via the PCl₃ and methanol route?
A2: The main byproducts generated during the esterification step are hydrogen chloride (HCl) and methyl chloride (CH₃Cl).[4] If not properly controlled, residual HCl can lead to the formation of secondary byproducts, including high-boiling point impurities like monomethyl phosphite (B83602) and phosphorous acid.[5] Commercial this compound may also contain trace amounts of dimethyl methylphosphonate (B1257008) and trimethyl phosphate (B84403).[6]
Q3: What is the optimal molar ratio of methanol to phosphorus trichloride?
A3: A molar ratio of 3:1 of methanol to phosphorus trichloride is commonly recommended to ensure the complete reaction of the phosphorus trichloride.[1][4] Some protocols suggest a slight excess of methanol, with a molar ratio of up to 3.1:1.[7][8]
Q4: Why is temperature control so critical during the synthesis?
A4: The reaction between PCl₃ and methanol is highly exothermic.[4] Poor temperature control can lead to an increase in side reactions, resulting in a higher concentration of byproducts and a lower yield and purity of the final product.[8] It is generally recommended to keep the reaction temperature between 48-52°C, and ideally not exceeding 45°C.[4][8]
Q5: My crude this compound is acidic. Is this normal, and how should I address it?
A5: Yes, it is normal for the crude product to be acidic due to the presence of dissolved hydrogen chloride (HCl), a major byproduct.[1][4] This acidity must be neutralized before purification. A common method is to use ammonia (B1221849) to adjust the pH to a neutral range of 6.5-7.5.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield (<85%) | Incomplete reaction: Incorrect molar ratio of reactants. | Ensure an accurate molar ratio of methanol to PCl₃, typically 3:1.[1][4] |
| Loss of product during workup: Inefficient extraction or distillation. | Optimize the distillation process. Vacuum distillation is often employed.[5] | |
| Side reactions: Poor temperature control leading to byproduct formation. | Maintain the reaction temperature within the recommended range (e.g., below 45°C).[8] | |
| Low Purity (<96%) / Presence of High-Boiling Point Impurities | Inefficient removal of HCl: Residual HCl can catalyze the formation of byproducts like monomethyl phosphite. | Implement rapid and efficient removal of HCl from the crude product before distillation.[5][8] |
| High reaction temperature: Promotes the formation of side products. | Strictly control the reaction temperature, using cooling baths as necessary.[8] | |
| Prolonged reaction time at elevated temperatures: Increases the likelihood of side reactions. | Ensure efficient mixing to complete the reaction quickly and then proceed to neutralization and purification.[8] | |
| Product has a Yellow Discoloration | Presence of colored impurities: May arise from reactions at elevated temperatures or from impurities in the starting materials. | Ensure high-purity starting materials. Purify the final product by distillation, ensuring the distillation temperature is not excessively high. |
| Violent/Uncontrolled Reaction | Rapid addition of reagents: The reaction is highly exothermic. | Add the phosphorus trichloride to the methanol slowly and with efficient stirring and cooling. |
| Inadequate cooling: Insufficient heat removal can lead to a runaway reaction. | Use an appropriate cooling bath (e.g., ice-water or ice-salt) and monitor the internal temperature closely. |
Data on Reaction Parameters and Byproduct Formation
While specific quantitative data from peer-reviewed literature is scarce, industrial patents indicate that with proper control of reaction conditions, high purity and yield can be achieved. The following table summarizes the expected outcomes based on adherence to optimized parameters.
| Parameter | Standard Condition | Deviation | Likely Outcome of Deviation | Purity/Yield Impact |
| Methanol:PCl₃ Molar Ratio | 3:1 to 3.1:1[1][7] | < 3:1 | Incomplete reaction of PCl₃ | Lower Yield |
| > 3.1:1 | Potential for other side reactions | May affect purity | ||
| Reaction Temperature | < 45°C[8] | > 55°C | Increased side reactions, formation of high-boiling point byproducts[8] | Lower Purity & Yield |
| HCl Removal | Rapid, post-reaction | Slow removal | Increased formation of monomethyl phosphite and other acid-catalyzed byproducts[5][8] | Lower Purity |
| Neutralization pH | 6.5 - 7.5[4] | Too acidic | Incomplete neutralization, potential for degradation during distillation | Lower Purity |
| Too basic | Potential for base-catalyzed side reactions | Lower Purity |
Experimental Protocols
Key Experiment: Laboratory-Scale Synthesis of this compound
Objective: To synthesize this compound from phosphorus trichloride and methanol, minimizing byproduct formation.
Materials:
-
Phosphorus trichloride (PCl₃), reagent grade
-
Methanol (CH₃OH), anhydrous
-
Ammonia (aqueous solution)
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Distillation apparatus
Methodology:
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser. The outlet of the condenser should be connected to a gas trap to capture HCl gas.
-
Esterification:
-
Charge the flask with anhydrous methanol (3.0 equivalents).
-
Cool the flask in an ice-water bath with stirring.
-
Slowly add phosphorus trichloride (1.0 equivalent) dropwise from the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Neutralization:
-
Cool the reaction mixture again in an ice-water bath.
-
Slowly add a dilute ammonia solution dropwise while monitoring the pH.
-
Continue adding the ammonia solution until the pH of the mixture is between 6.5 and 7.5.[4]
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation. The boiling point of this compound is 170-171°C at atmospheric pressure.[9]
-
Visualizations
Logical Workflow for Minimizing Byproducts
Caption: Key control points for minimizing byproducts in this compound synthesis.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity in this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. Method for producing dimethyl phosphite - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CN104163829A - Method for producing dimethyl phosphite - Google Patents [patents.google.com]
- 5. CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride - Google Patents [patents.google.com]
- 6. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CN101870712A - The production method of dimethyl phosphite - Google Patents [patents.google.com]
- 8. CN101870712B - Production method of dimethyl phosphite - Google Patents [patents.google.com]
- 9. Dimethyl phosphite | 868-85-9 [chemicalbook.com]
Technical Support Center: Optimizing Dimethylphosphite Reactions
Welcome to the technical support center for dimethylphosphite reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to help you control reaction selectivity and achieve desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound, and how can catalysts influence them?
A1: The most common reactions involving this compound are the Pudovik and Kabachnik-Fields reactions. A primary side reaction, particularly in the Pudovik reaction, is the rearrangement of the initial α-hydroxyphosphonate adduct into a more stable phosphonate-phosphate species.[1] The choice and concentration of the catalyst are critical in controlling this rearrangement. For instance, using a low concentration (e.g., 5 mol%) of a secondary amine catalyst like diethylamine (B46881) (DEA) can selectively produce the desired α-hydroxyphosphonate, while a higher concentration (e.g., 40 mol%) can drive the reaction exclusively toward the rearranged product.[1]
Q2: My Kabachnik-Fields reaction is showing low yield. What is a common cause?
A2: Low yields in the Kabachnik-Fields reaction can stem from several factors. One key issue is the formation of the α-hydroxyphosphonate as a stable, dead-end intermediate.[2] This occurs when the initial addition of this compound to the carbonyl compound is favored over the formation of the imine intermediate. The choice of catalyst can significantly influence which pathway is preferred. Lewis acids like magnesium perchlorate (B79767) (Mg(ClO₄)₂) have been shown to be highly efficient catalysts that may proceed via a true three-component transition state, avoiding the formation of stable intermediates and thus improving yields.[3]
Q3: Can I run a Kabachnik-Fields reaction without a catalyst?
A3: Yes, catalyst-free Kabachnik-Fields reactions are possible, often under solvent-free conditions at room temperature or with microwave assistance.[4][5] These "green" methods can provide high to excellent yields, particularly with aromatic aldehydes and anilines. However, aliphatic aldehydes and amines may result in lower yields and require longer reaction times compared to catalyzed versions.[4]
Q4: How does the choice of phosphite (B83602) ester (e.g., this compound vs. diethylphosphite) affect selectivity?
A4: The phosphite ester can influence reaction selectivity. For example, in certain Pudovik reactions, this compound has been observed to be less selective than its diethyl counterpart, leading to a mixture of products unless the catalyst and conditions are carefully controlled.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Selectivity in the Pudovik Reaction - Formation of Rearranged Phosphate Product
-
Symptom: The primary product identified is the phosphonate-phosphate instead of the expected α-hydroxy-methylenebisphosphonate.
-
Cause: The base catalyst concentration is likely too high, or the temperature is elevated, promoting the rearrangement of the initial adduct.[1][6] Secondary amines are known to catalyze this rearrangement effectively.
-
Solution:
-
Reduce Catalyst Concentration: Decrease the amount of amine catalyst (e.g., diethylamine or dibutylamine) to around 5 mol%.[1]
-
Control Temperature: Perform the reaction at a lower temperature, such as 0 °C, to disfavor the rearrangement pathway.[1]
-
Change Catalyst: Consider using a different catalyst system that is less prone to promoting the rearrangement.
-
Issue 2: Low or No Conversion in a Catalyzed Reaction
-
Symptom: The reaction shows little to no consumption of starting materials after the expected reaction time.
-
Cause: The catalyst may be inactive or poisoned. Water or other impurities in the reagents or solvents can deactivate many catalysts.[7] For metal-based catalysts, the active catalytic species may not be forming correctly.[7]
-
Solution:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purify Reagents: Ensure the purity of this compound and other starting materials. Commercial this compound can contain impurities like dimethyl methyl phosphonate (B1237965) or methanol.[8]
-
Verify Catalyst Activity: Use a fresh batch of catalyst or a different catalyst known to be effective for the specific transformation. For example, zinc complexes like Zn(acac)₂ or Zn(OPiv)₂ have shown high efficiency in phosphonylation reactions.[9][10]
-
Issue 3: Formation of Undesired Byproducts in Phospha-Michael Additions
-
Symptom: In the addition of this compound to α,β-unsaturated carbonyls (e.g., chalcones), multiple products are observed.
-
Cause: The catalyst may be promoting side reactions or may not be selective enough. The reactivity of the substrate itself can also lead to byproducts.
-
Solution:
-
Catalyst Screening: Perform a screen of different catalysts to identify one with higher selectivity for the desired 1,4-addition. Lewis acids like magnesium perchlorate have been used effectively for this purpose.[11]
-
Optimize Reaction Conditions: Adjust the temperature, solvent, and reaction time. Lower temperatures often increase selectivity.
-
Visualized Workflows and Pathways
// Nodes start [label="Problem:\nPoor Selectivity in\nPudovik Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_product [label="Major product is the\nrearranged phosphate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause_rearrangement [label="Likely Cause:\n- High catalyst concentration\n- Elevated temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_rearrangement [label="Solution:\n1. Decrease catalyst loading (to ~5%)\n2. Lower reaction temperature (e.g., 0°C)\n3. Screen alternative catalysts", fillcolor="#34A853", fontcolor="#FFFFFF"]; other_issue [label="Other Issue:\nLow Conversion / Other Byproducts", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_other [label="Troubleshoot:\n1. Check for catalyst poisons (water)\n2. Ensure reagent purity\n3. Screen different catalysts/solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_product; check_product -> cause_rearrangement [label=" Yes"]; cause_rearrangement -> solution_rearrangement; check_product -> other_issue [label="No "]; other_issue -> solution_other; }
Quantitative Data Summary
The selectivity of this compound reactions is highly dependent on the catalyst and reaction conditions. The tables below summarize quantitative data from various studies.
Table 1: Effect of Diethylamine (DEA) Catalyst Concentration on Pudovik Reaction Selectivity [1]
| Entry | Substrate | Catalyst | Temp. | Time | Adduct (2a) Yield | Rearranged (3a) Yield |
| 1 | Dimethyl α-oxoethylphosphonate | 5% DEA | 0 °C | 8 h | Selective (>95%) | - |
| 2 | Dimethyl α-oxoethylphosphonate | 40% DEA | 0 °C | 8 h | - | Exclusive (>95%) |
Table 2: Catalyst and Condition Effects on the Pudovik Reaction of Diethyl α-oxoethylphosphonate [6]
| Entry | P-Reagent | Catalyst/Additive | Conditions | Adduct (4) Selectivity | Rearranged (5) Selectivity |
| 1 | This compound | 5% Et₂NH | Et₂O, 0 °C, 8 h | 67% | 33% |
| 2 | This compound | 5% Bu₂NH | Et₂O, 0 °C, 8 h | 100% | 0% |
| 3 | This compound | 40% Et₂NH | Et₂O, 0 °C, 8 h | 3% | 97% |
| 4 | This compound | 5% DBA | No solvent, 120 °C, 20 min | 79% | 21% |
Table 3: Catalyst Screening for the Phosphonylation of Cyclohexanol [9][10]
| Entry | P-Reagent | Catalyst | Temp. | Time | Yield |
| 1 | This compound | Zn(acac)₂ | 0 °C | 1 h | 44% |
| 2 | Bis(2,2,2-trifluoroethyl) phosphite | Zn(acac)₂ | 0 °C | 1 h | 92% |
| 3 | Bis(2,2,2-trifluoroethyl) phosphite | Zn(TMHD)₂ | rt | 3 h | 97% |
Experimental Protocols
The following are generalized protocols derived from common experimental procedures. Researchers should adapt these methodologies to their specific substrates and goals.
Protocol 1: General Procedure for Catalyst Screening in the Pudovik Reaction
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the carbonyl substrate (1.0 mmol) and the chosen solvent (e.g., diethyl ether, 5 mL) to an oven-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Reagent Addition: Add this compound (1.1 mmol, 1.1 equivalents) to the stirred solution.
-
Catalyst Introduction: Add the catalyst (e.g., Diethylamine, 0.05 mmol, 5 mol%) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature for the specified time (e.g., 8 hours). Monitor the reaction progress by an appropriate method (e.g., TLC, ³¹P-NMR).
-
Workup: Upon completion, quench the reaction if necessary. Remove the solvent under reduced pressure.
-
Analysis and Purification: Analyze the crude product mixture (e.g., via ¹H and ³¹P-NMR) to determine the selectivity and conversion. Purify the product using column chromatography on silica (B1680970) gel if required.
Protocol 2: General Procedure for the Mg(ClO₄)₂-Catalyzed Kabachnik-Fields Reaction [3]
-
Preparation: To a round-bottom flask, add the aldehyde (1.0 mmol), the amine (1.0 mmol), and this compound (1.0 mmol).
-
Catalyst Addition: Add magnesium perchlorate (Mg(ClO₄)₂, typically 1-5 mol%) to the mixture. The reaction is often performed under solvent-free (neat) conditions.
-
Reaction: Stir the mixture at room temperature. For less reactive substrates (e.g., ketones or amines with electron-withdrawing groups), gentle heating may be required.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup: After completion, add a suitable solvent (e.g., ethyl acetate) and water. Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purification: Purify the resulting crude α-aminophosphonate by column chromatography or recrystallization.
References
- 1. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. preprints.org [preprints.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A highly efficient catalytic method for the synthesis of phosphite diesters - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01401D [pubs.rsc.org]
- 10. A highly efficient catalytic method for the synthesis of phosphite diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting low conversion in phosphonylation reactions
Welcome to the technical support center for phosphonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during their experiments.
Troubleshooting Guide: Low Conversion
This section addresses specific issues that can lead to low yields in phosphonylation reactions.
Question: My phosphonylation reaction is resulting in a low yield. What are the primary factors I should investigate?
Answer: Low conversion in phosphonylation reactions is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial. Begin by evaluating the following areas:
-
Reagent Quality and Stoichiometry: Ensure the purity and stability of your starting materials, phosphonylating agent, and solvents. Moisture and air can be particularly detrimental. Verify the stoichiometry of your reactants.
-
Catalyst Activity: If you are running a catalyzed reaction, the choice and state of the catalyst are critical. Consider potential catalyst deactivation or the use of an inappropriate catalyst for your specific substrate.
-
Reaction Conditions: Temperature, reaction time, solvent, and concentration play a significant role. These parameters often require optimization for each specific substrate and phosphonylating agent combination.
-
Substrate Reactivity and Side Reactions: The electronic and steric properties of your substrate can inhibit the reaction. Be aware of potential side reactions such as the formation of phosphinates or decomposition of starting materials.[1][2]
Question: I suspect an issue with my phosphonylating agent. How can I troubleshoot this?
Answer: The choice and quality of the phosphonylating agent are paramount for a successful reaction.
-
Agent Purity: Use freshly opened or properly stored reagents. H-phosphonates and chlorophosphites can degrade with exposure to air and moisture. For instance, diphenyl H-phosphonate (DPHP) is a useful reagent where the electron-withdrawing phenyl groups increase the electrophilicity of the phosphorus center, often facilitating rapid reactions.[3][4]
-
Agent Type: The ideal agent depends on your substrate. For nucleosides or other polar molecules, specialized phosphonylating agents that increase lipophilicity can simplify purification and improve yields.[3][4]
-
Side Reactions: In some cases, the phosphonylating agent can participate in side reactions. For example, when using diethyl chlorophosphite with lithiated heteroaromatics, the formation of phosphinate and other byproducts can be a major issue, significantly lowering the yield of the desired phosphonate.[2] Reversing the order of addition (adding the lithium reagent to the chlorophosphite solution) can sometimes mitigate this problem.[2]
Question: My catalyzed reaction is not proceeding efficiently. What are common problems related to the catalyst?
Answer: Catalyst-related issues are a frequent cause of low conversion.
-
Catalyst Selection: The choice of catalyst is reaction-specific. Palladium complexes like Pd(PPh₃)₄ are commonly used for cross-coupling reactions with aryl halides.[5] For the phosphonylation of alcohols, Lewis acids such as Zn(II), Al(III), or Hf(IV) complexes have proven effective.[6]
-
Catalyst Deactivation: Catalysts can be poisoned by impurities in the reactants or solvent. Ensure all components of the reaction are pure and the reaction is performed under the recommended atmosphere (e.g., inert gas).
-
Ligand Choice: For metal-catalyzed reactions, the ligand plays a crucial role. Ligands like Xantphos can be effective in palladium-catalyzed cross-coupling of benzyl (B1604629) halides with H-phosphonate diesters.[5]
-
Catalyst-Free Alternatives: If catalyst issues persist, consider alternative methods. UV-induced photo-Arbuzov reactions or visible-light-induced C-H phosphorylations can proceed under mild conditions without a metal catalyst.[7]
Question: I am observing several unexpected spots on my TLC plate. What are the most common side reactions in phosphonylation?
Answer: Side reactions can compete with the desired transformation, leading to complex product mixtures and low yields.
-
Over-reaction: In reactions involving lithiated species, multiple additions of the organolithium reagent to the phosphorus center can occur, leading to byproducts like phosphinates or even phosphine (B1218219) oxides.[2] This was observed in the phosphonylation of N-methylpyrrole, where the phosphinate was the major product.[2]
-
Decomposition: Sensitive substrates or intermediates may decompose under the reaction conditions. For example, lithiated benzoxazole (B165842) can undergo ring-opening, leading to a complex mixture of products instead of the desired phosphonate.[2]
-
Condensing Agent Side Reactions: In H-phosphonate chemistry, the condensing agent (e.g., pivaloyl chloride) can react with other nucleophiles present, reducing its availability for the intended activation of the H-phosphonate.[1]
-
Over-reduction: In reactions using hydrides to reduce phosphates, the desired phosphite (B83602) product can sometimes be phosphorylated and then undergo a second reduction, leading to over-reduction byproducts.[8]
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate solvent and temperature for my reaction? A1: Solvent and temperature are critical parameters that often require empirical optimization. Aromatic solvents like toluene (B28343) are often effective.[6] Start with conditions reported for similar substrates in the literature. If the yield is low, screen a range of solvents and temperatures. A Design of Experiments (DoE) approach can be an efficient way to optimize these variables simultaneously.
Q2: Can moisture affect my reaction? A2: Yes, absolutely. Many phosphonylating agents (e.g., chlorophosphites) and intermediates (e.g., organolithium reagents) are extremely sensitive to moisture. Reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Q3: My substrate is an electron-rich heteroaromatic compound. Are there specific protocols I should follow? A3: Yes, electron-rich heteroaromatics can be challenging. Direct lithiation followed by phosphonylation is a common strategy. However, the stability of the lithiated intermediate is crucial. These reactions are typically performed at very low temperatures (e.g., -70 °C) to prevent decomposition.[2] The order of reagent addition can also be critical to avoid side product formation.[2]
Q4: What is the Michaelis-Arbuzov reaction and when is it used? A4: The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond. It typically involves the reaction of a trialkyl phosphite with an alkyl halide. Palladium-catalyzed versions of this reaction (often called the Hirao reaction) are widely used to couple H-phosphonates or trialkyl phosphites with aryl or vinyl halides.[5]
Quantitative Data Summary
The selection of a catalyst can have a significant impact on reaction yield. The following table summarizes the effect of different Lewis acid catalysts on a model phosphonylation reaction.
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Zn(acac)₂ (2.5) | 1 | 44 |
| 2 | Al(acac)₃ (2.5) | 1 | 85 |
| 3 | Zr(acac)₄ (2.5) | 1 | 91 |
| 4 | Hf(acac)₄ (2.5) | 1 | >99 |
| Data adapted from a study on the selective phosphonylation of alcohols, demonstrating the superior activity of Hf(IV) catalysts under the tested conditions.[6] |
Experimental Protocols
Protocol 1: General Procedure for Lithiation-Phosphonylation of a Heteroaromatic Compound [2]
-
Preparation: Dissolve the heteroaromatic substrate (1.0 eq.) in anhydrous THF in an oven-dried, three-neck flask under a nitrogen atmosphere.
-
Lithiation: Cool the solution to -70 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise while maintaining the temperature. Stir the mixture at -70 °C for 30 minutes.
-
Phosphonylation: Add diethyl chlorophosphite (1.1 eq.) dropwise to the solution of the lithiated intermediate at -70 °C. Allow the reaction to stir for 1-2 hours at this temperature.
-
Oxidation & Quench: Slowly add a 30% solution of hydrogen peroxide in water, ensuring the temperature does not rise significantly. Allow the mixture to warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Palladium-Catalyzed Phosphonylation of an Aryl Halide (Hirao Reaction) [5]
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 eq.), Pd(PPh₃)₄ (2-5 mol%), and the H-phosphonate diester (1.2 eq.).
-
Solvent and Base: Add anhydrous solvent (e.g., toluene or dioxane) followed by a base (e.g., triethylamine, 1.5 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS. Microwave irradiation can often significantly shorten reaction times.[5]
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired aryl phosphonate.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides [frontiersin.org]
- 4. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Dimethylphosphite Stability in Organic Solvents: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dimethylphosphite in various organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
Q1: My reaction involving this compound is giving low yields and unexpected byproducts. What could be the cause?
A1: The primary suspect is likely the degradation of this compound. Several factors can contribute to its instability:
-
Moisture: this compound is highly sensitive to moisture and can hydrolyze to methanol, monomethyl hydrogen phosphite (B83602), and phosphorous acid.[1][2] Ensure that your solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatible Reagents: Avoid strong acids, strong bases, acid chlorides, and strong oxidizing agents, as they can react with and decompose this compound.[3][4][5]
-
Elevated Temperatures: Heating this compound can lead to decomposition, producing toxic fumes, including phosphorus oxides and phosphine.[6] If your reaction requires heat, consider if a lower temperature for a longer duration is feasible.
-
Solvent Purity: Impurities in your organic solvent, especially acidic or basic residues, can catalyze the decomposition of this compound. Always use high-purity, anhydrous solvents.
Q2: I observe a change in the appearance of my this compound solution over time (e.g., discoloration, precipitate formation). What should I do?
A2: A change in appearance is a strong indicator of this compound degradation. It is recommended to discard the solution and prepare a fresh one. To prevent this from recurring, ensure proper storage of both neat this compound and its solutions in a cool, dry place, under an inert atmosphere, and away from light.[3]
Q3: How can I check the purity of my this compound before use?
A3: The purity of this compound can be assessed using several analytical techniques:
-
³¹P NMR Spectroscopy: This is a highly effective method for quantifying this compound and detecting phosphorus-containing impurities. The characteristic chemical shift for this compound can be found in the literature.[7][8]
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) can be used to determine the purity of this compound.[1][9]
-
¹H NMR Spectroscopy: While less specific than ³¹P NMR, ¹H NMR can also be used to assess purity by integrating the characteristic peaks of this compound and comparing them to any impurity signals.[10]
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common organic solvents?
Q2: What are the known decomposition pathways for this compound?
A2: The most well-documented decomposition pathway is hydrolysis in the presence of water, which proceeds through the following steps: (CH₃O)₂P(O)H + H₂O → CH₃OH + (CH₃O)P(O)(H)OH (Monomethyl hydrogen phosphite) (CH₃O)P(O)(H)OH + H₂O → CH₃OH + H₃PO₃ (Phosphorous acid)[1][2][13]
In the presence of certain reactants, other decomposition pathways may occur. For instance, with trichloromethanide in aprotic media, carbene formation has been suggested.[14]
Q3: Are there any specific organic solvents that should be avoided with this compound?
A3: While this compound is soluble in many organic solvents, caution should be exercised with:
-
Protic Solvents (e.g., alcohols): Although used in its synthesis, in the presence of catalysts or impurities, transesterification reactions can occur.
-
Wet Solvents: Any organic solvent containing water will lead to hydrolysis.
-
Reactive Solvents: Avoid solvents that can react with this compound, such as those with acidic or basic functionalities, unless it is a desired part of the reaction.
Q4: How should I store solutions of this compound in organic solvents?
A4: Solutions of this compound in organic solvents should be prepared fresh whenever possible. If storage is necessary, it should be for a short duration in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and stored in a refrigerator. Protect from light.
Quantitative Stability Data
Quantitative stability data for this compound in organic solvents is scarce in the published literature. The most detailed study focuses on its stability in aqueous solutions under simulated physiological conditions.
Table 1: Stability of this compound in Aqueous Buffer
| Concentration | Buffer | pH | Temperature (°C) | Stability Period | Half-life (after degradation starts) | Degradation Products |
| 10% | 0.1M Phosphate | 7.4 | 37 | 3.6 hours | 2.4 hours | Methanol, Monomethyl hydrogen phosphite, Orthophosphorous acid |
Data sourced from Nomeir et al. (1988).[1][2][13]
Experimental Protocols
Protocol 1: Monitoring this compound Stability by ³¹P NMR Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired anhydrous organic solvent (e.g., THF, DCM, acetonitrile) of a known concentration (e.g., 0.1 M) under an inert atmosphere.
-
Transfer an aliquot of the solution to an NMR tube and seal it.
-
-
NMR Acquisition:
-
Acquire a ³¹P NMR spectrum at time zero (t=0).
-
Store the NMR tube under the desired experimental conditions (e.g., room temperature, 40 °C).
-
Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every hour, every 24 hours).
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any new peaks that appear over time, which would indicate degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
-
Protocol 2: Analysis of this compound and its Degradation Products by GC-MS
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen organic solvent.
-
At specified time points, take an aliquot of the solution.
-
If necessary, derivatize the sample to improve the volatility and chromatographic behavior of the degradation products. Silylation is a common derivatization technique for polar analytes.
-
-
GC-MS Analysis:
-
Inject the prepared sample into a GC-MS system.
-
Use a suitable GC column (e.g., a polar capillary column).
-
Develop a temperature program that allows for the separation of this compound and its potential degradation products.
-
The mass spectrometer can be operated in full scan mode to identify unknown degradation products by comparing their mass spectra to spectral libraries.
-
-
Quantification:
-
For quantitative analysis, create a calibration curve using standards of this compound. If standards for the degradation products are available, they can also be quantified.
-
Diagrams
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions (Journal Article) | OSTI.GOV [osti.gov]
- 3. Page loading... [guidechem.com]
- 4. Dimethyl phosphite | 868-85-9 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. rsc.org [rsc.org]
- 11. Dimethyl hydrogen phosphite - Anthracene, 2-Bromopropane, Butyl Methacrylate, and Dimethyl Hydrogen Phosphite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Stereoselectivity in Dimethylphosphite Additions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective addition of dimethylphosphite to carbonyls and imines (the Pudovik reaction).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My asymmetric Pudovik reaction is resulting in low enantioselectivity. What are the common causes and how can I improve it?
Low enantioselectivity in the asymmetric hydrophosphonylation of aldehydes or imines can stem from several factors. The choice of catalyst is paramount to controlling the stereochemical outcome.[1] Key areas to investigate include:
-
Catalyst Choice and Activity: The catalyst may not be optimal for your specific substrate. Different classes of chiral catalysts, such as Aluminum-Salalen complexes, Lanthanide-BINOL complexes, and squaramide-based organocatalysts, exhibit varying effectiveness depending on the aldehyde or imine used.[1] Ensure your catalyst is fresh and anhydrous, as deactivation can significantly impact performance.[2]
-
Reaction Temperature: Temperature plays a crucial role in stereoselectivity. Lowering the reaction temperature, for instance to -78°C, can enhance diastereoselectivity.[3]
-
Solvent Effects: The solvent can significantly influence the reaction's stereochemical course. For example, the enantioselectivity of reactions catalyzed by tartrate-modified titanium(IV) alkoxide is highly dependent on the solvent used.[4] Experimenting with different solvents may be necessary to optimize the reaction.[2]
-
Base Selection: The choice of base can have a critical effect on the reaction's diastereoselectivity.[3] For instance, in Horner-Wadsworth-Emmons reactions, lithium and sodium bases often promote higher E-selectivity compared to potassium-based strong bases.[5]
Q2: I am observing significant formation of a phosphate (B84403) byproduct. What is this side reaction and how can I minimize it?
The most common side reaction is the base-catalyzed rearrangement of the desired α-hydroxyphosphonate to a phosphate ester, known as the phospha-Brook rearrangement.[2] This is often promoted by the same basic catalysts used for the Pudovik reaction.[2]
To suppress this rearrangement:
-
Temperature Control: Perform the reaction at a lower temperature.[2]
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to the basic catalyst.[2]
-
Work-up Procedure: An acidic work-up can help neutralize the basic catalyst and prevent further rearrangement during product isolation.[2]
Q3: My reaction yield is low or there is no product formation. What should I troubleshoot?
Several factors can contribute to low or no product yield in a Pudovik reaction:[2]
-
Inactive or Insufficient Catalyst: Use a fresh, anhydrous catalyst and consider increasing the catalyst loading.[2]
-
Sterically Hindered Substrates: Highly hindered aldehydes or ketones may react slowly or not at all.[2] Increasing the reaction temperature, prolonging the reaction time, or using a less sterically demanding phosphite (B83602) reagent may be necessary.[2]
-
Reaction Reversibility: The Pudovik reaction can be reversible. To drive the equilibrium towards the product, consider using an excess of one reactant or removing the product as it forms, for instance, through crystallization.[2]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally effective.[2]
Q4: How do chiral auxiliaries work to induce stereoselectivity in this compound additions?
Using a chiral auxiliary attached to the phosphorus atom is a strategy where asymmetric induction on the carbon atom is influenced by the presence of the auxiliary.[3] Readily available and inexpensive chiral alcohols like TADDOL, BINOL, and menthol (B31143) are commonly used for this purpose.[3] For example, the diastereoselective hydrophosphonylation of aldehydes has been successfully achieved using an (R,R)-TADDOL H-phosphonate.[3] The chiral auxiliary is typically removed in a subsequent step to yield the final enantiomerically enriched product.[6]
Performance of Chiral Catalysts
The selection of an appropriate chiral catalyst is critical for achieving high yields and enantioselectivities. The following table summarizes the performance of representative chiral catalysts with various aldehyde substrates.
| Entry | Aldehyde | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R,R)-Al-Salalen | 2 | Et₂O | -30 | 24 | >99 | 98 |
| 2 | 4-Nitrobenzaldehyde | (R,R)-Al-Salalen | 2 | Et₂O | -30 | 24 | >99 | 97 |
| 3 | 2-Naphthaldehyde | (S)-LLB | 10 | THF | -40 | 72 | 95 | 96 |
| 4 | Cinnamaldehyde | Squaramide | 10 | Toluene | -20 | 48 | 92 | 90 |
Experimental Protocols
General Procedure for Asymmetric Hydrophosphonylation using a Lanthanide-BINOL Complex:
This protocol describes the preparation of the (S)-LLB catalyst and its use in the asymmetric hydrophosphonylation of an aldehyde.[1]
Part A: Preparation of the Chiral Ligand ((S)-BINOL) This is a standard procedure and is not detailed here. Commercially available (S)-BINOL is typically used.
Part B: Preparation of the (S)-LLB Catalyst Solution
-
To a solution of (S)-BINOL (0.3 mmol) in anhydrous THF (3.0 mL) under an inert atmosphere, add La(O-i-Pr)₃ (0.1 mmol) at room temperature.
-
Add BuLi (0.3 mmol, 1.6 M in hexanes) dropwise to the solution.
-
Stir the reaction mixture for an additional 2 hours at room temperature. The resulting catalyst solution is used directly.[1]
Part C: Asymmetric Hydrophosphonylation
-
Cool the freshly prepared (S)-LLB catalyst solution (0.1 mmol, 10 mol%) to -40 °C.
-
Add a solution of the aldehyde (1.0 mmol) in THF (1.0 mL), followed by the dropwise addition of diethylphosphite (1.2 mmol).[1]
-
Stir the reaction at -40 °C for 60-72 hours.
-
Quench the reaction by adding 1 M HCl (2 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).[1] The combined organic layers are then dried, concentrated, and purified.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00124H [pubs.rsc.org]
- 4. Enantioselective synthesis of α-hydroxyphosphonates through asymmetric Pudovik reactions with chiral lanthanoid and titanium alkoxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Work-up Procedures for Reactions Involving Dimethylphosphite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethylphosphite.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most prevalent reactions are the Pudovik and Kabachnik-Fields reactions. The Pudovik reaction involves the addition of this compound to aldehydes, ketones, or imines to form α-hydroxyphosphonates or α-aminophosphonates, respectively.[1] The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and this compound to produce α-aminophosphonates.[1][2]
Q2: What are the critical parameters to control during the work-up of these reactions?
A2: Key parameters to control include pH, temperature, and exposure to water. Phosphonate (B1237965) esters can be sensitive to hydrolysis under harsh acidic or basic conditions.[3] Temperature control is crucial to prevent side reactions like the phospha-Brook rearrangement, especially when strong bases are used.[4] Minimizing contact time with aqueous phases during extraction is also recommended to reduce the risk of hydrolysis.[3]
Q3: How do I choose between a Pudovik and a Kabachnik-Fields reaction?
A3: The choice depends on the specific substrates and desired outcome. The Kabachnik-Fields reaction is a one-pot synthesis which can be more time-efficient.[1] However, the Pudovik reaction, which involves a pre-formed imine, can sometimes offer higher yields and cleaner reaction profiles, particularly when optimized with microwave assistance.[1]
Q4: What are the main challenges when scaling up reactions involving this compound for drug development?
A4: Scalability presents several challenges, including effective heat management for the often exothermic reactions, ensuring efficient mixing, and managing the safe quenching of any unreacted pyrophoric reagents that might be used.[5] For drug candidates, maintaining a consistent impurity profile and ensuring high purity are critical, which can be more challenging on a larger scale.[6][7] Continuous flow chemistry is an emerging technique to address some of these scalability issues in Pudovik reactions.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Supporting Data/Rationale |
| Hydrolysis of Product | Neutralize the reaction mixture to a pH of ~7 with a mild base (e.g., saturated NaHCO₃ solution) before extraction. Use brine washes to minimize contact with water. | Phosphonate esters are susceptible to hydrolysis in acidic or strongly basic conditions. Neutralization minimizes this degradation.[3] |
| Product is Water-Soluble | Saturate the aqueous layer with NaCl (brine) before extraction. Use a more polar extraction solvent like ethyl acetate (B1210297) or perform continuous liquid-liquid extraction. | Increasing the ionic strength of the aqueous phase can decrease the solubility of polar organic products, improving extraction efficiency.[8] |
| Incomplete Reaction | Monitor the reaction by TLC or NMR to ensure completion before initiating work-up. | Premature work-up is a common cause of low yields. |
| Phospha-Brook Rearrangement | If a strong base was used, consider switching to a milder base (e.g., triethylamine) or performing the reaction at a lower temperature. | This rearrangement is often promoted by strong bases and higher temperatures, leading to phosphate (B84403) byproducts instead of the desired α-hydroxyphosphonate.[4] |
Issue 2: Formation of a Persistent Emulsion During Extraction
| Potential Cause | Troubleshooting Step | Supporting Data/Rationale |
| Fine Particulate Matter | Filter the entire mixture through a pad of Celite®. | Celite® can physically trap fine suspended solids that stabilize emulsions.[9] |
| High Concentration of Solutes | Dilute the organic layer with more solvent. | Increasing the volume of the organic phase can sometimes break the emulsion. |
| Surfactant-like Byproducts | Add a saturated solution of NaCl (brine) to the separatory funnel and swirl gently. | "Salting out" increases the ionic strength of the aqueous phase, which can destabilize emulsions.[10] |
| Vigorous Shaking | Instead of shaking, gently invert the separatory funnel multiple times to mix the layers. | This minimizes the formation of fine droplets that lead to stable emulsions.[10] |
Issue 3: Product Decomposes During Silica (B1680970) Gel Chromatography
| Potential Cause | Troubleshooting Step | Supporting Data/Rationale |
| Acidity of Silica Gel | Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (B128534) in the eluent before packing the column. Alternatively, use neutral alumina (B75360) for chromatography. | The acidic nature of standard silica gel can cause degradation of acid-sensitive phosphonate products. |
| Product Instability | Minimize the time the product spends on the column by using flash chromatography with slightly more polar solvent mixtures to speed up elution. | Prolonged contact with the stationary phase can lead to decomposition. |
Experimental Protocols
Protocol 1: General Work-up for a Pudovik Reaction to Synthesize an α-Hydroxyphosphonate
This protocol is adapted from a base-catalyzed Pudovik reaction.
Materials:
-
Reaction mixture containing the α-hydroxyphosphonate product
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Quenching (if necessary): If the reaction was conducted with a reactive catalyst or base, cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching agent (e.g., saturated NH₄Cl solution for organometallic reagents).
-
Neutralization: Add saturated NaHCO₃ solution to the reaction mixture until the pH of the aqueous phase is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x volume of the organic layer) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Work-up for a Water-Soluble α-Aminophosphonate
Materials:
-
Reaction mixture containing the water-soluble α-aminophosphonate
-
Sodium chloride (solid)
-
Ethyl acetate or another suitable polar organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Concentration: If the reaction was performed in a water-miscible solvent (e.g., THF, ethanol), remove the solvent under reduced pressure.
-
Salting Out: Dissolve the residue in a minimal amount of water. Add solid NaCl until the aqueous phase is saturated.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). The number of extractions may need to be increased to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Further purification may require specialized techniques for polar compounds, such as reverse-phase chromatography.
Data Presentation
Table 1: Comparison of Work-up Procedures for the Synthesis of α-Hydroxyphosphonates
| Entry | Carbonyl Compound | Phosphite | Catalyst (mol%) | Solvent | Work-up Procedure | Yield (%) |
| 1 | Benzaldehyde | Diethyl phosphite | Triethylamine (10) | Acetone | Addition of n-pentane and crystallization | 95 |
| 2 | 4-Nitrobenzaldehyde | Diethyl phosphite | Triethylamine (10) | Acetone | Addition of n-pentane and crystallization | 92 |
| 3 | Acetone | Diethyl phosphite | Triethylamine (50) | Ethyl acetate | Column chromatography | 76 |
| 4 | Benzaldehyde | Dimethyl phosphite | K₂CO₃ (solid) | None (grinding) | Washing, extraction, and recrystallization | 85 |
| 5 | Substituted benzaldehydes | Diethyl phosphite | Ba(OH)₂ (10) | None | Extraction, washing, and crystallization | 80-90 |
Data compiled from multiple sources demonstrating the impact of the work-up procedure on product yield.[11][12]
Visualizations
Caption: Standard experimental workflow for reactions involving this compound.
Caption: Decision tree for troubleshooting emulsion formation during work-up.
Special Considerations for Drug Development
For professionals in drug development, the work-up procedure is critical for ensuring the purity and safety of the final active pharmaceutical ingredient (API).
-
Impurity Profiling: It is essential to identify and characterize any impurities that may arise from the reaction or work-up. This includes unreacted starting materials, byproducts from side reactions (e.g., phosphonates from phospha-Brook rearrangement), and any species formed during quenching or extraction. Regulatory bodies like the FDA require a thorough understanding of the impurity profile of any new drug substance.[13][14] The work-up procedure should be designed to effectively remove these impurities to meet stringent regulatory standards.
-
Purity Requirements: The purity of intermediates and the final API is paramount. For phosphonate esters used as intermediates, a purity of at least 98% is often required.[6] The work-up and purification steps must be robust and reproducible to consistently achieve the required purity levels.
-
Scalability and Safety: Work-up procedures developed in the lab must be scalable for pilot plant and commercial production. This involves considering the safety implications of quenching large volumes of reactive materials and handling large quantities of solvents.[5] The efficiency of extractions and phase separations can also change significantly at a larger scale, potentially requiring specialized equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. premier-research.com [premier-research.com]
- 13. perfectdossier.com [perfectdossier.com]
- 14. uspnf.com [uspnf.com]
Technical Support Center: Removal of Unreacted Dimethylphosphite
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively remove unreacted dimethylphosphite from your product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The primary methods for removing residual this compound are based on its physical and chemical properties. These include:
-
Aqueous Extraction (Workup): Utilizing its high water solubility.[1][2]
-
Chemical Quenching followed by Extraction: Converting it into an ionic salt to dramatically increase its water solubility.
-
Distillation: Exploiting the difference in boiling points between this compound and the desired product.[3]
-
Flash Column Chromatography: Separating the compound based on its polarity.
Q2: How do I choose the best removal method for my specific product?
A2: The choice depends on the properties of your desired product. Key considerations include your product's stability (thermal and pH), solubility, and the scale of your reaction. See the decision-making workflow below for a visual guide.
Q3: What are the key physical properties of this compound I should be aware of?
A3: Understanding the physical properties of this compound is crucial for planning its removal. Please refer to the data table below for a summary.
Q4: How can I confirm that the this compound has been successfully removed?
A4: Several analytical techniques can be used to detect and quantify residual this compound. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H-NMR and ³¹P-NMR).[4][5][6][7]
Physical Properties of this compound
This table summarizes key quantitative data for this compound, which is essential for selecting and optimizing a purification strategy.
| Property | Value | Relevance for Purification |
| Molecular Weight | 110.05 g/mol | General property.[3] |
| Boiling Point | 170-171 °C (at 760 mmHg) | Crucial for separation by distillation.[2][3] |
| Density | 1.20 g/mL (at 25 °C) | Denser than water, will be in the lower layer in certain extractions.[2][3] |
| Solubility | Soluble in water; miscible with most organic solvents (alcohols, ethers).[1][2][8] | Key property for removal by aqueous extraction. |
| logP | -1.2 | Indicates high hydrophilicity.[1] |
| Vapor Pressure | 1.5 mmHg (at 20 °C) | Indicates moderate volatility.[9] |
Visual Workflows and Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Converting DMHP to a salt for easy removal by extraction.
Troubleshooting Guides
Issue: Aqueous Extraction
-
Q: I am performing an aqueous wash, but NMR analysis still shows significant this compound in my organic layer. What's wrong?
-
A: A simple water wash may not be sufficient if the partition coefficient is not favorable enough. This compound is acidic (pKa ~2.4) and can be deprotonated to form a highly water-soluble salt. Try washing your organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or a dilute potassium carbonate (K₂CO₃) solution. This will convert the phosphite (B83602) into its anionic form, which will partition almost exclusively into the aqueous layer.[10]
-
-
Q: An emulsion formed during the extractive workup. How can I resolve this?
-
A: Emulsions are common when the densities of the two layers are similar or when surfactants are present. To break an emulsion, try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution); this increases the ionic strength and density of the aqueous phase, often helping to separate the layers.
-
If the emulsion persists, filter the mixture through a pad of Celite.
-
-
Issue: Distillation
-
Q: My product has a boiling point close to this compound (170-171 °C). How can I separate them?
-
A: If the boiling points are too close for simple distillation, you must use fractional distillation with a fractionating column (e.g., Vigreux or packed column). For more sensitive compounds, consider vacuum distillation. This will lower the boiling points of both your product and the this compound, potentially increasing the boiling point difference and preventing thermal degradation.[11]
-
-
Q: I suspect my product or the this compound is decomposing at high temperatures during distillation.
Issue: Column Chromatography
-
Q: The this compound is co-eluting with my product on a silica (B1680970) gel column.
-
A: this compound is a polar compound and can interact strongly with silica gel.
-
Modify the Mobile Phase: Increase the polarity of your eluent system gradually. A common system is ethyl acetate (B1210297)/hexanes; try adding a small amount of methanol (B129727) (0.5-2%) to the ethyl acetate to help elute the highly polar this compound more effectively, potentially separating it from your product.
-
Pre-treat the Mixture: The most effective solution is to remove the bulk of the this compound via a basic aqueous wash before attempting column chromatography. Chromatography should be used to remove trace impurities, not large quantities of polar reagents.
-
-
Experimental Protocols
Protocol 1: Basic Aqueous Wash for this compound Removal
This protocol is highly effective for water-insoluble products that are stable to mild bases.
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, toluene) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Safety Note: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup (CO₂ evolution may occur if acidic byproducts are present).
-
-
Extraction: Shake the funnel gently for 30-60 seconds, venting periodically. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one more time with fresh NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and any remaining inorganic salts.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Verification: Analyze a small sample of the product by ¹H-NMR, GC, or HPLC to confirm the absence of this compound.
Protocol 2: Oxidative Quenching (for Base-Sensitive Products)
This method can be used if the product is sensitive to base but stable to mild oxidation. It converts the phosphite to a phosphate (B84403), which is often easier to remove.
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., THF, ethyl acetate).
-
Cooling: Cool the solution in an ice bath (0 °C).
-
Oxidation: Add a solution of iodine (I₂) in the presence of a mild, non-nucleophilic base like pyridine (B92270) or N-methylimidazole and a small amount of water. Add the iodine solution dropwise until a faint persistent brown color is observed, indicating a slight excess of iodine.[10]
-
Quenching Excess Oxidant: Add a few drops of saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution to quench the excess iodine (the brown color will disappear).
-
Workup: Transfer the mixture to a separatory funnel, dilute with ethyl acetate and water, and proceed with an aqueous workup as described in Protocol 1 (steps 3-8, omitting the basic wash if not needed). The resulting phosphate salt is highly water-soluble.
Protocol 3: Flash Column Chromatography
This protocol is best used after an initial workup has removed the majority of the this compound.
-
Adsorption: Dissolve the crude product in a minimal amount of the column eluent or dichloromethane. Add a small amount of silica gel (~2-3 times the mass of the crude product) and concentrate the slurry on a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (e.g., 30% ethyl acetate in hexanes).
-
Loading: Carefully add the adsorbed product onto the top of the packed silica bed.
-
Elution: Run the column, collecting fractions. Start with the initial eluent and gradually increase polarity if necessary (e.g., from 30% to 50% ethyl acetate).
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain your purified product, free of this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. Phosphonic acid, dimethyl ester | C2H7O3P | CID 13361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl phosphite | 868-85-9 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Dimethyl hydrogen phosphite | SIELC Technologies [sielc.com]
- 5. Dimethyl hydrogen phosphite - Anthracene, 2-Bromopropane, Butyl Methacrylate, and Dimethyl Hydrogen Phosphite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. honrel.com [honrel.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Managing Exothermic Reactions with Dimethylphosphite
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving dimethylphosphite. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, along with detailed experimental protocols and safety considerations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound potentially hazardous?
A1: Reactions involving this compound, such as its synthesis from methanol (B129727) and phosphorus trichloride, can be violently exothermic.[1] When used as a reagent in reactions like the Pudovik or Abramov additions, the formation of new carbon-phosphorus bonds is often accompanied by significant heat release.[2] If this heat is generated faster than it can be dissipated by the reaction vessel, a dangerous increase in temperature and pressure, known as a thermal runaway, can occur.[1] this compound is also combustible, with a flashpoint of approximately 70°C, and its vapors can form explosive mixtures with air above this temperature.[3][4]
Q2: What are the early signs of a thermal runaway in a reaction with this compound?
A2: Early warning signs of an impending thermal runaway include:
-
A sudden, unexpected increase in the internal reaction temperature that does not stabilize with standard cooling.
-
A rapid rise in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's viscosity or color.
-
Increased off-gassing or fuming from the reaction.
Continuous monitoring of the internal reaction temperature is critical for early detection.
Q3: How does catalyst choice and concentration impact the exotherm of a Pudovik reaction?
A3: The choice and concentration of the base catalyst are critical factors in controlling the reaction rate and, consequently, the exotherm.[5] A higher concentration of a strong base can significantly accelerate the reaction, leading to a more pronounced exotherm.[6] In some cases, a high catalyst concentration can also lead to side reactions, such as the phospha-Brook rearrangement.[1] It is crucial to carefully select the catalyst and its concentration to ensure a controlled reaction rate.
Q4: What are the key considerations when scaling up a reaction involving this compound?
A4: Scaling up exothermic reactions is not a linear process and requires careful planning.[7] A critical factor is the surface-area-to-volume ratio of the reactor, which decreases as the reactor size increases. This reduction in relative surface area limits the efficiency of heat removal, making larger reactions more susceptible to thermal runaway.[1] It is recommended to never scale up a reaction by more than a factor of three from the previous run and to conduct a thorough risk assessment before each scale-up.[7] Reaction calorimetry is an essential tool for quantifying the heat of reaction and understanding the thermal risks before attempting a larger scale.
Section 2: Troubleshooting Guides
Issue 1: The reaction temperature is increasing too rapidly.
-
Question: My reaction temperature is rising much faster than anticipated, and the cooling bath is not controlling it. What should I do?
-
Answer: This is a critical situation that could lead to a thermal runaway.
-
Immediate Action:
-
Stop the addition of any further reagents.
-
If possible and safe, increase the efficiency of the cooling bath by adding more cooling agent (e.g., dry ice to an acetone (B3395972) bath).
-
If the temperature continues to rise uncontrollably, be prepared to execute an emergency shutdown. This may involve quenching the reaction by adding a pre-determined, cold quenching agent.
-
-
Root Cause Analysis & Prevention:
-
Inadequate Cooling: The cooling capacity may be insufficient for the scale of the reaction. For future experiments, use a larger cooling bath or a more efficient cryostat.
-
Reagent Addition Rate: The rate of addition of one of the reactants, particularly the catalyst or this compound, may be too fast. Reduce the addition rate in subsequent experiments.
-
Incorrect Concentration: The reaction may be too concentrated, leading to a rapid generation of heat. Consider diluting the reaction mixture.
-
-
Issue 2: The reaction has produced a low yield of the desired product and significant byproducts.
-
Question: My Pudovik reaction with this compound resulted in a low yield and the formation of unexpected impurities. Could temperature control be the cause?
-
Answer: Yes, poor temperature control is a common reason for low yields and the formation of byproducts.
-
Troubleshooting Steps:
-
Verify Temperature Monitoring: Ensure your thermometer is correctly placed to measure the internal temperature of the reaction mixture, not just the cooling bath.
-
Lower the Reaction Temperature: Side reactions often have a higher activation energy. Running the reaction at a lower temperature can favor the desired reaction pathway.[1]
-
Optimize Catalyst Concentration: As shown in the data below, catalyst concentration can dramatically affect the product distribution. A lower catalyst concentration may favor the desired Pudovik adduct over rearrangement products.[6]
-
Monitor Reaction Progress: Use techniques like TLC or NMR to monitor the reaction and stop it once the starting material is consumed to prevent further degradation or side reactions.[1]
-
-
Section 3: Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| CAS Number | 868-85-9 | [2] |
| Molecular Formula | C₂H₇O₃P | [2] |
| Molar Mass | 110.05 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 170-171 °C | [8] |
| Density | 1.20 g/cm³ | [2] |
| Flash Point | 70 °C (closed cup) | [3] |
| Incompatibilities | Strong oxidizing agents, strong bases, acid chlorides, water | [1] |
Table 2: Influence of Catalyst Concentration on Pudovik Reaction Outcome
This table summarizes the effect of diethylamine (B46881) (DEA) catalyst concentration on the reaction of dimethyl α-oxoethylphosphonate with dimethyl phosphite.
| Entry | Catalyst | Catalyst Conc. (mol%) | Temperature (°C) | Time (h) | Product(s) | Outcome | Reference |
| 1 | Diethylamine (DEA) | 5 | 0 | 8 | α-hydroxy-methylenebisphosphonate | Selective formation of the desired Pudovik adduct. | [6] |
| 2 | Diethylamine (DEA) | 40 | 0 | 8 | Tetramethyl phosphonate-phosphate | Exclusive formation of the rearranged product. | [6] |
Section 4: Experimental Protocols
Protocol: Base-Catalyzed Pudovik Reaction of an Aldehyde with this compound
This protocol provides a general methodology for the safe execution of a base-catalyzed Pudovik reaction with an emphasis on controlling the exothermic nature of the reaction.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (B128534) (0.1 eq)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 eq) and this compound (1.1 eq) in the anhydrous solvent.
-
Cooling: Place the flask in a cooling bath and cool the solution to 0 °C. Ensure the internal thermometer is positioned to accurately measure the temperature of the reaction mixture.
-
Catalyst Addition: Dilute the triethylamine (0.1 eq) with a small amount of the anhydrous solvent in a dropping funnel. Add the triethylamine solution dropwise to the reaction mixture over a period of 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC or NMR.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 5: Visualizations
Caption: A typical experimental workflow for managing an exothermic reaction.
Caption: A troubleshooting decision tree for exothermic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. thepharmamaster.com [thepharmamaster.com]
- 5. Reaction Data [webbook.nist.gov]
- 6. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. icheme.org [icheme.org]
Validation & Comparative
A Comparative Guide to the Validation of α-Aminophosphonate Synthesis via NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in the synthesis of α-aminophosphonates—critical analogues of α-amino acids with significant biological activity—rigorous structural validation is paramount.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the unambiguous characterization of these compounds. This guide provides an objective comparison of NMR spectroscopy with other validation techniques, supported by experimental data, to assist in the selection and application of the most effective analytical methods.
The synthesis of α-aminophosphonates is most commonly achieved through the Kabachnik-Fields reaction, a one-pot, three-component condensation, or the Pudovik reaction, which involves the addition of a hydrophosphoryl compound to a pre-formed imine.[4][5] Both pathways yield products requiring thorough structural elucidation to confirm successful synthesis and purity.
Performance Comparison: NMR Spectroscopy vs. Other Techniques
The choice of analytical technique for the validation of α-aminophosphonate synthesis often depends on the specific information required, such as structural confirmation, purity assessment, or functional group identification.
| Feature | NMR Spectroscopy (¹H, ¹³C, ³¹P) | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Detailed structural information, including connectivity of atoms, stereochemistry, and quantitative analysis. | Presence of specific functional groups (e.g., P=O, N-H, C-H). | Molecular weight and fragmentation patterns, confirming elemental composition. |
| Strengths | Unambiguous structure determination, purity assessment, and isomeric differentiation. | Rapid and simple analysis of key functional groups. | High sensitivity and accurate mass determination. |
| Limitations | Lower sensitivity compared to MS, can be complex to interpret for complex molecules. | Provides limited information on the overall molecular structure. | Does not provide detailed structural connectivity or stereochemical information. |
| Typical Application | Primary method for structural confirmation and purity analysis. | Quick check for the presence of expected functional groups post-synthesis. | Confirmation of molecular weight and elemental formula. |
Quantitative Data Presentation: NMR Spectroscopic Data for α-Aminophosphonates
The following table summarizes typical NMR data for α-aminophosphonates synthesized via the Kabachnik-Fields or Pudovik reactions. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
| Compound | Synthesis Method | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | Reference |
| Diethyl (4-chlorophenyl)(2-hydroxy-4-nitrophenylamino)methylphosphonate | Kabachnik-Fields | 1.17-1.28 (t, 6H, 2xCH₃), 3.95-4.18 (m, 5H, 2xOCH₂ & P-CH), 4.84 (s, 1H, NH), 6.45-7.03 (m, 7H, Ar-H) | 26.94 | [6] |
| Dimethyl (phenyl(butylamino)methyl)phosphonate | Pudovik Reaction | 0.88 (t, 3H, J=7.2 Hz, CH₃), 1.25-1.45 (m, 4H, 2xCH₂), 2.50 (t, 2H, J=7.2 Hz, NCH₂), 3.55 (d, 3H, J=10.4 Hz, POCH₃), 3.75 (d, 3H, J=10.8 Hz, POCH₃), 4.15 (d, 1H, J=18.8 Hz, PCH), 7.25-7.40 (m, 5H, Ar-H) | 28.5 | [4] |
| Diethyl ((4-methoxyphenyl)(cyclohexylamino)methyl)phosphonate | Kabachnik-Fields | 1.00-1.30 (m, 16H, cyclohexyl-H & 2xCH₃), 2.50-2.60 (m, 1H, NCH), 3.75 (s, 3H, OCH₃), 3.85-4.10 (m, 4H, 2xOCH₂), 4.15 (d, 1H, J=20.0 Hz, PCH), 6.80-7.30 (m, 4H, Ar-H) | 27.8 | [7] |
Experimental Protocols
General Procedure for α-Aminophosphonate Synthesis (Kabachnik-Fields Reaction)
A typical experimental protocol for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction involves the one-pot reaction of an amine, a carbonyl compound, and a dialkyl phosphite (B83602).[5]
-
Reactant Mixture: In a round-bottom flask, equimolar amounts of the aldehyde, amine, and diethyl phosphite are mixed in a suitable solvent (e.g., toluene, ethanol) or under solvent-free conditions.[6][8]
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, often for several hours.[9] Microwave irradiation can also be employed to accelerate the reaction.[10][11]
-
Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[8]
NMR Sample Preparation and Analysis
-
Sample Preparation: A small amount of the purified α-aminophosphonate (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz). The chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants of the signals are analyzed to determine the proton environment in the molecule.[12]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
³¹P NMR Spectroscopy: The ³¹P NMR spectrum is crucial for confirming the presence of the phosphorus atom and provides information about its chemical environment.[6] The chemical shifts are referenced to an external standard, typically 85% H₃PO₄.[6]
Visualizing the Workflow and Chemical Pathways
To better illustrate the synthesis and validation process, the following diagrams outline the experimental workflow and the reaction mechanisms.
References
- 1. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. SYNTHESIS OF NEW α-AMINOPHOSPHONATES BASED ON CYCLOHEXYLAMINES IN THE CONDITIONS OF THE FIELDS KABACHNIK REACTION: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of dimethylphosphite vs. diethylphosphite
A Comparative Analysis of Dimethylphosphite and Diethylphosphite for Researchers and Drug Development Professionals
This compound (DMPI) and diethylphosphite (DEPI) are two common dialkyl phosphites extensively utilized in organic synthesis, particularly in the preparation of organophosphorus compounds with significant biological activity. Both serve as key reagents in carbon-phosphorus bond formation, most notably in the synthesis of α-aminophosphonates, which are recognized as crucial analogues of α-amino acids in drug discovery. This guide provides a detailed comparison of DMPI and DEPI, covering their physicochemical properties, reactivity in key synthetic transformations, and toxicological profiles, supported by experimental data and protocols to aid researchers in reagent selection and experimental design.
Physicochemical Properties
DMPI and DEPI are colorless liquids that are soluble in many common organic solvents.[1][2] While both are moisture-sensitive, their physical properties exhibit differences stemming from the nature of their alkyl esters, which can influence reaction conditions and solvent choice.[2][3]
| Property | This compound (DMPI) | Diethylphosphite (DEPI) |
| Molecular Formula | C₂H₇O₃P | C₄H₁₁O₃P[4] |
| Molecular Weight | 110.05 g/mol [5] | 138.10 g/mol [4][6] |
| Density | 1.20 g/mL at 25 °C | 1.072 g/mL at 25 °C[2][7] |
| Boiling Point | 170-171 °C | 187-188 °C[6] |
| Flash Point | 85°F (29.4 °C)[5] | 180°F (82.2 °C)[4][7] |
| Water Solubility | Soluble[1][5] | Miscible (with hydrolysis)[2][4] |
| Refractive Index | n20/D 1.402 | n20/D 1.407[2][7] |
Reactivity and Applications in Synthesis
The synthetic utility of both DMPI and DEPI is centered around the reactivity of the P-H bond, which allows for nucleophilic addition to electrophilic carbon atoms, such as those in carbonyls and imines.[8][9] This reactivity is harnessed in two of the most important methods for synthesizing α-aminophosphonates: the Kabachnik-Fields reaction and the Pudovik reaction.
The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602) to form an α-aminophosphonate.[10][11] This reaction is a cornerstone in the synthesis of phosphorus analogues of α-amino acids.[11] Both DMPI and DEPI are widely used as the phosphorus source in this reaction.[10][12]
The reaction can proceed through two primary pathways: the "imine pathway," where the amine and carbonyl compound first form an imine that then reacts with the phosphite, or the "α-hydroxyphosphonate pathway," where the phosphite first adds to the carbonyl group, followed by substitution with the amine.[10][13] Studies suggest the imine pathway is often favored.[13][14]
Caption: General scheme of the Kabachnik-Fields reaction.
Caption: The two primary mechanistic pathways of the Kabachnik-Fields reaction.
The Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite to an imine (aza-Pudovik reaction) or a carbonyl compound.[15][16] When reacting with an imine, it provides a more direct route to α-aminophosphonates compared to the three-component Kabachnik-Fields reaction.[15] Studies have shown that the choice between DMPI and DEPI can influence reaction selectivity and the formation of rearranged byproducts. For instance, in the reaction with diethyl α-oxoethylphosphonate, the Pudovik reaction was found to be less selective with dimethyl phosphite compared to its diethyl counterpart under certain conditions.[17][18]
Caption: Workflow of the aza-Pudovik reaction for α-aminophosphonate synthesis.
Comparative Reactivity Data
While both reagents are effective, the choice between DMPI and DEPI can impact reaction outcomes. Steric hindrance from the ethyl groups in DEPI can sometimes lead to lower reaction rates compared to DMPI. Conversely, the nature of the alkyl group can influence the stability of intermediates and the propensity for side reactions.
In a study on the Pudovik reaction between α-oxophosphonates and dialkyl phosphites, the reaction with dimethyl phosphite was observed to be less selective than with diethyl phosphite, leading to a higher proportion of rearranged products under certain catalytic conditions.[17] This suggests that while structurally similar, the choice of phosphite can be critical for optimizing reaction selectivity and yield.
Experimental Protocols
General Protocol for Kabachnik-Fields Synthesis of α-Aminophosphonates
This protocol describes a general, solvent-free, microwave-assisted synthesis of diethyl phenyl(phenylamino)methylphosphonate.[19]
Materials:
-
Benzaldehyde (B42025) (1.0 mmol)
-
Aniline (B41778) (1.0 mmol)
-
Diethylphosphite (1.0 mmol)
-
10 mL microwave vial
-
Microwave reactor
Procedure:
-
Place benzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethylphosphite (1.0 mmol) into a 10 mL microwave vial.[19]
-
Seal the vial and place it in the microwave reactor cavity.[19]
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 20 minutes).[19]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the vial to room temperature.[19]
-
The crude product, often a solid or viscous oil, is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield the pure α-aminophosphonate.[19]
General Protocol for Pudovik Synthesis of α-Hydroxyphosphonates
This protocol is adapted from a base-catalyzed Pudovik reaction for the synthesis of diethyl (hydroxy(phenyl)methyl)phosphonate.[19]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Diethylphosphite (1.0 mmol)
-
Triethylamine (B128534) (10 mol%)
-
Acetone (B3395972) (minimal amount, ~0.5 mL)
-
n-Pentane
-
25 mL round-bottom flask with magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), diethylphosphite (1.0 mmol), triethylamine (10 mol%), and a minimal amount of acetone (~0.5 mL).[19]
-
Equip the flask with a reflux condenser and a magnetic stirrer.[19]
-
Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring by TLC.[19]
-
Once the reaction is complete, cool the mixture to room temperature.[19]
-
Add n-pentane to the mixture and cool to 5 °C in an ice bath to induce crystallization.[19]
-
Collect the precipitated solid product by filtration, wash with cold n-pentane, and dry under vacuum.[19]
Toxicology and Safety Profile
Both DMPI and DEPI present hazards that require careful handling in a laboratory setting. DMPI is classified as toxic in contact with skin and causes serious eye irritation.[20] DEPI is considered a skin sensitizer (B1316253) and can cause severe eye irritation.[21][22] The available acute toxicity data indicates that both compounds are harmful, with DMPI showing higher acute toxicity in some studies.
| Safety Information | This compound (DMPI) | Diethylphosphite (DEPI) |
| Hazard Statements | H311: Toxic in contact with skin. H319: Causes serious eye irritation.[20] | H317: May cause an allergic skin reaction. H318: Causes serious eye damage.[7] |
| Acute Oral LD50 | 3283 mg/kg (male rats), 3040 mg/kg (female rats)[1][23] | 3900 mg/kg (rat)[22] |
| Acute Dermal LD50 | 681 mg/kg (rabbit)[20][23] | 2167 mg/kg (rabbit)[22] |
| Primary Hazards | Toxic, eye irritant[20] | Eye irritant, skin sensitizer[21][22] |
| Incompatibilities | Strong oxidizing agents, strong bases, acid chlorides, water.[3] | Strong oxidizing agents, strong acids, acid chlorides, strong bases.[2][6] |
Conclusion
This compound and diethylphosphite are both indispensable reagents in organophosphorus chemistry, particularly for the synthesis of biologically relevant α-aminophosphonates. The primary distinction lies in the steric and electronic effects of the methyl versus ethyl groups, which can influence reaction rates, selectivity, and product yields. DEPI's bulkier ethyl groups may offer different selectivity profiles compared to the less hindered DMPI. From a safety perspective, both compounds are hazardous and must be handled with appropriate protective measures, with DMPI exhibiting higher acute dermal toxicity. The choice between DMPI and DEPI should be made based on a careful evaluation of the specific reaction, desired product, and reaction conditions, with consideration for potential differences in reactivity and safety.
References
- 1. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Dimethyl phosphite | 868-85-9 [chemicalbook.com]
- 4. Diethyl phosphite CAS# 762-04-9 [gmall.chemnet.com]
- 5. DIMETHYL HYDROGEN PHOSPHITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. Diethyl phosphite 98 762-04-9 [sigmaaldrich.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 12. nanobioletters.com [nanobioletters.com]
- 13. mdpi.com [mdpi.com]
- 14. A study on the kabachnik - Fields reaction of benzaldehyde, cyclohexylamine, and dialkyl phosphites - Lookchem [lookchem.com]
- 15. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - ProQuest [proquest.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. opcw.org [opcw.org]
- 21. Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
A Comparative Guide to Alternative Reagents for the Phosphonylation of Imines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α-aminophosphonates, crucial analogues of α-amino acids with significant biological activity, is a cornerstone of medicinal chemistry and drug development. The addition of a phosphonyl group to an imine is a primary method for creating these valuable compounds. This guide provides an objective comparison of alternative reagents and methodologies for the phosphonylation of imines, supported by experimental data, to aid researchers in selecting the optimal synthetic route.
Traditional vs. Modern Approaches to Imine Phosphonylation
The classical methods for α-aminophosphonate synthesis, the Pudovik and Kabachnik-Fields reactions, have been staples in organic chemistry for decades. However, recent advancements have introduced novel reagents and catalytic systems that offer improved yields, stereoselectivity, and milder reaction conditions. This guide will compare these established techniques with contemporary transition-metal-free and asymmetric strategies.
Performance Comparison of Phosphonylation Reagents
The efficacy of different phosphonylation methods can be evaluated based on chemical yield, diastereoselectivity, and enantioselectivity. The following tables summarize quantitative data from key studies, offering a direct comparison of various catalytic systems and reagents.
| Method/Catalyst | Phosphorous Reagent | Amine/Imine Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Pudovik Reaction | ||||||
| Base-Catalyzed | Dialkyl Phosphite (B83602) | Pre-formed Imine | Generally Good | N/A | Racemic | [1] |
| Quinine (Organocatalyst) | Diethyl Phosphite | N-Boc Protected Imine | Good | N/A | High | [2] |
| TBOx Aluminum Complex | Bis(2,2,2-trifluoroethyl) phosphite | N-diphenylphosphinoyl aldimines | up to 98% | N/A | up to 98% | [3] |
| Kabachnik-Fields Reaction | ||||||
| Catalyst-Free (MW) | Dialkyl Phosphite | Aldehyde, Amine | Excellent | N/A | Racemic | [4] |
| Mg(ClO₄)₂ | Diethyl phosphite | Aniline, Benzaldehyde | 94% | N/A | N/A | [5] |
| Asymmetric (Chiral Auxiliary) | ||||||
| Chiral N-phosphonyl imine | Lithium phosphites | Aldehyde-derived chiral imine | 94-97% | 93:7 to 99:1 | N/A | [6] |
| Chiral N-phosphonyl imine | Lithium glycine (B1666218) enolates | Aldehyde-derived chiral imine | 85-97% | up to 99% | N/A | [7] |
| Transition-Metal-Free | ||||||
| Aryne-Mediated | Dialkyl Phosphite | Imine | Moderate to Good | N/A | Racemic | [8][9][10] |
Experimental Protocols
Detailed methodologies for the key phosphonylation reactions are provided below. These protocols are based on published literature and should be adapted to specific substrates and laboratory conditions.
Protocol 1: General Procedure for Base-Catalyzed Pudovik Reaction[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the imine (1.0 mmol) and dialkyl phosphite (1.2 mmol) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen, argon).
-
Addition of Base: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and add the base catalyst (e.g., DBU, Et₃N, 5-10 mol%) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for a Three-Component Kabachnik-Fields Reaction[5]
-
Reaction Setup: In a reaction vessel, combine the aldehyde (1.0 mmol), amine (1.0 mmol), dialkyl phosphite (1.0 mmol), and catalyst (if any) in a suitable solvent or under neat conditions.
-
Reaction Conditions: Stir the mixture at the appropriate temperature or irradiate in a microwave reactor.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) if performed neat. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Asymmetric Hydrophosphonylation using a Chiral N-Phosphonyl Imine Auxiliary[6]
-
Preparation of Lithium Phosphite: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diethyl phosphite (1.1 mmol) in anhydrous THF. Cool the solution to -78 °C and add a solution of LiHMDS (1.0 M in THF, 1.1 mmol) dropwise. Stir the mixture at -78 °C for 15 minutes.
-
Addition of Chiral Imine: To the freshly prepared lithium phosphite solution, add a solution of the chiral N-phosphonyl imine (1.0 mmol) in anhydrous THF at -78 °C.
-
Reaction and Quenching: Stir the reaction mixture at -78 °C for 2 hours. Quench the reaction by adding a saturated aqueous solution of NH₄Cl, followed by water.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify the product by column chromatography.
Protocol 4: Transition-Metal-Free Phosphonylation via an Aryne-Imine Adduct[8][9][10]
-
Reaction Setup: To an oven-dried reaction tube, add the imine (0.5 mmol), the aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, 1.5 mmol), and a fluoride (B91410) source (e.g., CsF, 2.0 mmol).
-
Addition of Reagents: Add the dialkyl phosphite (1.0 mmol) and a suitable solvent (e.g., MeCN) to the reaction tube under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for the specified time.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the residue by column chromatography on silica gel.
Reaction Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of the described phosphonylation reactions.
References
- 1. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 2. Kabachnik-Fields Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric Hydrophosphylation of Chiral N-Phosphonyl Imines Provides an Efficient Approach to Chiral α-Amino Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral N-phosphonyl imine chemistry: asymmetric synthesis of alpha,beta-diamino esters by reacting phosphonyl imines with glycine enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of α-Aminophosphonates via Phosphonylation of an Aryne-Imine Adduct [organic-chemistry.org]
- 9. Collection - Synthesis of αâAminophosphonates via Phosphonylation of an AryneâImine Adduct - The Journal of Organic Chemistry - Figshare [figshare.com]
- 10. Synthesis of α-Aminophosphonates via Phosphonylation of an Aryne-Imine Adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Methods for the Validation of Phosphonate Compounds
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of phosphonate (B1237965) compounds presents a significant analytical challenge due to their high polarity, propensity to chelate with metal ions, and poor retention in traditional reversed-phase liquid chromatography (RPLC). This guide provides an objective comparison of three prominent Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the validation of phosphonate compounds: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS, Ion Chromatography (IC)-MS, and Ion-Pairing RPLC-MS. We will delve into the principles of each technique, present comparative performance data, and provide detailed experimental protocols to assist researchers in selecting the most suitable method for their analytical needs.
Introduction to Phosphonate Analysis Challenges
Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-to-phosphorus (C-P) bond. Their applications are widespread, ranging from industrial water treatment and agriculture to pharmaceuticals, such as bisphosphonates for treating bone disorders. Accurate and robust analytical methods are crucial for quality control, pharmacokinetic studies, and environmental monitoring.
The primary analytical hurdles for phosphonates include:
-
High Polarity: Makes them difficult to retain and separate on conventional C18 reversed-phase columns.
-
Ionic Nature: They are typically anionic at neutral pH, leading to poor peak shapes and interactions with metallic components of the LC system.
-
Matrix Effects: Complex sample matrices can significantly interfere with ionization in the mass spectrometer, impacting sensitivity and accuracy.[1]
-
Lack of Chromophores: Many phosphonates do not possess a UV-absorbing chromophore, making mass spectrometry an essential detection technique.
Comparative Analysis of LC-MS Methods
This section compares the performance of HILIC-MS, IC-MS, and Ion-Pairing RPLC-MS for the analysis of phosphonate compounds. The choice of method often depends on the specific phosphonate, the sample matrix, and the desired analytical performance characteristics.
Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
HILIC is a powerful technique for the separation of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A thin aqueous layer is formed on the stationary phase, and polar analytes partition into this layer, leading to their retention.
Advantages:
-
Good Retention of Polar Analytes: HILIC is well-suited for the retention and separation of highly polar phosphonates without the need for derivatization.[2]
-
MS Compatibility: The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity compared to RPLC.[3][4]
-
Avoids Ion-Pairing Reagents: Eliminates the potential for ion suppression and system contamination associated with non-volatile ion-pairing reagents.
Disadvantages:
-
Matrix Effects: Can be susceptible to high concentrations of salts and other matrix components, which can disrupt the aqueous layer and affect retention.[1]
-
Long Equilibration Times: HILIC columns often require longer equilibration times between injections to ensure reproducible retention.
-
Peak Shape Issues: Peak tailing can be observed for some phosphonates due to interactions with the stationary phase.
Ion Chromatography (IC)-MS
IC is a technique specifically designed for the separation of ionic species. It employs ion-exchange columns and typically uses an aqueous eluent. For compatibility with MS, a suppressor is often used to remove the eluent ions and reduce background noise.
Advantages:
-
Excellent Selectivity for Ions: Provides highly efficient separation of phosphonates and other anions.
-
Robustness in High Ionic Strength Matrices: Can handle samples with high salt content, making it suitable for environmental and industrial applications.[5]
-
Good Precision and Accuracy: Often demonstrates excellent reproducibility and accuracy for the quantification of polar anions.[6]
Disadvantages:
-
MS Compatibility: Requires a suppressor to remove eluent salts before the MS interface, adding complexity to the system.
-
Limited to Ionic Analytes: Not suitable for the analysis of non-ionic compounds.
-
Potentially Longer Run Times: Separation of multiple anions may require longer gradient elution times.
Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC)-MS
IP-RPLC is a variation of RPLC where an ion-pairing reagent is added to the mobile phase. The ion-pairing reagent is a large, ionic molecule with a hydrophobic tail that pairs with the ionic analyte, increasing its hydrophobicity and enabling retention on a reversed-phase column.
Advantages:
-
Utilizes Standard RPLC Columns: Can be implemented on standard C18 columns, which are widely available in most laboratories.
-
Improved Retention: Effectively retains highly polar phosphonates that would otherwise elute in the void volume.
-
Enhanced MS Sensitivity (with volatile reagents): Volatile ion-pairing reagents like N,N-dimethylhexylamine (NNDHA) can form adducts with phosphonates, leading to improved ionization in positive ion mode ESI.
Disadvantages:
-
Ion Suppression: Non-volatile ion-pairing reagents can cause significant ion suppression in the MS source, reducing sensitivity.
-
System Contamination: Ion-pairing reagents can be difficult to completely flush from the LC system, leading to memory effects and potential contamination of the column and MS.
-
Method Development Complexity: Optimization of the type and concentration of the ion-pairing reagent can be time-consuming.
Quantitative Data Comparison
The following tables summarize the quantitative performance data for the different LC-MS methods for the validation of various phosphonate compounds. It is important to note that the data is compiled from different studies and for different analytes and matrices, which should be considered when making direct comparisons.
Table 1: HILIC-MS Method Performance
| Compound(s) | Matrix | Linearity (r²) | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Zoledronate | Human Serum | >0.99 | 35.0 nmol/L | 99.3% | <9.0% (intra-day), <12.3% (inter-day) | [7] |
| Disodium Phosphonate | Pharmaceutical Formulation | >0.999 | 0.1 ng/mL | 98.5% - 101.2% | <2.0% (intra-day), <3.0% (inter-day) | |
| Glyphosate & AMPA | Urine | >0.992 | 0.1 µg/L (Glyphosate), 0.5 µg/L (AMPA) | 112% (Glyphosate), 101% (AMPA) | 2.3% (Glyphosate), 3.8% (AMPA) | [8] |
Table 2: IC-MS Method Performance
| Compound(s) | Matrix | Linearity (r²) | MDL | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| ATMP, HEDP, PBTC, HPMA, PSO | Cooling Water Effluents | >0.996 | 3.7 - 16.5 ppb | Within 15% of 100 ppb spike | <5% | [5] |
| Disodium Phosphonate | Pharmaceutical Formulation | >0.995 | 0.2 µg/mL (LOD) | 95.3% - 104.1% | <5.0% (intra-day), <7.0% (inter-day) | |
| Fosetyl & Phosphonic Acid | Plant-derived matrices | - | 0.010 mg/kg (Reporting Level) | 76% - 105% | 1.2% - 17.8% | [1] |
Table 3: Ion-Pairing RPLC-MS Method Performance
| Compound(s) | Matrix | Linearity (r²) | LOD | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HEDP, ATMP, EDTMP, DTPMP | Water | - | 5x10⁻⁸ - 5x10⁻⁷ M | - | - | [9] |
| Glufosinate, Glyphosate, AMPA | Water | - | 25 - 32 ng/L | - | - | [10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and a deeper understanding of the validation process.
HILIC-MS Method for Disodium Phosphonate in Pharmaceutical Formulations
-
Sample Preparation:
-
Accurately weigh and dissolve the pharmaceutical formulation in a diluent of 80:20 (v/v) water:acetonitrile to achieve a target concentration of approximately 1 µg/mL of the phosphonate.
-
Perform serial dilutions with the same diluent to prepare calibration standards and quality control (QC) samples.
-
Filter all solutions through a 0.22 µm nylon syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Hydrophilic Interaction Chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 40% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
IC-MS/MS Method for Polyphosphonates in Cooling Water[6]
-
Sample Preparation:
-
Dilute the cooling water sample into the calibration range of 5-5000 ppb.
-
-
Chromatographic Conditions:
-
Columns: Thermo Scientific™ Dionex™ IonPac™ AG11-HC Guard (4 x 50 mm) and AS11-HC Analytical (4 x 250 mm).
-
Eluent: Potassium Hydroxide (KOH) gradient generated by a Thermo Scientific™ Dionex™ EGC III KOH Eluent Generator Cartridge.
-
Gradient: 30 mM KOH from 0 to 10 min, increased to 60 mM from 10 to 15 min, and held at 60 mM until 20 min.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30 °C.
-
Suppressor: Thermo Scientific™ Dionex™ ASRS™ 300 Anion Self-Regenerating Suppressor (4 mm).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Spray Voltage: 4000 V.
-
Sheath Gas Pressure: 40 arbitrary units.
-
Auxiliary Gas Pressure: 2 arbitrary units.
-
Capillary Temperature: 300 °C.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Ion-Pairing RPLC-MS Method for Risedronate, Pamidronate, and Alendronate[2]
-
Sample Preparation:
-
Prepare a 1 µg/mL solution of the phosphonate compounds in 10 mM N,N-dimethylhexylamine (NNDHA) in 80:20 water:acetonitrile at pH 5.0.
-
-
Chromatographic Conditions:
-
Column: Standard reversed-phase C18 column.
-
Mobile Phase: 10 mM NNDHA in 80:20 water:acetonitrile at pH 5.0.
-
Flow Rate: 1 mL/min (split to 100 µL/min to the MS source).
-
Mode: Isocratic.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Full scan or SIM to detect the NNDHA adducts of the phosphonates.
-
Visualization of Workflows
Caption: General experimental workflow for LC-MS analysis of phosphonates.
Caption: Decision tree for selecting an appropriate LC-MS method.
Conclusion
The selection of an optimal LC-MS method for the validation of phosphonate compounds is a critical decision that depends on various factors including the analyte's properties, the complexity of the sample matrix, and the required analytical performance.
-
HILIC-MS stands out for its excellent retention of polar compounds and high sensitivity, making it a strong candidate for the analysis of phosphonates in relatively clean matrices, such as pharmaceutical formulations.
-
IC-MS is the method of choice for samples with high ionic strength, offering robustness and excellent selectivity for ionic analytes, which is particularly beneficial for environmental and industrial samples.
-
Ion-Pairing RPLC-MS provides a practical alternative that can be implemented on standard reversed-phase systems. The use of volatile ion-pairing reagents can also enhance sensitivity. However, careful consideration must be given to potential ion suppression and system contamination.
By understanding the principles, advantages, and limitations of each technique, and by referring to the provided performance data and experimental protocols, researchers can make an informed decision to develop and validate a robust and reliable LC-MS method for their specific phosphonate analysis needs.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. mdpi.com [mdpi.com]
- 9. Determination of phosphonates in natural waters by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of phosphorus herbicides by ion-pairing reversed-phase liquid chromatography coupled to inductively coupled plasma mass spectrometry with octapole reaction cell - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC for the Separation of Phosphonate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The successful separation of phosphonate (B1237965) enantiomers is a critical task in the pharmaceutical and agrochemical industries, as the stereochemistry of these molecules often dictates their biological activity and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. This guide provides an objective comparison of common chiral HPLC methods for phosphonate enantiomer resolution, supported by experimental data and detailed protocols to aid in method selection and development.
Performance Comparison of Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have demonstrated broad applicability and high success rates for the enantioseparation of phosphonates. The choice of the specific CSP and the mobile phase composition are paramount for achieving optimal separation.
A study comparing four polysaccharide-based CSPs (Chiralpak AD, Chiralpak AS, Chiralcel OG, and Chiralcel OJ) for the separation of fourteen O,O-dialkyl-1-benzyloxycarbonyl-aminoarylmethyl phosphonates found the chiral separation ability to be in the order of Chiralpak AD > Chiralcel OG > Chiralcel OJ > Chiralpak AS .[1] Notably, with Chiralpak AD, all fourteen phosphonate compounds were successfully baseline separated.[1] The chiral recognition mechanism on these amylose (Chiralpak) and cellulose (Chiralcel) based phases involves a combination of stereogenic fitting into the polymer's helical grooves, along with π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP.[1]
Below is a summary of performance data for the separation of a series of racemic O,O-dialkyl-2-benzyloxycarbonyl-aminoarylmethyl-phosphonate enantiomers on a cellulose-based CSP.
Table 1: Performance Data for Phosphonate Enantiomer Separation on a Cellulose-based CSP *
| Compound Substituent (Ar) | Capacity Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| H | 4.88 | 1.11 | 1.27 |
| 4-F | 4.67 | 1.11 | 1.30 |
| 4-Cl | 5.33 | 1.13 | 1.45 |
| 4-Br | 5.72 | 1.12 | 1.40 |
| 4-CH3 | 5.48 | 1.12 | 1.38 |
| 3-Cl | 5.89 | 1.10 | 1.18 |
| 3-Br | 6.20 | 1.10 | 1.15 |
| 2-Cl | 7.91 | 1.07 | 0.82 |
| 2-CH3 | 7.15 | 1.06 | 0.70 |
*Data sourced from a study using a cellulose tris(3,5-dimethylphenylcarbamate) CSP.[2] For detailed experimental conditions, refer to the protocol below.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in chiral separations. Below are representative methodologies for the separation of phosphonate enantiomers.
Protocol 1: Normal-Phase Separation of O,O-dialkyl-aminoarylmethyl-phosphonates
This protocol is based on the successful separation of a series of nine phosphonate compounds as referenced in Table 1.[2]
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm I.D.[2]
-
Mobile Phase: 2% 2-propanol in n-hexane.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 20°C.[2]
-
Detection: UV at 230 nm.[2]
-
Sample Preparation: Dissolve approximately 1 mg of the phosphonate compound in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: General Normal-Phase Separation of Phosphonate Analogues
This protocol provides a robust starting point for the separation of various phosphonate analogues on an amylose-based CSP.
-
Column: Phenomenex Lux Amylose-2, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Ethanol (gradient from 95:15 to 80:20) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Run Time: 20 minutes.
-
Note: The addition of an acidic modifier like TFA is often crucial for improving peak shape and resolution for acidic phosphonate compounds.
Visualizing the Method Development Workflow
Developing a chiral separation method is a systematic process. The workflow typically involves screening a variety of columns and mobile phases to find an initial condition, followed by optimization to achieve baseline resolution. The following diagram illustrates a logical workflow for developing a chiral HPLC method for phosphonate enantiomers.
Caption: Workflow for Chiral HPLC Method Development of Phosphonates.
References
comparing catalytic vs. solvent-free conditions for dimethylphosphite reactions
For researchers, scientists, and drug development professionals, the choice between catalytic and solvent-free conditions for dimethylphosphite reactions is a critical decision that impacts reaction efficiency, environmental footprint, and overall cost-effectiveness. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the optimal reaction conditions.
The addition of this compound to carbonyl compounds (Pudovik reaction) and activated alkenes (phospha-Michael addition) is a fundamental transformation in organophosphorus chemistry, yielding valuable α-hydroxyphosphonates and β-phosphonates. These products are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Traditionally, these reactions are conducted using catalysts in organic solvents. However, the principles of green chemistry have driven the development of solvent-free alternatives, which offer significant environmental and economic benefits.[3][4][5]
Performance Comparison: Catalytic vs. Solvent-Free Conditions
The decision to employ a catalyst, a solvent, or neither, profoundly influences the outcome of this compound reactions. The following table summarizes quantitative data from various studies, offering a direct comparison of product yields and reaction times under different conditions.
| Reaction Type | Substrates | Conditions | Yield (%) | Reaction Time | Reference |
| Pudovik Reaction | Benzaldehyde (B42025), Diethyl phosphite (B83602) | Triethylamine (B128534) (10 mol%), Acetone (B3395972) (solvent), Reflux | 78-99 | 2 hours | [1][6] |
| Aldehydes, Trialkyl phosphites | Ultrasound, Solvent-free, Catalyst-free, 25 °C | Excellent | 10-35 min | [1] | |
| Aldehydes, Diethyl phosphite | SiO2-TiO2 (2.5 mol%), MW, Solvent-free | 90 | 5 min | [3] | |
| Ketones, Dimethyl phosphite | MoO2Cl2 (5 mol%), Solvent-free, 80 °C | Good | - | [1] | |
| Phospha-Michael Addition | 2-Benzylidenemalononitrile, Diisopropyl phosphite | DMAP·HSac (5 mol%), Solvent-free, 80 °C | Quantitative | 1 hour | [7] |
| Arylidene malonates, Diethyl phosphonate (B1237965) | Nano-ZnO, Solvent-free, Room Temperature | ~Quantitative | 0.5-3 hours | [8] | |
| Chalcones, Dialkyl phosphite | Mg(ClO4)2, Solvent-free, 80 °C | High | - | [2] | |
| Kabachnik-Fields Reaction | 2-Formylbenzoic acid, Primary amines, Dimethyl phosphite | Solvent-free, Catalyst-free | Good | Short | [9] |
Logical Workflow for Method Selection
The choice between catalytic and solvent-free conditions depends on several factors including the nature of the substrates, desired reaction rate, and environmental considerations. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for selecting reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for both catalytic and solvent-free this compound reactions.
Protocol 1: Base-Catalyzed Pudovik Reaction in Solvent
This protocol describes the synthesis of diethyl (hydroxy(phenyl)methyl)phosphonate using a base catalyst in a solvent.[6][10]
-
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Diethyl phosphite (1.38 g, 10 mmol)
-
Triethylamine (0.14 mL, 1 mmol, 10 mol%)
-
Acetone (5 mL)
-
n-Pentane
-
50 mL round-bottom flask with magnetic stirrer and reflux condenser
-
-
Procedure:
-
To a 50 mL round-bottom flask, add benzaldehyde (10 mmol), diethyl phosphite (10 mmol), and acetone (5 mL).
-
Add triethylamine (1 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add n-pentane to the reaction mixture until turbidity is observed.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the precipitated product by filtration and wash with cold n-pentane.
-
Dry the product under vacuum to obtain the desired α-hydroxyphosphonate.
-
Protocol 2: Catalyst- and Solvent-Free Pudovik Reaction under Microwave Irradiation
This protocol details a green chemistry approach for the synthesis of α-aminophosphonates.[10]
-
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Aniline (B41778) (1.0 mmol, 93 mg)
-
Diethyl phosphite (1.0 mmol, 138 mg)
-
10 mL microwave vial
-
Microwave reactor
-
-
Procedure:
-
Place benzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol) into a 10 mL microwave vial.
-
Seal the vial and place it in the microwave reactor cavity.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
-
Concluding Remarks
The choice between catalytic and solvent-free conditions for this compound reactions is not always straightforward and depends on the specific requirements of the synthesis.
Catalytic reactions in solvents are well-established and offer a high degree of control over reaction parameters.[11][12] They are particularly useful for substrates that are solid at room temperature or require specific solvent effects to achieve high selectivity. However, the use of solvents contributes to waste generation and adds to the cost of purification and disposal.[5]
Solvent-free reactions , on the other hand, represent a more sustainable approach, aligning with the principles of green chemistry.[3][4] They often lead to shorter reaction times, simpler work-up procedures, and can sometimes be performed without a catalyst.[9] The use of microwave irradiation or ultrasound can further enhance reaction rates under solvent-free conditions.[1] However, challenges such as poor mixing of solid reactants and localized overheating need to be considered.
For industrial applications, the development of reusable heterogeneous catalysts for solvent-free reactions is a particularly promising area, as it combines the benefits of catalysis with the environmental advantages of solvent-free conditions.[7][8] Ultimately, a careful evaluation of the substrates, desired product purity, and environmental impact will guide the selection of the most appropriate method for a given this compound reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Recoverable Phospha-Michael Additions Catalyzed by a 4-N,N-Dimethylaminopyridinium Saccharinate Salt or a Fluorous Long-Chained Pyridine: Two Types of Reusable Base Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 12. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Phosphonates as Bioisosteres of Carboxylic Acids in Drug Design
For researchers, scientists, and drug development professionals, the strategic replacement of a carboxylic acid with a phosphonate (B1237965) group represents a key bioisosteric tool to modulate the physicochemical and pharmacological properties of a drug candidate. This guide provides an objective comparison of their performance, supported by experimental data, to inform rational drug design.
The carboxylic acid moiety is a ubiquitous functional group in biologically active molecules, crucial for interacting with biological targets through hydrogen bonding and ionic interactions. However, its inherent characteristics, such as acidity, polarity, and metabolic liability, can sometimes limit the therapeutic potential of a drug candidate. The phosphonate group, with its tetrahedral geometry and dibasic nature, presents a compelling alternative. This guide delves into a quantitative comparison of key properties, provides detailed experimental protocols for their evaluation, and visualizes the underlying concepts.
Data Presentation: A Comparative Analysis
The decision to replace a carboxylic acid with a phosphonate is often driven by the desire to fine-tune acidity, lipophilicity, and metabolic stability. The following table summarizes these key parameters for several pairs of carboxylic acids and their corresponding phosphonate bioisosteres.
| Compound Pair | Structure | pKa1 | pKa2 | logP |
| Benzoic Acid | C₆H₅COOH | 4.20 | - | 1.87 |
| Phenylphosphonic Acid | C₆H₅PO(OH)₂ | 1.84 | 7.07 | 0.83 |
| 4-Biphenylcarboxylic Acid | C₁₃H₁₀O₂ | 4.35 | - | 3.19 |
| 4-Biphenylphosphonic Acid | C₁₂H₁₁O₃P | 1.90 | 7.10 | 1.93 |
| 2-Thiophenecarboxylic Acid | C₅H₄O₂S | 3.53 | - | 1.12 |
| 2-Thiophenephosphonic Acid | C₄H₅O₃PS | 1.30 | 6.50 | 0.10 |
| 4-Pyridinecarboxylic Acid | C₆H₅NO₂ | 4.96 | - | 0.43 |
| 4-Pyridinephosphonic Acid | C₅H₆NO₃P | 1.70 | 6.80 | -0.60 |
| Acetic Acid | CH₃COOH | 4.76 | - | -0.17 |
| Methylphosphonic Acid | CH₃PO(OH)₂ | 2.38 | 7.74 | -0.85 |
Data compiled from various sources, including Franz, R. G., et al. (2001). AAPS PharmSci, 3(2), E10.[1][2][3]
From the data, a clear trend emerges: phosphonic acids are significantly more acidic (lower pKa1) than their corresponding carboxylic acids.[1] The presence of a second ionization (pKa2) in the physiological pH range for phosphonates offers additional opportunities for ionic interactions with biological targets. Furthermore, the phosphonate group generally leads to a decrease in lipophilicity (lower logP), which can impact solubility, absorption, and distribution.[2]
Biological Activity: A Case Study on Matrix Metalloproteinase-13 (MMP-13) Inhibitors
For instance, a series of potent carboxylic acid-based MMP-13 inhibitors have been reported with IC50 values in the nanomolar range.[4][5] One such inhibitor demonstrated an IC50 of 0.5 nM against MMP-13.[2] In parallel, phosphonate-based inhibitors have also shown high potency. The strategic placement of the phosphonate group to chelate the active site zinc ion is a common design strategy. The difference in acidity and geometry between the carboxylate and phosphonate can lead to altered binding modes and selectivity profiles against other MMPs.
Metabolic Stability: The Phosphonate Advantage
One of the primary motivations for replacing a carboxylic acid is to enhance metabolic stability. Carboxylic acids are susceptible to phase II metabolism, primarily through glucuronidation, which can lead to rapid clearance of the drug. The carbon-phosphorus (C-P) bond in phosphonates is generally resistant to enzymatic cleavage, making them more metabolically robust.[6]
While specific comparative in vitro half-life data for carboxylic acid/phosphonate pairs was not found in the provided search results, numerous studies highlight the stability of phosphonate-containing drugs. For example, the in vitro half-life of various compounds can be determined using human liver microsomes, and this data is crucial for predicting in vivo clearance. A longer half-life in such an assay is indicative of greater metabolic stability.[6]
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant(s) of a compound.
Methodology:
-
Preparation of Solutions: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water or a water/methanol mixture). Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place a known volume (e.g., 20 mL) of the test compound solution in a beaker with a magnetic stirrer.
-
Titration: If the compound is an acid, titrate with the 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL) and recording the pH after each addition. If the compound is a base, titrate with 0.1 M HCl.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For diprotic acids like phosphonates, two equivalence points and two half-equivalence points will be observed, corresponding to pKa1 and pKa2.
Determination of logP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient of a compound.
Methodology:
-
Preparation: Prepare a stock solution of the test compound in either water or n-octanol. The n-octanol and water phases should be mutually saturated before the experiment by shaking them together overnight and then separating the layers.
-
Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water in a screw-cap tube. The final concentration of the compound should be low enough to avoid saturation in either phase.
-
Equilibration: Shake the tube for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning. Centrifuge the tube to ensure complete phase separation.
-
Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]water).
In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) of a compound.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the incubation mixture and a solution of the test compound (e.g., 1 µM final concentration) to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693 / k.
Mandatory Visualizations
Caption: Structural comparison of a carboxylic acid and its phosphonate bioisostere.
Caption: Workflow for the comparative evaluation of carboxylic acid and phosphonate bioisosteres.
References
- 1. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unlocking the Potential: A Comparative Guide to the Biological Activity of Dimethylphosphite-Derived Compounds
For researchers, scientists, and drug development professionals, the diverse biological activities of dimethylphosphite-derived compounds present a compelling landscape for therapeutic innovation. This guide offers an objective comparison of their performance across anticancer, antimicrobial, and enzyme inhibition domains, supported by experimental data and detailed methodologies to facilitate reproducible research.
This compound serves as a versatile starting material for the synthesis of a wide array of organophosphorus compounds, including α-hydroxyphosphonates, α-aminophosphonates, and phosphonate (B1237965) derivatives. These compounds have garnered significant interest due to their structural analogy to natural biomolecules, allowing them to interact with various biological targets and exhibit a broad spectrum of activities. This guide synthesizes key findings to provide a clear overview of their potential.
Anticancer Activity: A Promising Frontier
Several this compound-derived compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through complex signaling cascades.
Comparative Anticancer Potency
The in vitro anticancer activity of various phosphonate derivatives is typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic potency of these compounds. Lower IC50 values indicate greater potency.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phosphonate | Amino acid conjugate (4e) | A-549 (Lung Carcinoma) | 8.7 ± 0.8 | [1] |
| Phosphonate | Amino acid conjugate (4n) | A-549 (Lung Carcinoma) | 8.2 ± 1.0 | [1] |
| Phosphonate | Amino acid conjugate (4c) | SGC-7901 (Gastric Carcinoma) | 9.8 ± 0.9 | [1] |
| Phosphonate | Amino acid conjugate (4l) | EC-109 (Esophageal Carcinoma) | 9.5 ± 0.6 | [1] |
| Phosphonate | Amino acid conjugate (4n) | EC-109 (Esophageal Carcinoma) | 9.4 ± 0.5 | [1] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | Compound 6g (3-nitro substitution) | MCF-7 (Breast Cancer) | 6.67 ± 0.39 | [2] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | Compound 6g (3-nitro substitution) | HeLa (Cervical Cancer) | 4.49 ± 0.32 | [2] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | Compound 6g (3-nitro substitution) | DU-145 (Prostate Cancer) | 10.38 ± 0.42 | [2] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | Compound 6h (ortho-methyl substitution) | MCF-7 (Breast Cancer) | 7.32 ± 0.62 | [2] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | Compound 6h (ortho-methyl substitution) | HeLa (Cervical Cancer) | 6.87 ± 0.33 | [2] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | Compound 6h (ortho-methyl substitution) | DU-145 (Prostate Cancer) | 15.40 ± 0.60 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[4] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[3]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound-derived compounds and incubate for the desired exposure period.
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS).[5] Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[5]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[3]
Signaling Pathways in Anticancer Activity
Anticancer drugs often induce apoptosis through intrinsic and extrinsic pathways.[6] The intrinsic pathway is mediated by mitochondrial changes, such as the release of cytochrome c, while the extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface.[7] Both pathways converge on the activation of caspases, a family of proteases that execute apoptosis.[7]
Antimicrobial Activity: Combating Pathogens
α-Aminophosphonates, a prominent class of this compound derivatives, have demonstrated notable activity against a range of bacterial and fungal strains. Their structural similarity to α-amino acids allows them to potentially interfere with essential metabolic pathways in microorganisms.[8]
Comparative Antimicrobial Efficacy
The antimicrobial potency is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[9]
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| α-Aminophosphonate | Coumarylthiazole conjugate (9e) | S. aureus (Gram-positive) | 0.25 - 128 | [10] |
| α-Aminophosphonate | Coumarylthiazole conjugate (9g) | S. aureus (Gram-positive) | 0.25 - 128 | [10] |
| α-Aminophosphonate | Coumarylthiazole conjugate (9h) | S. aureus (Gram-positive) | 0.25 - 128 | [10] |
| α-Aminophosphonate | Coumarylthiazole conjugate (9i) | E. coli (Gram-negative) | 0.25 - 128 | [10] |
| α-Aminophosphonate | Coumarylthiazole conjugate (9f) | E. coli (Gram-negative) | 0.25 - 128 | [10] |
| α-Aminophosphonate | Coumarylthiazole conjugate (10k) | E. coli (Gram-negative) | 0.25 - 128 | [10] |
| α-Aminophosphonate | Coumarylthiazole conjugate (10l) | E. coli (Gram-negative) | 0.25 - 128 | [10] |
| α-Aminophosphonate | Coumarylthiazole conjugate (9b) | C. albicans (Fungus) | 0.25 - 32 | [10] |
| α-Aminophosphonate | Coumarylthiazole conjugate (9c) | C. albicans (Fungus) | 0.25 - 32 | [10] |
| α-Aminophosphonate | Coumarylthiazole conjugate (9f) | C. albicans (Fungus) | 0.25 - 32 | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11]
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial compound. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[12]
Procedure:
-
Prepare Inoculum: From a fresh overnight culture, suspend 3-5 isolated colonies in sterile saline or Mueller-Hinton Broth (MHB). Adjust the turbidity to match a 0.5 McFarland standard.[8][12]
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.[13]
-
Inoculation: Within 15 minutes of standardization, add the adjusted bacterial inoculum to each well.[13]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[13]
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
Enzyme Inhibition: Targeting Key Biological Processes
This compound derivatives have also been investigated as inhibitors of various enzymes, with a particular focus on acetylcholinesterase (AChE), a key enzyme in the nervous system.
Comparative Enzyme Inhibition
The inhibitory potential of a compound is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a more potent inhibitor.
| Compound Type | Enzyme | IC50 / Ki | Reference |
| Organophosphate | Acetylcholinesterase (AChE) | Varies widely | [14] |
| Phosphonate | Various Enzymes | Varies widely |
Note: Specific IC50/Ki values for a range of this compound-derived enzyme inhibitors are highly compound-dependent and require targeted literature searches for specific derivatives.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's assay is a widely used method for measuring AChE activity and its inhibition.[15]
Principle: Acetylthiocholine (B1193921) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[16]
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine (substrate), DTNB, and the test inhibitor in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well to initiate the reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 15 minutes) at a controlled temperature.[16]
-
Substrate Addition: Add the acetylthiocholine solution to start the colorimetric reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at different time points to determine the reaction rate.[16] The percentage of inhibition is calculated by comparing the rates of reaction with and without the inhibitor.
This guide provides a foundational overview of the biological activities of this compound-derived compounds. The presented data and protocols are intended to serve as a starting point for further research and development in this promising area of medicinal chemistry. The versatility in their synthesis allows for the creation of large libraries of compounds, which, when coupled with high-throughput screening, can lead to the discovery of novel therapeutic agents.
References
- 1. [Synthesis and antitumor activity of phosphonate derivatives containing amino acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. researchhub.com [researchhub.com]
- 5. scribd.com [scribd.com]
- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Spectroscopic Showdown: Phosphonate and Phosphate Analogs Compared
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic distinctions between phosphonate (B1237965) and phosphate (B84403) analogs, supported by experimental data and detailed protocols.
In the realms of biochemistry, medicinal chemistry, and materials science, the substitution of a phosphate group with a phosphonate analog is a common yet impactful design strategy. This is primarily due to the enhanced stability of the phosphonate's carbon-phosphorus (C-P) bond compared to the more labile oxygen-phosphorus (O-P) bond in phosphates.[1] This fundamental structural difference gives rise to distinct spectroscopic signatures, which are critical for characterization and analysis. This guide provides an objective comparison of phosphonate and phosphate analogs using key spectroscopic techniques, complete with experimental data and methodologies.
The core structural difference between a phosphate and a phosphonate ester is the replacement of a P-O-C linkage with a direct P-C bond. This substitution has profound effects on the molecule's chemical properties and, consequently, its spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Clear Distinction in the 31P Dimension
31P NMR spectroscopy is arguably the most direct method for distinguishing between phosphates and phosphonates. The chemical environment of the phosphorus nucleus is highly sensitive to the nature of its substituents, leading to characteristically different chemical shift ranges.
Key Distinctions in 31P NMR:
-
Chemical Shift: Phosphonate analogs typically resonate at a higher frequency (further downfield) compared to their phosphate counterparts. Generally, phosphonate chemical shifts are found in the range of +5 to +40 ppm, while phosphate esters and anhydrides appear between +5 and -25 ppm.[2][3]
-
Chemical Shift Anisotropy (CSA): In solid-state NMR, the 31P CSA values for phosphonate groups (43–49 ppm) are significantly larger than those for phosphate groups (23–37 ppm).[4] This difference can be a powerful tool for characterizing solid materials.
| Compound Type | Functional Group | Typical 31P Chemical Shift Range (ppm) | Specific Example | Chemical Shift (ppm) |
| Phosphate | R-O-PO(OR')2 | +5 to -25 | Triphenylphosphate | -18 |
| Phosphonate | R-PO(OR')2 | +5 to +40 | Diethyl phosphonate | +29 |
| Phosphate | HPO42- group in a metal complex | -14.0[4] | Mixed Zr(IV)/Sn(IV) phosphate/phosphonate | -14.0 |
| Phosphonate | PO3 group in a metal complex | +5.0[4] | Mixed Zr(IV)/Sn(IV) phosphate/phosphonate | +5.0 |
Experimental Protocol: 31P NMR Spectroscopy
-
Sample Preparation: Dissolve 2-10 mg of the phosphorus-containing compound in 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6).[5] Ensure the sample is free of particulate matter by filtering if necessary.[5]
-
Instrumentation: The analysis can be performed on a standard NMR spectrometer (e.g., Bruker Avance).
-
Referencing: Use an external standard of 85% H3PO4, which is set to 0 ppm.[5] A coaxial tube containing the standard can be inserted into the sample tube.[5]
-
Acquisition: Acquire a one-dimensional 31P spectrum. Proton decoupling (1H decoupling) is typically used to simplify the spectrum by collapsing proton-phosphorus couplings, resulting in sharp, single peaks for each unique phosphorus nucleus.[6] For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[6]
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor and perform a Fourier transform to obtain the final spectrum.
Vibrational Spectroscopy: Uncovering Structural Nuances with FT-IR and Raman
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of molecules. The substitution of a P-O bond with a P-C bond introduces distinct vibrational signatures that can be used for differentiation.
Key Distinctions in Vibrational Spectroscopy:
-
P-C vs. P-O-C Vibrations: The most significant difference is the presence of a P-C stretching vibration in phosphonates, which is absent in phosphates. Conversely, phosphates exhibit characteristic P-O-C stretching modes.
-
P=O Stretching: Both classes of compounds display a strong P=O stretching band. However, its position can be influenced by the electronic effects of the substituents. In general, this band appears in the 1300-1200 cm-1 region in FT-IR spectra.
-
Symmetry and Selection Rules: FT-IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability.[7] For symmetric vibrations, Raman often provides a stronger signal. For instance, the symmetric stretching of the PO3 group in HPO42- is observed at 990 cm-1 in the Raman spectrum.[8]
| Vibrational Mode | Phosphate Analog (cm-1) | Phosphonate Analog (cm-1) | Spectroscopic Technique |
| P=O Stretch | ~1300 - 1200 | ~1250 - 1150 | FT-IR |
| P-O-C Stretch | ~1050 - 950 (asymmetric) | - | FT-IR |
| P-C Stretch | - | ~800 - 650 | FT-IR, Raman |
| P-O-P Stretch | ~950 - 900 (asymmetric) | - | FT-IR |
| O-P-O Bending | ~600 - 450 | ~550 - 450 | FT-IR, Raman |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[8] Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.[8]
-
Pellet Formation: Transfer the mixture to a pellet press die and apply pressure (typically several tons) to form a transparent or translucent pellet.[9]
-
Background Collection: Collect a background spectrum using a pure KBr pellet to account for atmospheric and instrumental contributions.[10]
-
Sample Analysis: Place the sample pellet in the spectrometer's sample holder and acquire the FT-IR spectrum.[8] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm-1).
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: For solid samples, a small amount of powder can be placed on a microscope slide. For solutions, the sample can be held in a glass vial or cuvette. Little to no sample preparation is required, which is a key advantage of this technique.[7][11]
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm or 1064 nm) is used.[3]
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The acquisition time will depend on the sample's Raman scattering cross-section and concentration.
-
Data Analysis: The Raman spectrum is a plot of the intensity of scattered light versus the Raman shift (in cm-1).
Mass Spectrometry: Delineating Fragmentation Pathways
Mass spectrometry provides information about the mass-to-charge ratio of ions and their fragments. The inherent stability of the C-P bond in phosphonates versus the C-O-P bond in phosphates leads to distinct fragmentation patterns under mass spectrometric analysis.
Key Distinctions in Mass Spectrometry:
-
Phosphate Fragmentation: In collision-induced dissociation (CID), phosphopeptides are well-known to exhibit a characteristic neutral loss of the phosphate group in the form of phosphoric acid (H3PO4, 98 Da) or metaphosphoric acid (HPO3, 80 Da).[12][13][14] This is often the most dominant peak in the MS/MS spectrum.
-
Phosphonate Stability: The C-P bond in phosphonates is significantly more resistant to cleavage under typical mass spectrometric conditions.[1] Therefore, fragmentation will likely occur at other, weaker bonds within the molecule, and the characteristic neutral loss of the entire phosphonate group is not typically observed. This stability makes phosphonates valuable as non-hydrolyzable phosphate mimics in biochemical studies.
A general workflow for the spectroscopic comparison of phosphonate and phosphate analogs is outlined below.
References
- 1. clearsolutionsusa.com [clearsolutionsusa.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. barron.rice.edu [barron.rice.edu]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. scisoc.confex.com [scisoc.confex.com]
- 10. jascoinc.com [jascoinc.com]
- 11. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]
- 12. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphopeptide fragmentation and analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Quantitative Analysis of Phosphonate Products: A Comparative Guide to ³¹P NMR and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of phosphonate (B1237965) products is critical for quality control, formulation development, and mechanistic studies. This guide provides a comprehensive comparison of quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy with other analytical techniques, supported by experimental data and detailed protocols.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy has emerged as a powerful and reliable tool for the quantitative analysis of phosphonate-containing products. Its high natural abundance (100%), spin of ½, and wide chemical shift range make the ³¹P nucleus particularly well-suited for NMR applications, offering high sensitivity and resolution.[1][2] This technique allows for the direct and specific determination of phosphonates and their impurities, often with straightforward sample preparation.[1]
Comparative Analysis of Quantification Methods
While ³¹P NMR offers significant advantages, a variety of other methods are also employed for the quantification of phosphonates. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, sample matrix, and available instrumentation. Studies have shown that the accuracy and precision of ³¹P qNMR are comparable to those of chromatographic methods, making it a reliable tool for both pharmaceutical and food analysis.[1]
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| ³¹P NMR Spectroscopy | The absorption of electromagnetic radiation by ³¹P nuclei in a magnetic field is measured. The signal intensity is directly proportional to the number of nuclei. | - High specificity for phosphorus-containing compounds- Non-destructive- Can identify and quantify multiple species simultaneously- Minimal sample preparation often required[1]- Can be made highly accurate and precise with proper validation[3] | - Lower sensitivity compared to MS-based methods- Requires access to an NMR spectrometer- Long relaxation times can increase experiment duration | Purity assessment of raw materials, quantification of active ingredients and impurities in drug products, analysis of phosphonates in detergents[4] |
| High-Performance Liquid Chromatography (HPLC) | Separation of analytes based on their differential partitioning between a stationary and a mobile phase, followed by detection (e.g., UV, RI). | - Widely available- Good sensitivity and reproducibility- Can be coupled with various detectors | - Phosphonates often lack a UV chromophore, requiring indirect detection or derivatization- Method development can be time-consuming- Potential for matrix interference | Routine quality control, analysis of bisphosphonates in pharmaceutical formulations |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection based on the mass-to-charge ratio of the analytes. | - High sensitivity and selectivity- Can provide structural information | - Matrix effects can suppress or enhance ion signals- Derivatization may be necessary to improve chromatographic performance and sensitivity for some phosphonates[5]- Higher instrument cost and complexity | Quantification of low-level phosphonates in complex biological matrices, trace impurity analysis[5] |
| Ion Chromatography (IC) | Separation of ions and polar molecules based on their affinity to an ion exchanger. | - Well-suited for the analysis of charged species like phosphonates | - Can be susceptible to interference from other anions in the sample matrix- May require specialized columns and eluents | Analysis of phosphonates in environmental and water samples |
| Colorimetric/Spectrophotometric Methods | Chemical reaction that produces a colored product, with the intensity of the color being proportional to the analyte concentration. | - Rapid and simple- Suitable for high-throughput screening and field analysis- Low cost | - Lower specificity, as it often relies on the conversion of phosphonate to orthophosphate- Susceptible to interference from other phosphate-containing compounds | Determination of total phosphorus content in beverages[6] |
| Enzymatic Assays | Utilization of specific enzymes that act on or are inhibited by phosphonates, with the reaction progress monitored. | - High specificity if a selective enzyme is available | - Enzyme availability and stability can be limiting factors- Method development can be complex | Specific research applications where a suitable enzyme system is known |
Supporting Experimental Data
A study comparing the determination of phosphorus content in carbonated beverages by ³¹P NMR using methylphosphonic acid (MPA) as an internal standard and a traditional spectrophotometric method found that the measured concentrations were in good agreement.[6] This demonstrates the reliability of ³¹P NMR for quantitative analysis in complex matrices.
Experimental Protocol: Quantitative ³¹P NMR of Phosphonate Products
This protocol outlines a general procedure for the quantitative analysis of a phosphonate product using an internal standard.
1. Materials and Reagents:
-
Phosphonate sample
-
Internal Standard (IS): A stable, non-reactive phosphorus-containing compound with a known purity and a chemical shift that does not overlap with the analyte signals (e.g., methylphosphonic acid, triphenyl phosphate).
-
Deuterated solvent (e.g., D₂O, CDCl₃) for field-frequency lock.
-
NMR tubes (5 mm)
2. Sample Preparation:
-
Accurately weigh a known amount of the phosphonate sample into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Vortex the solution until fully dissolved.
-
Transfer the solution to an NMR tube.
3. NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength is recommended for better resolution.
-
Nucleus: ³¹P
-
Pulse Program: A standard one-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[7]
-
Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure complete relaxation between scans.[7] T₁ values can be determined experimentally using an inversion-recovery pulse sequence.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 100:1) for accurate integration.
-
Temperature: Maintain a constant temperature throughout the experiment.
4. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to the phosphonate analyte and the internal standard.
-
Calculate the concentration of the phosphonate analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (WIS / Wsample) * PIS
Where:
-
Canalyte = Concentration of the analyte
-
Ianalyte = Integral of the analyte signal
-
Nanalyte = Number of phosphorus atoms giving rise to the analyte signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of phosphorus atoms giving rise to the internal standard signal
-
Manalyte = Molar mass of the analyte
-
MIS = Molar mass of the internal standard
-
Wsample = Weight of the sample
-
WIS = Weight of the internal standard
-
PIS = Purity of the internal standard
-
Visualizations
Figure 1: Experimental workflow for quantitative ³¹P NMR analysis of phosphonate products.
Figure 2: Logical relationship between analytical methods and selection criteria.
References
- 1. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. Method performance and validation for quantitative analysis by (1)h and (31)p NMR spectroscopy. Applications to analytical standards and agricultural chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorus NMR analysis of phospholipids in detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. abnmr.elte.hu [abnmr.elte.hu]
Navigating C-P Bond Formation: A Comparative Guide to Reactions Involving Dimethylphosphite
For researchers, scientists, and drug development professionals engaged in the synthesis of organophosphorus compounds, the formation of carbon-phosphorus (C-P) bonds is a critical step. Dimethylphosphite is a versatile reagent frequently employed for this purpose, primarily through the Pudovik and Kabachnik-Fields reactions. This guide provides an objective comparison of these key reactions and their alternatives, supported by experimental data, to aid in the selection of the most effective synthetic strategy.
This guide delves into the mechanisms, experimental protocols, and performance of the Pudovik and Kabachnik-Fields reactions, offering a quantitative comparison of their efficiency under various catalytic conditions. Furthermore, it explores the Phospha-Michael and Abramov reactions as viable alternatives for the synthesis of α-functionalized phosphonates.
At a Glance: Pudovik vs. Kabachnik-Fields Reaction
The primary distinction between the Pudovik and Kabachnik-Fields reactions lies in their approach to generating the key intermediate for phosphonylation. The Pudovik reaction involves the addition of a hydrophosphoryl compound, such as this compound, to a pre-formed imine or carbonyl compound.[1] In contrast, the Kabachnik-Fields reaction is a one-pot, three-component condensation where the imine intermediate is generated in situ from a carbonyl compound and an amine in the presence of the phosphite (B83602).[1] This fundamental difference influences the reaction setup, scope, and overall efficiency.
| Feature | Pudovik Reaction | Kabachnik-Fields Reaction |
| Components | Two (Carbonyl/Imine, Phosphite) | Three (Carbonyl, Amine, Phosphite) |
| Nature | Addition to a pre-formed electrophile | One-pot three-component condensation |
| Key Intermediate | Not applicable (direct addition) | Imine (Schiff base) |
| Flexibility | More controlled, requires stable electrophile | High, due to in-situ imine formation |
Unraveling the Mechanisms
The mechanistic pathways of these reactions have been a subject of extensive study, with both experimental and computational evidence shedding light on the operative routes.
The Pudovik Reaction: A Direct Addition
The base-catalyzed Pudovik reaction is a straightforward nucleophilic addition. A base abstracts the acidic proton from this compound to generate a phosphite anion. This potent nucleophile then attacks the electrophilic carbon of a carbonyl group or an imine, forming a new C-P bond. Subsequent protonation of the resulting alkoxide or amide furnishes the final α-hydroxyphosphonate or α-aminophosphonate.
Caption: Mechanism of the base-catalyzed Pudovik reaction.
The Kabachnik-Fields Reaction: A Tale of Two Pathways
The mechanism of the Kabachnik-Fields reaction is more complex, with two plausible pathways often debated: the "imine route" and the "hydroxyphosphonate route".[2]
-
Imine Route: In this pathway, the carbonyl compound and the amine first condense to form an imine (Schiff base). Subsequently, this compound adds across the C=N double bond of the imine in a Pudovik-type reaction to yield the α-aminophosphonate.[3]
-
Hydroxyphosphonate Route: Alternatively, the reaction can proceed through the initial formation of an α-hydroxyphosphonate via a Pudovik reaction between the carbonyl compound and this compound. This intermediate then undergoes nucleophilic substitution of the hydroxyl group by the amine to form the final product.
Kinetic studies and in-situ monitoring have suggested that the predominant pathway is dependent on the nature of the reactants.[3]
Caption: The two proposed mechanisms of the Kabachnik-Fields reaction.
Performance Comparison: A Quantitative Look
The choice between the Pudovik and Kabachnik-Fields reactions often hinges on factors such as reaction time, yield, and the nature of the substrates and catalysts. The following tables summarize experimental data from various studies, providing a quantitative comparison.
Catalyzed Pudovik Reaction with this compound
| Electrophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Dimethyl α-oxoethylphosphonate | Diethylamine (5) | Diethyl ether | 8 | Selective for adduct | [4] |
| Dimethyl α-oxoethylphosphonate | Diethylamine (40) | Diethyl ether | 8 | Exclusive rearrangement | [4] |
| Benzaldehyde | Potassium Phosphate (5) | Neat | 0.5-2 | 85-95 | [5] |
| 4-Chlorobenzaldehyde | Barium Hydroxide (10) | Neat | 1 | 92 | [5] |
| Acetophenone | Titanium Tetraisopropoxide | Neat | 24 | 88 | [5] |
Catalyzed Kabachnik-Fields Reaction with this compound
| Carbonyl | Amine | Catalyst (mol%) | Conditions | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | 2,4-Dinitroaniline | Mg(ClO4)2 | Neat, rt | 0.5 | 95 | [6] |
| Benzaldehyde | Cyclohexylamine | None | Acetonitrile, 80°C | - | - | [3] |
| Ketones | Benzylamine | Pht-1 (phthalocyanine) | Neat | 24 | up to 98 | [7] |
| Benzaldehyde | Benzylamine | In(OTf)3 | Neat, rt | 2 | 92 | [8] |
| Various Aldehydes | Various Amines | PTSA | Toluene, reflux | 3-6 | 85-95 | [8] |
Alternative Pathways to α-Functionalized Phosphonates
While the Pudovik and Kabachnik-Fields reactions are workhorses in organophosphorus chemistry, other methods offer alternative routes to similar products.
The Phospha-Michael Addition
The phospha-Michael addition is a conjugate addition of a P-nucleophile, such as this compound, to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for the formation of C-P bonds at the β-position relative to the carbonyl group. Various catalysts, including bases, Lewis acids, and even organocatalysts, can be employed to promote this transformation.[9][10]
Caption: General scheme of the Phospha-Michael addition.
The Abramov Reaction
The Abramov reaction is closely related to the Pudovik reaction and involves the addition of a trialkyl phosphite to a carbonyl compound to form an α-hydroxyphosphonate.[11] The mechanism involves the initial attack of the phosphorus on the carbonyl carbon, followed by an intramolecular alkyl group transfer from an oxygen atom to the newly formed alkoxide.[12]
Experimental Protocols
General Procedure for a Base-Catalyzed Pudovik Reaction
-
To a stirred solution of the carbonyl compound (1.0 mmol) in a suitable solvent (e.g., diethyl ether, 5 mL) at 0 °C, add this compound (1.1 mmol).
-
Add the base catalyst (e.g., triethylamine, 0.1 mmol) dropwise.
-
Stir the reaction mixture at 0 °C or room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for a Lewis Acid-Catalyzed Kabachnik-Fields Reaction
-
To a mixture of the carbonyl compound (1.0 mmol) and the amine (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL), add the Lewis acid catalyst (e.g., Mg(ClO4)2, 10 mol%).
-
Stir the mixture at room temperature for a specified time (e.g., 10-15 minutes).
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature or an elevated temperature and monitor the reaction by TLC.
-
After completion, add water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Conclusion
The choice of reaction for the synthesis of α-functionalized phosphonates using this compound depends on the specific target molecule, available starting materials, and desired reaction conditions. The Kabachnik-Fields reaction offers the convenience of a one-pot, three-component synthesis, making it highly flexible. The Pudovik reaction, on the other hand, provides a more controlled approach when a stable imine or carbonyl compound is readily available. For the synthesis of β-ketophosphonates, the phospha-Michael addition is the method of choice. Understanding the mechanisms and performance characteristics of these reactions, as outlined in this guide, empowers researchers to make informed decisions and efficiently access a wide range of valuable organophosphorus compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kabachnik–Fields reaction | 205 Publications | 1608 Citations | Top Authors | Related Topics [scispace.com]
- 7. A Novel Catalytic Three-Component Synthesis (Kabachnick-Fields Reaction) of α-Aminophosphonates from Ketones [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Recoverable Phospha-Michael Additions Catalyzed by a 4-N,N-Dimethylaminopyridinium Saccharinate Salt or a Fluorous Long-Chained Pyridine: Two Types of Reusable Base Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. Abramov reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Phosphonate-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Phosphonate-based compounds have emerged as a versatile class of enzyme inhibitors, leveraging their structural similarity to the transition states of substrate hydrolysis or their ability to act as stable mimics of phosphate-containing biomolecules. Their unique physicochemical properties, including the hydrolytically stable phosphorus-carbon bond, have made them attractive candidates for the development of therapeutic agents targeting a wide range of enzymes. This guide provides a comparative analysis of the efficacy of phosphonate-based inhibitors against several key enzyme classes, supported by quantitative data and detailed experimental methodologies.
Metallo-β-Lactamase (MBL) Inhibitors: Combating Antibiotic Resistance
Metallo-β-lactamases (MBLs) are a significant threat to the efficacy of β-lactam antibiotics, as they can hydrolyze a broad spectrum of these life-saving drugs. The development of potent MBL inhibitors is a critical strategy to overcome antibiotic resistance. Phosphonate-based inhibitors have shown considerable promise in this area.
Comparative Efficacy of MBL Inhibitors
Phosphonate-containing compounds, such as 6-phosphonomethylpyridine-2-carboxylates (PMPCs) and α-aminophosphonates, have demonstrated potent inhibition of various MBLs.[1][2] Their efficacy is often compared to other classes of MBL inhibitors, including those with thiol- or carboxylate-based zinc-binding groups.
| Inhibitor Class | Inhibitor | Target MBL | IC50 (µM) | Ki (µM) | Reference |
| Phosphonate (B1237965) | 6-(Phosphonomethyl)picolinic acid (PMPC-1) | IMP-1 | 7.2 | 1.5 | [1] |
| VIM-2 | 2.9 | 0.45 | [1] | ||
| NDM-1 | 0.8 | 0.15 | [1] | ||
| L1 | 1.9 | 0.35 | [1] | ||
| α-Aminophosphonate (Compound 5g-2) | VIM-2 | 4.1 | - | [2] | |
| Thiol-based | L-captopril | IMP-1 | 9.4 | 7.5 | [3][4] |
| NDM-1 | 13.2 | 6.6 | [3][4] | ||
| Carboxylate-based | Biaryl succinic acid derivative | IMP-1 | 0.003 - 7 | - | [3][4] |
Experimental Protocol: MBL Inhibition Assay (IC50 Determination)
A common method for determining the IC50 of MBL inhibitors involves monitoring the hydrolysis of a chromogenic substrate, such as nitrocefin (B1678963) or CENTA, in the presence of the inhibitor.
Materials:
-
Purified recombinant MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the MBL enzyme and the chromogenic substrate in the assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.
-
Inhibitor Addition: Add the various concentrations of the inhibitor to the wells containing the enzyme. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Data Acquisition: Immediately monitor the change in absorbance at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental workflow for determining the IC50 of MBL inhibitors.
Serine Protease Inhibitors: Targeting a Diverse Enzyme Family
Serine proteases are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases. Phosphonate and phosphinate esters are effective irreversible inhibitors of serine proteases, acting as transition-state analogs.
Comparative Efficacy of Serine Protease Inhibitors
Phosphinate analogues have been shown to be more potent inactivators of certain serine proteases compared to their diphenylphosphonate counterparts.[5] The efficacy is highly dependent on the specific enzyme and the structure of the inhibitor.
| Inhibitor Class | Inhibitor | Target Enzyme | Inactivation Rate (k_inact/K_I) (M⁻¹min⁻¹) | Reference |
| Phosphonate | Cbz-Phe(P)(OPh)₂ | Cathepsin G | 2.6 x 10³ | [5] |
| Phosphinate | Cbz-Phe(P)(OPh)-(CH₂)₂-CO₂Et | Cathepsin G | 1.2 x 10⁵ | [5] |
| Phosphonate | Cbz-Val(P)(OPh)₂ | Human Neutrophil Elastase (HNE) | 2.0 x 10³ | [5] |
| Phosphinate | Cbz-Val(P)(OPh)-(CH₂)₂-CO₂Et | Human Neutrophil Elastase (HNE) | 6.5 x 10³ | [5] |
Experimental Protocol: Serine Protease Inhibition Assay (Kinetic Analysis)
The inhibitory potency of phosphonate and phosphinate esters against serine proteases is often determined by measuring the rate of enzyme inactivation.
Materials:
-
Purified serine protease (e.g., Cathepsin G, HNE)
-
Fluorogenic or chromogenic peptide substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES)
-
Inhibitor stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: Pre-incubate the serine protease with various concentrations of the inhibitor in the assay buffer at a constant temperature.
-
Time-course Aliquots: At different time intervals, withdraw aliquots of the enzyme-inhibitor mixture.
-
Residual Activity Measurement: Immediately add the aliquot to a well containing the substrate to measure the remaining enzyme activity.
-
Data Acquisition: Monitor the fluorescence or absorbance change over time to determine the initial velocity of the reaction.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (k_obs).
-
Determination of Kinetic Parameters: Plot k_obs against the inhibitor concentration. The resulting data can be fitted to an appropriate equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I). The second-order rate constant (k_inact/K_I) is a measure of the inhibitor's potency.
Inhibition of a serine protease by a phosphonate inhibitor.
Fosfomycin (B1673569): A Phosphonate Antibiotic
Fosfomycin is a broad-spectrum antibiotic with a unique phosphonate structure. It inhibits the enzyme MurA, which is essential for bacterial cell wall biosynthesis. Its efficacy against various pathogens, particularly those causing urinary tract infections (UTIs), is of significant clinical interest.
Comparative Efficacy of Fosfomycin and Other Antibiotics
The in vitro activity of fosfomycin is often assessed by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of a particular bacterium. This is then compared to the MICs of other commonly used antibiotics.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | Fosfomycin | 4 | 64 | [6] |
| Ciprofloxacin | >32 | >32 | [6] | |
| Levofloxacin | >16 | >16 | [6] | |
| Nitrofurantoin | 16 | 32 | [6] | |
| Klebsiella pneumoniae | Fosfomycin | 64 | >512 | [7] |
| Meropenem (MBL-producing) | 16 - 64 | - | [8] | |
| Ceftazidime-avibactam (OXA-48-producing) | 8 | 256 | [9] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Dilution)
The agar (B569324) dilution method is a standard procedure for determining the MIC of an antibiotic.
Materials:
-
Bacterial isolates
-
Mueller-Hinton agar (MHA)
-
Fosfomycin powder
-
Glucose-6-phosphate (G6P) solution (for testing Enterobacterales)
-
Sterile saline
-
Petri dishes
-
Inoculator
Procedure:
-
Media Preparation: Prepare MHA according to the manufacturer's instructions. For Enterobacterales, supplement the MHA with G6P to a final concentration of 25 µg/mL.
-
Antibiotic Plate Preparation: Prepare a series of MHA plates containing twofold serial dilutions of fosfomycin. Also, prepare a growth control plate without any antibiotic.
-
Inoculum Preparation: Prepare a standardized bacterial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate the surface of each antibiotic-containing and control plate with the bacterial suspension using a multipoint inoculator.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Workflow for antimicrobial susceptibility testing by agar dilution.
Conclusion
Phosphonate-based inhibitors represent a valuable and versatile platform for the development of novel therapeutics. Their efficacy spans a wide range of enzyme targets, from bacterial enzymes crucial for survival to human proteases involved in disease progression. The data presented in this guide highlight the potent inhibitory activity of phosphonates and provide a foundation for their comparison with other inhibitor classes. The detailed experimental protocols offer a practical resource for researchers engaged in the discovery and characterization of new enzyme inhibitors. Further exploration of phosphonate chemistry and structure-activity relationships will undoubtedly lead to the development of next-generation drugs with improved efficacy and selectivity.
References
- 1. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric preference of serine proteases toward phosphonate and phosphinate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fosfomycin and Comparator Activity Against Select Enterobacteriaceae, Pseudomonas, and Enterococcus Urinary Tract Infection Isolates from the United States in 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Carbapenem treatment options for metallo-beta-lactamase: drug screening and dose optimization of meropenem-based combinations against NDM- or IMP-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjima.org [mjima.org]
Safety Operating Guide
Dimethylphosphite proper disposal procedures
Proper management and disposal of dimethylphosphite are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle this compound waste in accordance with safety and regulatory standards.
Immediate Safety and Handling
Before handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE). This chemical is a flammable liquid and is suspected of causing genetic defects and cancer.[1][2] It may also cause an allergic skin reaction and is toxic if it comes into contact with the skin.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side protection (approved under EN166) or a face shield.[1][3]
-
Skin Protection: Use impervious gloves (compliant with EN 374) and protective clothing to prevent skin contact.[1][4][5]
-
Respiratory Protection: Work in a well-ventilated area.[1][6] For handling larger quantities or in case of spills, a suitable mask with a type A filter may be necessary.[1]
Waste Disposal Procedures
The recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[1][3] Do not dispose of this chemical in a landfill or allow it to enter drains, sewers, or watercourses.[1][3][5]
Step-by-Step Disposal Protocol:
-
Containment: Collect surplus and non-recyclable this compound in suitable, sealable, and correctly labeled containers for disposal.[3][4][7]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][6] The storage area should not have drain or sewer access.[4][5]
-
Segregation: Do not mix this compound waste with other chemicals or waste streams.[2]
-
Professional Disposal: Arrange for a licensed and accredited disposal contractor to collect the waste.[1][3][8] The material should be burned in a chemical incinerator, preferably one equipped with an afterburner and scrubber.[3]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and national environmental regulations.[1][6][9]
Quantitative Data and Hazard Profile
The following table summarizes key quantitative and hazard information for this compound.
| Property | Data |
| CAS Number | 868-85-9[1][3][5][6][8] |
| EC Number | 212-783-8[1][5] |
| Hazard Statements | H226: Flammable liquid and vapour.[1] H317: May cause an allergic skin reaction.[1][2][4] H341: Suspected of causing genetic defects.[1][2][4] H351: Suspected of causing cancer.[1][2][4] H412: Harmful to aquatic life with long lasting effects.[1][2][4] H311: Toxic in contact with skin.[3] H319: Causes serious eye irritation.[3][4] |
| UN Number | Varies by regulation: Not classified as hazardous for transport[1], UN 3278[3], or NA-1993 (US DOT)[2]. Consult local regulations. |
| Flash Point | Above 70°C (158°F).[5] Explosive vapour/air mixtures may form above this temperature.[5] |
| Primary Disposal Method | Incineration by an accredited disposal contractor.[1][3] |
Experimental Protocols
Accidental Spill Cleanup Protocol
In the event of a this compound spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area.[3] Ensure the area is well-ventilated, using explosion-proof equipment.[1][6]
-
Remove Ignition Sources: Extinguish all nearby open flames, sparks, and other sources of ignition.[3][6]
-
Containment: Prevent further leakage if it is safe to do so.[3] Create a barrier around the spill using an inert, absorbent material such as sand, earth, or a commercial absorbent.[1][4][5][9]
-
Collection: Carefully collect the absorbed material using non-sparking tools.[1][6] Place the collected waste into a suitable, closed, and labeled container for disposal.[3][4][9]
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: If the spill enters any watercourses, it must be reported to the appropriate regulatory body immediately.[1]
Contaminated Container Disposal
Empty containers that held this compound retain product residue and can be dangerous.[6]
-
Primary Method: Handle uncleaned containers as you would the product itself and dispose of them as unused product via a licensed disposal company.[2][3][8]
-
Alternative (with caution): Containers may be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, where permitted by local regulations for decontaminated packaging.[4] Combustible packaging materials can be disposed of via controlled incineration.[4]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. leap.epa.ie [leap.epa.ie]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. opcw.org [opcw.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE [chemicalsafety.ilo.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Page loading... [guidechem.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. This compound Manufacturers, with SDS [mubychem.com]
Essential Safety and Operational Guide for Handling Dimethylphosphite
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Dimethylphosphite, including personal protective equipment (PPE), operational procedures, and disposal plans.
This compound is a combustible liquid that can cause serious eye irritation and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer.[1] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. Always inspect PPE before use and ensure it is appropriate for the concentration and quantity of the chemical being handled.
| PPE Category | Required Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles are required. A face shield should be used when there is a splash hazard.[2] All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber, neoprene) must be worn.[3] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[2] Protective clothing is also required to prevent skin exposure.[1] Contaminated work clothing should not be allowed out of the workplace.[1][3] |
| Respiratory Protection | Typically, no personal respiratory protection is necessary when working in a well-ventilated area.[3] For handling larger amounts or in case of insufficient ventilation, a suitable mask with filter type A (for organic gases and vapors) may be appropriate.[3] In situations where air-purifying respirators are deemed necessary, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls.[2] If the respirator is the sole means of protection, a full-face supplied air respirator is required.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][4]
-
Ground and bond containers when transferring material to prevent static discharge.[4]
-
Avoid contact with skin and eyes, and avoid inhalation of vapor or mist.[2]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[2]
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure adequate ventilation.[2]
-
Control Ignition Sources: Remove all sources of ignition.[2][4]
-
Containment: Use a spark-proof tool and non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[4]
-
Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly.
-
Do not allow the chemical to enter drains, sewers, or watercourses.[3]
Disposal:
-
Disposal of this compound and its containers must be done in accordance with local, state, and national legislation.[3]
-
Normal disposal is via incineration operated by an accredited disposal contractor.[3]
-
Send to a licensed recycler, reclaimer, or incinerator.[3]
Emergency Procedures
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
